(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid
Description
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Properties
IUPAC Name |
(2R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWRIVZIPSHUOR-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564612 | |
| Record name | (4R)-4-Amino-1-(tert-butoxycarbonyl)-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132622-98-1 | |
| Record name | (4R)-4-Amino-1-(tert-butoxycarbonyl)-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00564612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid: A Cornerstone for Constrained Scaffolds in Drug Discovery
This guide provides an in-depth technical overview of (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylic acid (CAS 132622-98-1), a pivotal chiral building block for researchers, medicinal chemists, and drug development professionals. Its unique stereochemistry and bifunctional nature make it an invaluable tool for introducing conformational rigidity into peptides and small molecules, thereby enhancing target affinity, selectivity, and metabolic stability.
Core Molecular Properties and Specifications
This compound is a synthetic, non-proteinogenic amino acid derivative. The molecule features a pyrrolidine ring, a common motif in bioactive compounds, with a carboxylic acid at the 2-position and an amino group at the 4-position. The nitrogen of the pyrrolidine ring is protected by a tert-butyloxycarbonyl (Boc) group, which allows for selective chemical manipulation at the other functional sites.
The defined cis stereochemistry between the C2-carboxylic acid and the C4-amino group provides a distinct spatial arrangement, crucial for its application as a constrained scaffold in drug design.[1] This conformational restriction is a key strategy used to improve the pharmacological properties of therapeutic candidates.[1]
Physicochemical & Structural Data
| Property | Value | Source(s) |
| CAS Number | 132622-98-1 | [2][3] |
| Molecular Formula | C₁₀H₁₈N₂O₄ | [2] |
| Molecular Weight | 230.26 g/mol | [2] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 263-264 °C | [2] |
| Density | 1.232 g/cm³ | [2] |
| IUPAC Name | (2R,4R)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | [3] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CN | [3] |
| MDL Number | MFCD08704542 | [2] |
Spectroscopic Characterization Profile
While comprehensive, publicly available spectral data sets for this specific intermediate are limited, the expected spectroscopic signatures can be predicted based on its structure. Researchers should anticipate the following key features for verification. Vendor-supplied data may be available upon request from suppliers like Ambeed.[4]
-
¹H NMR: Expected signals include a singlet for the Boc group protons (~1.4 ppm), multiplets for the pyrrolidine ring protons (2.0-4.5 ppm), and signals for the carboxylic acid and amine protons, which may be broad and exchangeable depending on the solvent.
-
¹³C NMR: Key resonances would include the Boc carbonyl carbon (~155 ppm), the carboxylic acid carbonyl (~175 ppm), the quaternary carbon of the Boc group (~80 ppm), and distinct signals for the carbons of the pyrrolidine ring.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), N-H stretching of the amine (~3300-3500 cm⁻¹), C=O stretching of the Boc-carbamate (~1680-1700 cm⁻¹) and the carboxylic acid (~1700-1725 cm⁻¹).
-
Mass Spectrometry (MS): The expected molecular ion peak [M+H]⁺ would be observed at m/z 231.13.
Solubility, Stability, and Handling
Solubility Profile: As a zwitterionic amino acid derivative with a significant hydrophobic Boc group, its solubility profile is mixed.
-
Soluble: Polar aprotic solvents such as DMSO and DMF.
-
Sparingly Soluble: Water and alcohols (e.g., methanol, ethanol). The solubility of the parent compound, L-proline, is high in water, but the Boc group on the title compound reduces its aqueous solubility.[5]
-
Insoluble: Nonpolar organic solvents like hexanes and diethyl ether.
Storage and Stability: The compound is stable under standard laboratory conditions. For long-term storage, it is recommended to keep the material in a tightly sealed container at 2-8°C .[2]
Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.
Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by its three distinct functional groups: the Boc-protected ring nitrogen, the free C4-amine, and the C2-carboxylic acid. This trifunctional nature allows for a range of selective transformations, making it a versatile synthetic intermediate.
Caption: Key reactive sites and associated transformations.
Boc Group Deprotection
The Boc group is a robust protecting group stable to a wide range of conditions but is readily cleaved under strong acidic conditions. This is the most common and critical reaction involving the pyrrolidine nitrogen.
Causality: The mechanism involves protonation of the carbamate oxygen by a strong acid, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free secondary amine as its corresponding salt.[6][7]
Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)
-
Dissolve the Boc-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
The resulting residue, the TFA salt of the deprotected amine, can be used directly or neutralized by washing with a saturated aqueous solution of NaHCO₃ during an aqueous workup.
Amide Bond Formation (Peptide Coupling)
The C2-carboxylic acid and the C4-amine are readily available for amide bond formation, a cornerstone of its utility in synthesizing peptidomimetics and other complex molecules.
Causality: Standard peptide coupling reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group. This activated intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond. Additives like HOBt or HOAt are often used to suppress side reactions and minimize racemization.[8]
Experimental Protocol: HATU-Mediated Amide Coupling This protocol details the coupling of the C2-carboxylic acid with a primary amine. A similar protocol would be used for acylating the C4-amine, where the roles of the starting material and incoming nucleophile are reversed.
-
In an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via silica gel column chromatography.[9]
Applications in Drug Discovery and Development
The rigid pyrrolidine scaffold of this molecule is a privileged structure in medicinal chemistry. Its primary application is as a constrained building block in the synthesis of enzyme inhibitors and receptor ligands.
Dipeptidyl Peptidase IV (DPP-4) Inhibitors
A prominent application of the aminopyrrolidine scaffold is in the development of DPP-4 inhibitors, a class of oral hypoglycemic agents for the treatment of type 2 diabetes.[10][11] DPP-4 inhibitors work by preventing the degradation of incretin hormones like GLP-1, thereby enhancing glucose-dependent insulin secretion.[11]
While not all DPP-4 inhibitors contain this exact building block, the synthesis of several "gliptins" relies on related chiral aminopyrrolidine or aminopiperidine cores to interact with the active site of the DPP-4 enzyme. The synthesis of the once-weekly DPP-4 inhibitor Omarigliptin (MK-3102) showcases the utility of a related functionalized pyrrolidine core, which is assembled via reductive amination and subsequent deprotection steps.[6][12][13] The constrained nature of the ring is critical for achieving high potency and selectivity.
Caption: Role of the aminopyrrolidine scaffold in DPP-4 inhibitor design.
Other Therapeutic Areas
The unique stereochemistry and constrained nature of this building block make it a valuable component in the synthesis of:
-
Protease Inhibitors: Particularly for viral proteases (e.g., HCV) where precise orientation of functional groups is necessary for binding to the enzyme's active site.[2]
-
Anticancer and Antiviral Agents: Used to create peptidomimetics with improved cell permeability and resistance to enzymatic degradation.[2]
-
Neurological Disorders: The un-Boc'd parent scaffold has been investigated for its activity as an agonist at metabotropic glutamate receptors (mGluRs), highlighting its potential in neuroscience research.
Conclusion
This compound is more than just a synthetic intermediate; it is a strategic tool for medicinal chemists. By providing a conformationally restricted and stereochemically defined scaffold, it enables the design of drug candidates with superior pharmacological profiles. Its predictable reactivity allows for its seamless integration into complex synthetic routes, particularly in the construction of peptidomimetics and enzyme inhibitors. As the demand for more selective and stable therapeutics grows, the importance of such precisely engineered building blocks in the drug discovery pipeline will continue to increase.
References
-
MySkinRecipes. This compound. [Link]
-
Biftu, T., et al. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. [Link]
-
Feng, J., et al. (2015). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development. [Link]
-
MySkinRecipes. This compound (Thai Language). [Link]
- Google Patents. CN105399744A - Synthetic method for omarigliptin.
-
PubMed. Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
Organic Syntheses. α-Arylation of N-Boc Pyrrolidine. [Link]
- Google Patents.
-
Wikipedia. Discovery and development of dipeptidyl peptidase-4 inhibitors. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Park, C-M., et al. (2015). Recent development of peptide coupling reagents in organic synthesis. Molecules and Cells. [Link]
-
PubMed. Therapeutic potential of dipeptidyl peptidase-IV inhibitors in patients with diabetes mellitus. [Link]
-
PubChem. (2R,4R)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. [Link]
-
National Center for Biotechnology Information. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. [Link]
-
Chongqing Chemdad Co., Ltd. (2s,4r)-fmoc-4-amino-1-boc-pyrrolidine-2-carboxylic acid. [Link]
-
National Center for Biotechnology Information. Dipeptidyl Peptidase IV (DPP IV) Inhibitors. [Link]
-
ResearchGate. Solubility and Thermodynamic Properties of (2 S )-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (2R,4R)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | C10H18N2O4 | CID 14842628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 132622-98-1 | this compound | Pyrrolidines | Ambeed.com [ambeed.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid: Structure, Stereochemistry, and Application
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Abstract
(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid is a synthetic, conformationally constrained amino acid analog of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine framework, combined with precisely defined stereochemistry at the C2 and C4 positions, offers a powerful tool for designing peptidomimetics and other structured molecules with enhanced biological activity, selectivity, and metabolic stability. This guide provides a comprehensive analysis of its molecular structure, the critical role of its stereochemistry and N-Boc protecting group, robust protocols for its characterization, and its applications as a chiral building block in modern pharmaceutical research.
Introduction: The Value of Conformational Constraint
In the dynamic landscape of drug discovery, the ability to control the three-dimensional shape of a molecule is paramount. Unstructured peptide chains often suffer from poor metabolic stability and low receptor affinity due to their conformational flexibility. This compound addresses this challenge directly. By incorporating a five-membered pyrrolidine ring, it serves as a rigid scaffold that mimics or induces specific secondary structures, such as β-turns, in peptide sequences. This pre-organization reduces the entropic penalty of binding to a biological target, often leading to a significant increase in potency and selectivity. This molecule is particularly valuable as a chiral building block for protease inhibitors, antiviral agents, and anticancer compounds where precise stereochemical control is critical for efficacy[1].
Molecular Structure and Stereochemical Landscape
The unique properties of this compound are a direct consequence of its intricate three-dimensional architecture. A thorough understanding requires an analysis of the pyrrolidine ring pucker, the absolute configuration of its stereocenters, and the influence of the bulky tert-butyloxycarbonyl (Boc) protecting group.
Pyrrolidine Ring Pucker
The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: the "endo" and "exo" states (also described as "down" and "up" puckers, respectively)[2]. The preferred conformation is dictated by the nature and stereochemistry of the substituents on the ring. For 4-substituted prolines, an electron-withdrawing group at the 4R position, such as the amino group in our molecule of interest, strongly favors an exo ring pucker[2][3]. This preference has profound implications for the overall shape of the molecule and how it presents its functional groups for interaction with biological targets. The exo pucker is associated with a more compact dihedral angle (ϕ) and is known to stabilize polyproline II (PPII) helix conformations, which are crucial in protein-protein interactions[2][4].
Absolute Stereochemistry: The (2R,4R) Configuration
The molecule possesses two chiral centers at the C2 and C4 positions, both with an 'R' absolute configuration.
-
C2 (Carboxylic Acid): The (2R) configuration places the carboxylic acid group in a specific spatial orientation relative to the ring.
-
C4 (Amino Group): The (4R) configuration positions the amino group trans to the carboxylic acid. This trans relationship is fundamental to its utility as a scaffold, influencing the vectoral projection of side chains when incorporated into a larger molecule.
This specific diastereomer is distinct from its (2S,4R), (2R,4S), and (2S,4S) counterparts, each of which possesses a unique conformational landscape and, therefore, different biological activities.
The Role of the N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in peptide synthesis[5][6]. Its function here is twofold:
-
Chemical Orthogonality: It protects the pyrrolidine ring's secondary amine (N1) from participating in unwanted reactions during peptide coupling or other synthetic transformations[7]. The Boc group is stable under a wide range of conditions but can be selectively and cleanly removed with moderate acids, such as trifluoroacetic acid (TFA)[5][8][9].
-
Conformational Influence: As a sterically demanding group, the Boc moiety influences the rotational barrier around the C-N bond and can further bias the ring's conformational preferences, locking it into a more defined state.
The interplay between the ring pucker, the absolute stereochemistry of the substituents, and the bulky N-Boc group defines the molecule's precise three-dimensional structure.
Physicochemical and Spectroscopic Data
Accurate characterization is the cornerstone of chemical research. The following data provides a baseline for the identification and quality control of this compound.
| Property | Value | Source |
| CAS Number | 132622-98-1 | [10] |
| Molecular Formula | C₁₀H₁₈N₂O₄ | [1][10] |
| Molecular Weight | 230.26 g/mol | [1][10] |
| Melting Point | 263-264 °C | [1] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in water, methanol | Generic |
Note: Physical properties such as melting point can vary slightly between batches and based on purity.
Experimental Protocols for Structural Verification
A multi-technique, self-validating approach is essential to unambiguously confirm the structure and stereochemical integrity of the compound.
Workflow for Unambiguous Characterization
The following workflow illustrates a robust, field-proven methodology for structural verification, combining spectroscopic and chromatographic techniques.
Protocol: ¹H NMR Spectroscopy
Causality: Proton NMR is the primary tool for confirming the covalent structure and assessing the diastereomeric purity. The chemical shifts and coupling constants of the pyrrolidine ring protons are highly sensitive to the ring's pucker and the relative orientation of its substituents.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Record the spectrum with sufficient scans to achieve a high signal-to-noise ratio.
-
Interpretation:
-
Boc Group: Expect a large singlet at approximately 1.4 ppm, integrating to 9 protons.
-
Pyrrolidine Ring Protons: Expect a series of complex multiplets between ~2.0 and 4.5 ppm. The specific coupling patterns are diagnostic of the trans relationship between the C2 and C4 substituents and the preferred ring conformation. The presence of a single set of signals confirms high diastereomeric purity.
-
C2-H and C4-H: The protons at the stereocenters will appear as distinct multiplets. 2D NMR techniques (e.g., COSY, HSQC) are invaluable for definitive assignment.
-
Protocol: Chiral Chromatography
Causality: While NMR confirms the relative stereochemistry (diastereomeric purity), it cannot distinguish between a pair of enantiomers. Chiral chromatography is the gold standard for determining enantiomeric purity (e.p.) or enantiomeric excess (e.e.).
Methodology:
-
Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak® series). Method development is often required to find the optimal column and mobile phase.
-
Mobile Phase: A typical mobile phase might consist of a mixture of heptane/isopropanol or supercritical CO₂/methanol for SFC.
-
Sample Preparation: Dissolve a small amount of the material in the mobile phase. The carboxylic acid may need to be derivatized (e.g., as a methyl ester) for better peak shape and resolution on some columns[11].
-
Analysis: Inject the sample and monitor the elution profile with a UV detector. The presence of a single peak confirms high enantiomeric purity. The unwanted enantiomer, if present, will elute at a different retention time.
Applications in Drug Development
The unique structural features of this compound make it a highly sought-after building block in medicinal chemistry.
-
Peptidomimetics: Its primary use is in the synthesis of peptide analogs where it can induce or stabilize β-turn structures, which are critical for molecular recognition in many biological processes[12].
-
Enzyme Inhibitors: It serves as a chiral scaffold in the design of potent and selective inhibitors, particularly for proteases (e.g., DPP-4 inhibitors for diabetes) and other enzyme classes where stereochemistry dictates binding affinity[1].
-
Targeted Therapeutics: The rigid framework allows for the precise positioning of pharmacophoric groups, aiding in the design of targeted therapies for cancer and neurological disorders[12][13]. The defined structure can improve bioavailability and reduce off-target effects compared to more flexible analogs.
Conclusion
This compound is more than a simple synthetic building block; it is a sophisticated tool for molecular design. Its value is derived from a confluence of features: a conformationally restricted pyrrolidine ring, precisely defined (2R,4R) stereochemistry that dictates a specific three-dimensional shape, and a chemically versatile Boc-protecting group. For researchers in drug development, a deep understanding of this molecule's stereochemical landscape is not merely academic—it is the key to unlocking its full potential in the rational design of next-generation therapeutics with enhanced potency, selectivity, and pharmacological profiles.
References
-
Jensen, K.J. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047:65-80. Available from: [Link]
-
Watkins, A.M. et al. (2018). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. PubMed Central, PMC6005470. Available from: [Link]
-
ResearchGate. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. (2013). Available from: [Link]
-
Verma, S. et al. (2020). Conformational landscape of substituted prolines. PubMed Central, PMC6964893. Available from: [Link]
-
LibreTexts Chemistry. 26.7: Peptide Synthesis. (2024). Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
-
ResearchGate. The conformational dependence of the proline ring on the fluorination at position 4. (2024). Available from: [Link]
-
Shoulders, M.D. & Raines, R.T. (2011). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed Central, PMC3081692. Available from: [Link]
-
Raines Lab, MIT. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (2016). Available from: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018). Available from: [Link]
-
PubChem. (2R,4R)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. Available from: [Link]
-
Chem-Space. (2R,4R)-4-AMINO-1-BOC-PYRROLIDINE-2-CARBOXYLIC ACID METHYL ESTER-HCl. Available from: [Link]
-
UFP. (2S,4R)-4-Alloc-amino-1-fmoc-pyrrolidine-2-carboxylic acid. Available from: [Link]
-
PubChem. (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid. Available from: [Link]
-
MySkinRecipes (Thai). This compound. Available from: [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. (2R,4R)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | C10H18N2O4 | CID 14842628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. guidechem.com [guidechem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. chemimpex.com [chemimpex.com]
A Technical Guide to the Solubility Determination of (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic Acid
Introduction: Understanding the Molecule and Its Significance
(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid, conformationally constrained framework is crucial for designing molecules with precise three-dimensional orientations, which can lead to enhanced biological activity and selectivity for therapeutic targets. The presence of the tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and the free carboxylic acid and amino groups at positions 2 and 4, respectively, allows for versatile synthetic manipulations in the construction of complex molecules, including peptide mimics and novel heterocyclic compounds.
The aqueous and organic solubility of this intermediate is a critical parameter that influences its handling, reactivity, and purification during synthesis, as well as its formulation potential in later-stage drug development. A thorough understanding of its solubility profile is therefore essential for researchers and process chemists. This guide provides a comprehensive overview of the theoretical considerations and a detailed experimental protocol for the accurate determination of the solubility of this compound.
Physicochemical Properties and Their Influence on Solubility
A molecule's solubility is governed by its physicochemical properties and its interactions with the solvent. For this compound, the key features are:
-
Zwitterionic Potential: Like other amino acids, this molecule possesses both a basic amino group and an acidic carboxylic acid group. In aqueous solutions, it can exist as a zwitterion, where the amino group is protonated and the carboxylic acid is deprotonated. This zwitterionic character significantly influences its solubility in polar protic solvents like water and its response to changes in pH.
-
Boc Protecting Group: The bulky and lipophilic tert-butoxycarbonyl (Boc) group introduces a significant nonpolar character to the molecule. This can enhance its solubility in organic solvents but may reduce its aqueous solubility compared to the unprotected parent amino acid.
-
Hydrogen Bonding: The presence of the amino and carboxylic acid groups allows for hydrogen bonding with protic solvents, which is a primary driver of solubility in water and alcohols.
Based on these features, the solubility of this compound is expected to be highly dependent on the solvent's polarity and pH.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H18N2O4 | [1] |
| Molecular Weight | 230.26 g/mol | [1] |
| XLogP3 | -2.3 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
The negative XLogP3 value suggests a preference for hydrophilic environments, indicating that the compound is likely to have appreciable aqueous solubility.
Experimental Determination of Equilibrium Solubility: A Self-Validating Protocol
The most reliable method for determining the solubility of a compound is the shake-flask method, which measures the equilibrium solubility. This involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantifying the concentration of the dissolved compound in the supernatant.
Causality Behind Experimental Choices
-
Shake-Flask Method: This "gold standard" approach is chosen because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically limited one.
-
Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is critical for reproducibility and relevance to standard laboratory or physiological conditions.
-
Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. This is determined empirically by measuring the concentration at different time points until it plateaus.
-
pH Control (for aqueous solutions): Due to the zwitterionic nature of the compound, its aqueous solubility is expected to be pH-dependent. Using a series of buffers across a relevant pH range (e.g., 2 to 10) is essential to map out the solubility profile.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantification of small molecules. It offers high sensitivity, selectivity, and accuracy. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used for even greater sensitivity and specificity if needed.[]
Experimental Workflow Diagram
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Methodology
-
Preparation of Standard Solutions for HPLC Calibration: a. Accurately prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and acetonitrile). b. Perform serial dilutions of the stock solution to create a series of at least five calibration standards spanning the expected solubility range.
-
HPLC Method Development and Validation: a. Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities or degradants. A C18 column is a good starting point. b. The mobile phase could consist of a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). c. Validate the method for linearity, accuracy, and precision using the prepared calibration standards.
-
Solubility Experiment Setup: a. For each solvent to be tested (e.g., water, phosphate-buffered saline at pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, dichloromethane), add an excess amount of the solid compound to a series of vials (in triplicate for each solvent). "Excess" means that undissolved solid should be clearly visible at the end of the experiment. A starting point could be 20-50 mg in 1-2 mL of solvent. b. Seal the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a predetermined time to ensure equilibrium is reached (e.g., 48 hours). To validate this, a preliminary experiment can be run where samples are taken at 24, 48, and 72 hours to confirm that the concentration in solution does not increase after 48 hours.
-
Sample Processing: a. After equilibration, allow the vials to stand for a short period to allow the bulk of the solid to settle. b. Carefully withdraw an aliquot of the supernatant. c. To remove any remaining undissolved solids, centrifuge the aliquot at high speed (e.g., 10,000 x g for 10 minutes). d. Filter the resulting supernatant through a 0.22 µm syringe filter that is compatible with the solvent used. This step is critical to ensure only the dissolved compound is analyzed.
-
Quantification: a. Accurately dilute the filtered supernatant with the HPLC mobile phase to bring the concentration within the range of the calibration curve. b. Inject the diluted samples onto the validated HPLC system. c. Determine the concentration of the compound in the diluted samples by comparing the peak areas to the calibration curve.
-
Calculation of Solubility: a. Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor. b. The average of the triplicate measurements for each solvent is reported as the equilibrium solubility.
Self-Validating System and Trustworthiness
This protocol incorporates several self-validating checks to ensure the trustworthiness of the results:
-
Visual Confirmation of Excess Solid: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.
-
Equilibrium Confirmation: The preliminary time-course experiment validates that the chosen agitation time is sufficient to reach equilibrium.
-
Triplicate Measurements: Running each experiment in triplicate allows for the calculation of the mean and standard deviation, providing a measure of the precision of the results.
-
Validated Analytical Method: Using a validated HPLC method ensures that the quantification of the dissolved compound is accurate and reliable.
Data Presentation
While specific pre-existing data is not available, the results from the described protocol should be presented in a clear and concise table.
Table 2: Example Solubility Data Table for this compound at 25 °C
| Solvent/Buffer | pH | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |
| Deionized Water | ~6-7 | Experimental Value | Calculated Value |
| 0.1 N HCl | 1.0 | Experimental Value | Calculated Value |
| Phosphate Buffer | 2.0 | Experimental Value | Calculated Value |
| Acetate Buffer | 4.5 | Experimental Value | Calculated Value |
| Phosphate Buffer | 7.4 | Experimental Value | Calculated Value |
| Carbonate Buffer | 10.0 | Experimental Value | Calculated Value |
| Ethanol | N/A | Experimental Value | Calculated Value |
| Methanol | N/A | Experimental Value | Calculated Value |
| Dichloromethane | N/A | Experimental Value | Calculated Value |
Logical Relationships in Solubility Determination
The following diagram illustrates the logical flow and dependencies in establishing a reliable solubility value.
Caption: Logical flow for a self-validating solubility study.
Conclusion
References
-
PubChem. (n.d.). (2R,4R)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link][1]
-
U.S. Food and Drug Administration. (2017). BCS Methodology: Solubility, Permeability & Dissolution. FDA. Retrieved from [Link]
-
AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. AxisPharm. Retrieved from [Link][3]
-
World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO. Retrieved from [Link][4]
-
Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link][5]
Sources
- 1. (2R,4R)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | C10H18N2O4 | CID 14842628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
A Comprehensive Technical Guide to (2R,4R)-N-Boc-cis-4-amino-D-proline: Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of (2R,4R)-N-Boc-cis-4-amino-D-proline, a pivotal building block in modern medicinal chemistry. We will explore its chemical identity, synthesis, and critical role as a constrained proline analogue in the development of novel therapeutics.
Nomenclature and Identification
Precise identification of chemical entities is fundamental. (2R,4R)-N-Boc-cis-4-amino-D-proline is known by several names, and understanding these synonyms is crucial for effective literature and database searches. The stereochemistry—(2R,4R) and the cis relationship between the carboxyl group at C2 and the amino group at C4—is a defining structural feature.
The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for the α-amino group of amino acids, essential for controlled, stepwise peptide synthesis.[1]
| Identifier | Value |
| IUPAC Name | (2R,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid |
| CAS Number | 132622-78-7[2] |
| Molecular Formula | C10H18N2O4[2] |
| Molecular Weight | 230.26 g/mol |
| Common Synonyms | (4R)-1-Boc-4-amino-D-proline, Boc-cis-4-amino-D-proline |
Caption: Key identifiers for (2R,4R)-N-Boc-cis-4-amino-D-proline.
The Role of Proline Analogues in Drug Design
Proline is unique among the 20 proteinogenic amino acids due to its cyclic structure, which incorporates the backbone nitrogen into a pyrrolidine ring. This feature imparts significant conformational rigidity, making proline a classical "breaker" of secondary structures like α-helices and β-sheets, while often promoting turns and loops.[3]
The development of proline analogues is a key strategy in medicinal chemistry for several reasons:
-
Conformational Constraint: Modifying the proline ring introduces specific steric and stereoelectronic effects, further restricting the peptide backbone's flexibility. This can lock a peptide therapeutic into its bioactive conformation, enhancing potency and selectivity.[4][5]
-
Metabolic Stability: The rigid structure can protect against enzymatic degradation, improving the pharmacokinetic profile of a drug candidate.
-
Structural Diversity: Introducing functional groups, such as the 4-amino group in our topic compound, provides new vectors for chemical modification, allowing for the synthesis of branched peptides or the attachment of other moieties.[6][7]
Over the past 15 years, more than 15 drugs approved by the FDA contain proline analogues, highlighting their importance in modern drug discovery.[8]
Synthesis and Chemical Reactivity
The synthesis of stereochemically pure substituted prolines is a non-trivial challenge. The target molecule, (2R,4R)-N-Boc-cis-4-amino-D-proline, is typically derived from a precursor like cis-4-hydroxy-D-proline.[9] A common synthetic strategy involves the protection of the ring nitrogen, followed by stereospecific modification of the hydroxyl group at the C4 position.
A generalized synthetic workflow can be visualized as follows:
Caption: Generalized synthetic pathway from a hydroxyproline precursor.
Causality Behind Experimental Choices:
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is chosen for its stability under the basic and nucleophilic conditions required for subsequent steps and its ease of removal under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA).[1][10] The reaction typically uses di-tert-butyl dicarbonate ((Boc)₂O) and a base.[11][12]
-
SN2 Displacement: The key step to introduce the nitrogen functionality is a nucleophilic substitution (SN2) reaction. This requires converting the hydroxyl group into a better leaving group (like a mesylate or tosylate). The SN2 reaction with an azide nucleophile proceeds with an inversion of stereochemistry at the C4 position, which is critical for obtaining the desired (4R) configuration from a (4S)-hydroxy precursor.
-
Reduction: The final step is the reduction of the azide group to a primary amine, commonly achieved through catalytic hydrogenation, which is a clean and efficient method.
Core Applications in Research and Development
(2R,4R)-N-Boc-cis-4-amino-D-proline is a valuable building block for creating complex peptides and peptidomimetics.
Solid-Phase Peptide Synthesis (SPPS)
The primary application is in solid-phase peptide synthesis (SPPS), a cornerstone of peptide drug discovery. The Boc group protects the ring nitrogen, preventing it from participating in peptide bond formation until desired. The free carboxylic acid is available for coupling to a resin or the N-terminus of a growing peptide chain. The 4-amino group, if orthogonally protected (e.g., with Fmoc), can be used as an attachment point for creating branched or cyclic peptides.
Workflow for a Standard Boc-SPPS Cycle:
Caption: A typical cycle in Boc-based solid-phase peptide synthesis.
Synthesis of Conformationally Constrained Peptidomimetics
The rigid scaffold of this proline analogue is used to mimic or stabilize specific secondary structures, such as β-turns.[4] This is crucial for designing small molecule drugs that can effectively interact with protein targets like enzymes or receptors. The amino group at the 4-position can also be used to form isopeptide bonds, creating novel cyclic structures with unique pharmacological properties.[6]
Analytical Characterization
Ensuring the purity and structural integrity of (2R,4R)-N-Boc-cis-4-amino-D-proline is critical for its successful application. A combination of analytical techniques is employed.[13]
Standard Analytical Protocols:
| Technique | Purpose | Key Diagnostic Signals |
| ¹H NMR | Structural Elucidation | - Singlet at ~1.4 ppm (9H, Boc group).- Signals for pyrrolidine ring protons (confirming cis stereochemistry via coupling constants).- Signal for the α-proton at C2. |
| ¹³C NMR | Carbon Skeleton Confirmation | - Quaternary and methyl carbons of the Boc group.- Carbonyl carbon of the carbamate.- Distinct signals for the five carbons of the pyrrolidine ring. |
| HPLC | Purity Assessment | A single, sharp peak on a reverse-phase column indicates high purity. Chiral HPLC can be used to confirm enantiomeric purity. |
| Mass Spectrometry (MS) | Molecular Weight Verification | Detection of the molecular ion peak [M+H]⁺ or [M+Na]⁺ confirms the correct mass. |
Protocol: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Insert the tube into the spectrometer. Lock, tune, and shim the instrument. Acquire a standard proton spectrum.
-
Processing & Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Calibrate the chemical shifts using the residual solvent peak. Integrate the signals and assign them to the protons in the structure to confirm its identity and purity.[13]
Conclusion
(2R,4R)-N-Boc-cis-4-amino-D-proline is more than just a chemical reagent; it is an enabling tool for sophisticated molecular design. Its unique, conformationally constrained structure, combined with the synthetic versatility afforded by the Boc protecting group and the C4-amino functionality, makes it an invaluable asset in the synthesis of advanced peptides, peptidomimetics, and other complex molecules. A thorough understanding of its properties, synthesis, and handling is essential for any scientist working at the forefront of drug discovery and development.
References
- Analytical Techniques for the Characterization of Boc-Protected Amino Acids. (n.d.). Benchchem.
- Understanding Boc protection and deprotection in peptide synthesis. (n.d.). Benchchem.
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
-
Mothes, C., Caumes, C., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. Retrieved from [Link]
-
Mollica, A., Pinnen, F., et al. (2012). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Molecules. Retrieved from [Link]
-
Properties, metabolisms, and applications of L-proline analogues. (2017). ResearchGate. Retrieved from [Link]
-
A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. (2021). National Institutes of Health. Retrieved from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]
-
Boc-Pro-OH; N-Boc-L-proline; CAS 15761-39-4. (n.d.). AAPPTec. Retrieved from [Link]
-
Peptide Synthesis. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
BOC-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Characterization of a Dipeptide Analogue. (n.d.). Scholars Research Library - Der Pharma Chemica. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proline Analogues in Drug Design: Current Trends and Future Prospects - Enamine [enamine.net]
- 9. cis-4-Hydroxy-D-proline 2584-71-6 [sigmaaldrich.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Constrained Proline Analogs: A Technical Guide to Modulating Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Proline's unique cyclic structure imposes significant conformational constraints on the peptide backbone, making it a critical residue in protein folding, structure, and recognition events. However, its inherent flexibility, primarily the cis-trans isomerization of the preceding peptide bond and the puckering of the pyrrolidine ring, can be a liability in drug design. This technical guide provides an in-depth exploration of constrained proline analogs, synthetic derivatives designed to lock the proline moiety into specific, biologically relevant conformations. We will delve into the rationale for their use, a systematic classification of their diverse structures, and their profound impact on biological activity. This guide will further detail their applications in enhancing peptide stability, targeting protein-protein interactions, and serving as key components in approved therapeutics. Finally, we will outline key experimental protocols for their synthesis and characterization, offering a comprehensive resource for researchers in the field of medicinal chemistry and drug discovery.
Introduction: The Unique Role of Proline and the Rationale for Conformational Constraint
Proline stands apart from the other proteinogenic amino acids due to its secondary amine, where the side chain is cyclized back onto the backbone nitrogen.[1] This feature not only restricts the backbone dihedral angle (φ) to approximately -65° but also introduces a unique set of conformational equilibria that are pivotal to its biological function.[2][3]
Proline's Conformational Dichotomy: cis/trans Isomerism and Ring Pucker
The peptide bond preceding a proline residue (the Xaa-Pro bond) has a significantly lower energy barrier to cis-trans isomerization compared to other peptide bonds. While the trans conformation is still generally favored, the cis form can be present in substantial populations (up to 30%), a phenomenon that is often a rate-limiting step in protein folding and can be catalyzed by peptidyl-prolyl cis-trans isomerases (PPIases).[1]
Furthermore, the five-membered pyrrolidine ring is not planar and exists in two major puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker).[2] These two states, the cis/trans isomerization and the endo/exo pucker, are interconnected and collectively define the local conformation of the peptide chain.[2][3]
The Impact of Proline on Secondary Structures: β-turns and Polyproline Helices
Proline's conformational rigidity makes it a frequent component of β-turns, which are secondary structure motifs that reverse the direction of the polypeptide chain.[4] In particular, a cis-proline is a hallmark of the type VI β-turn.[4] The ability to stabilize this conformation through constrained analogs can lead to peptidomimetics with enhanced activity and metabolic stability.[4] Proline-rich sequences can also adopt a unique helical structure known as the polyproline II (PPII) helix, a left-handed helix that is crucial for many protein-protein interactions (PPIs), including those involving SH3, WW, and EVH1 domains.[5]
The Need for Rigidity: Enhancing Potency, Selectivity, and Metabolic Stability
The inherent flexibility of proline can be detrimental in drug design, leading to reduced binding affinity due to entropic penalties upon binding to a target. By incorporating constrained proline analogs, it is possible to pre-organize a peptide or small molecule into its bioactive conformation, thereby increasing potency and selectivity.[6] Moreover, the introduction of non-proteinogenic amino acids can enhance metabolic stability by reducing susceptibility to proteolytic degradation.[7]
A Systematic Classification of Constrained Proline Analogs
The diverse strategies to constrain the proline ring have led to a wide array of analogs, which can be broadly classified based on the nature of the modification.[8]
Ring-Substituted Prolines: Fine-Tuning Conformation and Physicochemical Properties
Substitutions on the pyrrolidine ring can impose steric and stereoelectronic effects that modulate both the ring pucker and the cis/trans amide bond equilibrium.[2]
4-substituted prolines are among the most well-studied analogs. The stereochemistry of the substituent at the C4 position has a profound impact on the ring pucker due to the gauche effect. For instance, (2S,4R)-4-hydroxyproline (Hyp) and (2S,4R)-4-fluoroproline (Flp) strongly favor a Cγ-exo ring pucker, which is crucial for the stability of the collagen triple helix.[9] The introduction of fluorine can also modulate the acidity and hydrogen bonding capacity of nearby functional groups.[10]
Substitutions at other positions of the ring also influence conformation. For example, 5-alkylprolines can sterically hinder the N-terminal residue, thereby increasing the population of the cis-amide conformer.[4] 3-hydroxyproline, in contrast to its 4-substituted counterpart, prefers an endo ring pucker, which can destabilize structures like the collagen triple helix.[11]
α-Substituted Prolines: Inducing Specific Backbone Conformations
Introducing a substituent at the α-carbon, such as a methyl group (α-MePro), creates a tetrasubstituted α-amino acid that significantly restricts the available conformational space.[12] This modification can stabilize specific secondary structures, such as the βI-turn, and generally disfavors the cis-amide conformation.[12]
Bicyclic and Fused Proline Analogs: Maximizing Conformational Restriction
Bridging the proline ring, for instance between the Cα and Cδ positions, creates bicyclic structures that offer an even higher degree of conformational constraint.[6] Examples include 2,5-alkaneprolines and methanoprolines, which contain a bridged methylene group.[6][13] These rigid scaffolds have found applications in peptidomimetics and as organocatalysts.[13]
Heterocyclic Proline Analogs: The Impact of Ring Heteroatoms (Oxa-, Thia-, Aza-prolines)
Replacing a carbon atom in the pyrrolidine ring with a heteroatom leads to analogs with altered electronic and conformational properties.
-
Oxaproline and Thioproline: These analogs can favor the cis-amide bond through favorable dipole-dipole interactions between the heterocyclic ring and the preceding carbonyl oxygen.[4]
-
Azaproline (azPro): The replacement of the Cα with a nitrogen atom strongly promotes the cis-amide conformation due to lone-pair repulsion between the α-nitrogen and the preceding carbonyl oxygen.[4][14] This makes azaproline an effective tool for mimicking type VI β-turns.[14]
Ring Size Homologues and Unsaturated Derivatives
Expanding or contracting the proline ring, or introducing unsaturation, provides further means to modulate the conformational landscape and biological activity of proline-containing peptides.[8]
Biological Activities and Therapeutic Applications
The ability to precisely control the conformation of proline has led to significant advances in various therapeutic areas.
Modulating Peptide and Protein Structure for Enhanced Stability
Collagen, the most abundant protein in mammals, derives its stability from a triple-helical structure composed of repeating Xaa-Yaa-Gly sequences, where Yaa is often (2S,4R)-4-hydroxyproline (Hyp).[9] The stability of the collagen triple helix is significantly enhanced by the incorporation of Hyp and its fluorinated analog, Flp.
| Analog | Dominant Ring Pucker | Stabilizing Effect | Thermodynamic Contribution |
| (Pro-Hyp(R)-Gly)₁₀ | Cγ-exo | Enthalpic | Increased hydration contributes to a larger enthalpy.[15] |
| (Pro-fPro(R)-Gly)₁₀ | Cγ-exo | Entropic | Reduced hydration leads to a smaller entropic cost of folding.[15] |
| (Pro-fPro(S)-Gly)₁₀ | Cγ-endo | Destabilizing | Unfavorable pucker for the Yaa position. |
This enhanced stability is attributed to a stereoelectronic effect, specifically the gauche effect, which preorganizes the pyrrolidine ring into the Cγ-exo pucker required for the triple helix.[9] Differential scanning calorimetry (DSC) studies have revealed that while both Hyp and Flp stabilize the triple helix, they do so through different thermodynamic mechanisms.[15] The stability of Hyp-containing collagen is primarily enthalpically driven, likely due to favorable hydration, whereas the hyperstability of Flp-containing collagen is entropically driven.[15]
Targeting Protein-Protein Interactions (PPIs)
Many PPIs are mediated by proline-rich motifs binding to specific recognition domains.[16] Constrained proline analogs are powerful tools for designing inhibitors of these interactions.
Domains such as SH3, WW, and EVH1 recognize proline-rich sequences that often adopt a polyproline II (PPII) helix. By replacing key proline residues with constrained analogs that mimic this conformation, it is possible to develop potent and selective inhibitors.[16] For example, a peptidomimetic inhibitor of Ena/VASP EVH1 domain interactions, developed using a modular approach with proline-mimicking chemical fragments, was shown to reduce the invasion of breast cancer cells.[16]
Enzyme Inhibition: Designing Potent and Selective Inhibitors
The conformational rigidity of constrained proline analogs makes them ideal building blocks for enzyme inhibitors, where a precise fit into the active site is crucial for high potency.
Over the past 15 years, more than 15 drugs containing proline analogs have been approved by the FDA, with five of these approvals occurring in the last three years alone.[17][18] A prominent recent example is Nirmatrelvir , the active component in Paxlovid, an antiviral drug used to treat COVID-19.[8] The constrained bicyclic proline analog in Nirmatrelvir plays a key role in orienting the molecule for optimal binding to the active site of the SARS-CoV-2 main protease.
Neuroprotective and Other Therapeutic Effects
Non-immunosuppressant ligands for the peptidyl-prolyl isomerase FKBP12 have demonstrated significant neuroprotective and neuroregenerative properties.[19] Aza-proline and aza-pipecolic acid analogs have been successfully developed as a new class of FKBP12 ligands, highlighting the therapeutic potential of these constrained analogs in neurological disorders.[19]
Experimental Protocols for Characterizing Constrained Proline Analogs
The successful application of constrained proline analogs relies on robust methods for their synthesis and characterization.
Synthesis of Constrained Proline Analogs: The "Proline Editing" Approach
A significant challenge in applying proline analogs has been the often lengthy and complex solution-phase synthesis required for each derivative.[20] The "proline editing" method offers a practical and versatile solid-phase approach to generate a diverse library of 4-substituted proline analogs.[3][20][21]
Step-by-Step Methodology:
-
Peptide Synthesis: A peptide is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS), incorporating an unprotected Fmoc-4R-hydroxyproline (Hyp) residue at the desired position.[20]
-
On-Resin Modification: With the peptide still attached to the solid support, the hydroxyl group of the Hyp residue is selectively modified.
-
For 4S-analogs (Sₙ2 reaction): a. The hydroxyl group is converted to a good leaving group, such as a sulfonate ester.[3][20] b. The sulfonate is then displaced with a nucleophile in an Sₙ2 reaction, resulting in inversion of stereochemistry at the C4 position.[3][20]
-
For 4R-analogs (Mitsunobu reaction): a. The Mitsunobu reaction is used to introduce a nucleophile with retention of stereochemistry at the C4 position.[21]
-
-
Cleavage and Deprotection: The modified peptide is cleaved from the resin and deprotected to yield the final product containing the desired 4-substituted proline analog.
Caption: Workflow for the "Proline Editing" method.
Conformational Analysis: NMR Spectroscopy and X-ray Crystallography
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of proline analogs in solution. Key parameters include:
-
NOE (Nuclear Overhauser Effect): The presence of a strong NOE between the CαH of a residue and the CδH of the following proline is indicative of a trans Xaa-Pro bond, while a strong NOE to the CαH of the proline indicates a cis bond.
-
¹³C Chemical Shifts: The chemical shifts of the Cβ and Cγ carbons of proline are sensitive to the cis/trans isomerization state.
-
³J Coupling Constants: These can provide information about the dihedral angles and the puckering of the pyrrolidine ring.
X-ray crystallography provides high-resolution structural information in the solid state, confirming the conformational preferences observed in solution.
Evaluation of Biological Activity
A suite of biophysical and biochemical assays is used to quantify the biological activity of peptides and small molecules containing constrained proline analogs.
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Experimental Workflow:
-
Preparation: The target protein is placed in the sample cell, and the ligand (peptide with the proline analog) is loaded into the injection syringe. Both are in identical buffer solutions.
-
Titration: A series of small injections of the ligand into the protein solution is performed.
-
Data Acquisition: The heat change after each injection is measured.
-
Analysis: The data are fitted to a binding model to determine the thermodynamic parameters.
Caption: Isothermal Titration Calorimetry (ITC) workflow.
To determine the inhibitory potency (e.g., IC₅₀ or Kᵢ) of a proline analog-containing compound, standard enzyme inhibition assays are performed. These typically involve measuring the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor.
Ultimately, the therapeutic potential of these compounds must be evaluated in a cellular context. These assays can measure various endpoints, such as inhibition of cell growth, modulation of signaling pathways, or antiviral activity, depending on the therapeutic target.[22]
Future Perspectives and Conclusion
The field of constrained proline analogs continues to evolve, with new synthetic methods and a deeper understanding of their conformational effects driving innovation.[17][18] Future research will likely focus on the development of novel, more complex constrained systems, including those that are photoswitchable or responsive to other stimuli, allowing for dynamic control over peptide and protein function. The continued success of proline analogs in approved drugs ensures their place as a cornerstone of modern medicinal chemistry.[17][18]
This guide has provided a comprehensive overview of the design, synthesis, and application of constrained proline analogs. By leveraging the principles outlined herein, researchers can harness the power of conformational constraint to develop next-generation therapeutics with enhanced potency, selectivity, and stability.
References
-
Li, S., et al. (2006). Impact of cis-proline analogs on peptide conformation. PubMed. [Link]
-
Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
-
Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
-
Samanta, U., et al. (2020). Conformational landscape of substituted prolines. PubMed Central. [Link]
-
Osorio-Martinez, C., et al. (2012). Conformational Preferences of α-Substituted Proline Analogues. PubMed Central. [Link]
-
Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Semantic Scholar. [Link]
-
Pore, V. S., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
-
Pore, V. S., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
-
Nishi, Y., et al. (2005). Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. PubMed. [Link]
-
Shoulders, M. D., & Raines, R. T. (2010). Origin of the Stability Conferred upon Collagen by Fluorination. PubMed Central. [Link]
-
Nishi, Y., et al. (2005). Collagen-like triple helix formation of synthetic (Pro-Pro-Gly)10 analogues. PubMed. [Link]
-
Vinogradov, A. A., et al. (2018). Targeting Intracellular Protein-Protein Interactions with Macrocyclic Peptides. PubMed Central. [Link]
-
Singh, T., et al. (2021). Proline Methanologues: Design, Synthesis, Structural Properties, and Applications in Medicinal Chemistry. ResearchGate. [Link]
-
Pore, V. S., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. [Link]
-
Tran, D. T., et al. (2013). Properties, metabolisms, and applications of (L)-proline analogues. PubMed. [Link]
-
Sharma, A., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. PubMed Central. [Link]
-
Han, G., et al. (2004). Synthesis of 310-Helix-Inducing Constrained Analogues of l-Proline. ACS Publications. [Link]
-
Hamilton, G. S., et al. (1998). Synthesis, molecular modeling and biological evaluation of aza-proline and aza-pipecolic derivatives as FKBP12 ligands and their in vivo neuroprotective effects. PubMed. [Link]
-
Vaz, E., et al. (2005). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. PubMed Central. [Link]
-
Jenkins, C. L., et al. (2003). Effect of 3-Hydroxyproline Residues on Collagen Stability. ResearchGate. [Link]
-
Testa, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
-
Illa, O., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]
-
Boettcher, C., et al. (2015). A modular toolkit to inhibit proline-rich motif–mediated protein–protein interactions. PubMed Central. [Link]
-
Mir, F. M., et al. (2019). Paired Utility of Aza-Amino Acyl Proline and Indolizidinone Amino Acid Residues for Peptide Mimicry: Conception of Prostaglandin F2α Receptor Allosteric Modulators That Delay Preterm Birth. ResearchGate. [Link]
-
Mishra, R., et al. (2019). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. ResearchGate. [Link]
-
Illa, O., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. ResearchGate. [Link]
-
Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. PubMed. [Link]
-
Mir, F. M., et al. (2019). Paired Utility of Aza-Amino Acyl Proline and Indolizidinone Amino Acid Residues for Peptide Mimicry: Conception of Prostaglandin F2α Receptor Allosteric Modulators That Delay Preterm Birth. PubMed. [Link]
-
Pan, C., & He, H. (2003). Impact of Azaproline on Peptide Conformation. PubMed. [Link]
-
Hamilton, A. D., & Pantar, A. (2006). Inhibition of protein–protein interactions using designed molecules. ResearchGate. [Link]
-
Tran, D. T., et al. (2013). Properties, metabolisms, and applications of L-proline analogues. ResearchGate. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Impact of cis-proline analogs on peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Intracellular Protein-Protein Interactions with Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Origin of the Stability Conferred upon Collagen by Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Impact of azaproline on Peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A modular toolkit to inhibit proline-rich motif–mediated protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis, molecular modeling and biological evaluation of aza-proline and aza-pipecolic derivatives as FKBP12 ligands and their in vivo neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tert-Butyloxycarbonyl (Boc) Protecting Group in Amino Acid Chemistry
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the tert-butyloxycarbonyl (Boc) protecting group. We will delve into the core chemical principles, field-proven experimental protocols, and strategic applications that have established the Boc group as an indispensable tool in modern organic synthesis.
Introduction: The Cornerstone of Amine Protection
In the intricate world of multi-step organic synthesis, particularly in peptide chemistry and the development of complex pharmaceutical agents, the strategic masking and unmasking of reactive functional groups is paramount.[1] The tert-butyloxycarbonyl (Boc) group is a foundational acid-labile protecting group used to temporarily block the nucleophilic and basic nature of amines.[2][3] By converting the highly reactive amine into a significantly less reactive carbamate, the Boc group prevents unwanted side reactions, thereby enabling precise control over synthetic pathways.[3][4] Its stability under a wide range of non-acidic conditions and its facile removal make it a cornerstone of protecting group chemistry.[5][6]
The Chemistry of Boc Protection: Mechanism and Protocol
The introduction of the Boc group is a robust and high-yielding transformation. The process relies on the nucleophilic nature of the amino group attacking an electrophilic source of the Boc moiety.
Mechanism of Protection
The most common and efficient reagent for this purpose is di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[3][7] The reaction mechanism is a straightforward nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[8][9] This forms a tetrahedral intermediate which subsequently collapses.[7] The resulting tert-butyl carbonate is an excellent leaving group, which can decompose into the stable byproducts tert-butanol and carbon dioxide gas, driving the reaction to completion.[10] While the reaction can proceed without a base, one is often added to neutralize the generated acid and accelerate the process.[7][8]
Caption: Mechanism of N-Boc protection using Boc anhydride.
Experimental Protocol: Boc Protection of an Amino Acid
This protocol describes a standard procedure for the N-Boc protection of a generic amino acid in a solution phase.
Materials:
-
Amino Acid (1.0 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)
-
Dioxane
-
Water
-
Triethylamine (Et₃N) (1.5 equivalents) or 1M Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
5% aqueous Citric Acid solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 equiv.) in a 1:1 (v/v) mixture of dioxane and water. Add the base (e.g., triethylamine, 1.5 equiv.) to the solution and stir until the amino acid is fully dissolved.[11]
-
Addition of (Boc)₂O: To the stirring solution, add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise at room temperature.[7] Causality Insight: Portion-wise addition helps to control the reaction rate and minimize potential side reactions. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete.[11] Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amino acid.
-
Workup - Quenching and Extraction:
-
Once complete, dilute the reaction mixture with water.
-
Perform an initial extraction with a nonpolar organic solvent like ethyl acetate or diethyl ether to remove the oxime byproduct if BOC-ON was used, or unreacted (Boc)₂O.[11]
-
Carefully acidify the aqueous layer to a pH of ~3 using a 5% citric acid solution. Self-Validation: The Boc-protected amino acid is less water-soluble at this acidic pH and will partition into the organic layer.
-
Immediately extract the acidified aqueous layer three times with ethyl acetate.
-
-
Washing: Combine the organic extracts and wash sequentially with water, and finally with brine. This removes residual water-soluble impurities.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude N-Boc protected amino acid.
-
Purification: The product can be further purified by recrystallization if it is a solid or by column chromatography on silica gel if it is an oil.[11]
The Chemistry of Boc Deprotection: A Controlled Release
The key strategic advantage of the Boc group is its lability under acidic conditions, allowing for its selective removal.[12]
Mechanism of Deprotection
The deprotection is typically accomplished using a moderately strong acid, most commonly trifluoroacetic acid (TFA), often as a 25-50% solution in a non-reactive solvent like dichloromethane (DCM).[12] The mechanism proceeds via several distinct steps:
-
Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.[4][5]
-
Cleavage: This protonation weakens the tert-butyl-oxygen bond, facilitating its cleavage to form a highly stable tert-butyl carbocation and an unstable carbamic acid intermediate.[4][5] The stability of this tertiary carbocation is the thermodynamic driving force for the reaction.
-
Fragmentation: The carbamic acid spontaneously decarboxylates, releasing carbon dioxide gas and the free amine.[5][13] The liberated amine is then typically present as its corresponding ammonium salt (e.g., trifluoroacetate salt).
Caption: Mechanism of acid-catalyzed Boc deprotection.
The Critical Role of Scavengers
A potential complication arises from the highly reactive tert-butyl cation intermediate. This electrophile can cause unwanted side reactions by alkylating nucleophilic amino acid side chains, particularly those of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[12][14] To prevent this, "scavengers" are added to the deprotection cocktail to trap the carbocation.[2][5]
Common Scavengers:
-
Anisole or Thioanisole: Act as traps for the t-butyl cation.[5]
-
Water: Can also act as a scavenger.
-
Triisopropylsilane (TIS): A very effective scavenger, particularly in final cleavage cocktails.
Experimental Protocol: Boc Deprotection
This protocol outlines a general procedure for removing a Boc group from a protected amine or amino acid.
Materials:
-
N-Boc protected compound (1.0 equivalent)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Anisole, optional but recommended)
-
Diethyl ether (cold)
Procedure:
-
Dissolution: Dissolve the N-Boc protected substrate in an appropriate volume of DCM.
-
Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add the deprotection reagent (e.g., a pre-mixed solution of 25-50% TFA in DCM). If using, the scavenger should be present in the cocktail.[12] Causality Insight: Slow addition at low temperature helps to control the reaction and dissipate heat, especially for large-scale reactions.
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.[5] Monitor the reaction by TLC or LC-MS until all starting material is consumed.
-
Workup - Concentration and Precipitation:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[5] Self-Validation: Complete removal of acid is crucial for the stability of the final product.
-
Add a large volume of cold diethyl ether to the concentrated residue. The deprotected amine salt, which is insoluble in ether, will precipitate out of the solution.
-
-
Isolation: Isolate the amine salt product by filtration or centrifugation. Wash the solid with additional cold diethyl ether and dry under vacuum.[5]
Orthogonality: The Key to Complex Synthesis
The true power of the Boc group is fully realized when used in an "orthogonal" protection strategy.[1] Two protecting groups are considered orthogonal if one can be selectively removed under a specific set of conditions without affecting the other.[15] The acid-labile nature of Boc makes it perfectly orthogonal to base-labile groups like Fmoc and groups removed by hydrogenolysis like Cbz.[3][5][8]
| Protecting Group | Abbreviation | Cleavage Conditions | Chemical Nature |
| tert-Butoxycarbonyl | Boc | Mild to strong acid (e.g., TFA, HCl) [9] | Acid-Labile |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., Piperidine in DMF)[8][16] | Base-Labile |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂/Pd-C)[4][8] | Hydrogenolysis |
| Allyloxycarbonyl | Alloc | Transition metal catalysis (e.g., Pd(0))[8] | Metal-Catalyzed |
This orthogonality allows for the differential deprotection of various functional groups within a single molecule, a critical requirement for the synthesis of complex peptides and other natural products.[1][15]
Application in Solid-Phase Peptide Synthesis (SPPS)
The Boc group was foundational to the development of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield.[] The classic "Boc/Bzl" strategy uses the acid-labile Boc group for temporary Nα-amino protection and more acid-stable, benzyl-based (Bzl) groups for side-chain protection.[18]
The Boc-SPPS cycle involves three key steps:
-
Deprotection: The Nα-Boc group of the resin-bound amino acid is removed with TFA.
-
Neutralization: The resulting ammonium salt is neutralized with a base (e.g., DIEA) to free the amine for the next reaction.
-
Coupling: The next Nα-Boc-protected amino acid is activated (e.g., with DIC/HOBt) and coupled to the free amine of the growing peptide chain.
This cycle is repeated for each amino acid in the sequence. At the end of the synthesis, the peptide is cleaved from the resin, and all the side-chain protecting groups are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (HF).[18][19]
Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
While the Fmoc strategy has become more prevalent due to its milder conditions, the Boc strategy remains highly relevant and advantageous for the synthesis of difficult, hydrophobic, or aggregation-prone peptides.[18][19][20]
Troubleshooting and Field-Proven Insights
Even robust chemistries can present challenges. Understanding potential side reactions is key to successful synthesis.
| Issue | Symptom / Cause | Validated Solution & Rationale |
| Incomplete Coupling | Positive ninhydrin test after coupling, often due to steric hindrance (e.g., Val, Ile) or peptide aggregation.[14] | Perform a "double coupling" by repeating the step with fresh reagents. For aggregation, switch to a more potent activating agent (e.g., HATU) and consider using structure-disrupting solvents like NMP or DMSO.[14] |
| Side-Chain Alkylation | Unexpected mass peaks corresponding to t-butylated Trp, Met, Cys, or Tyr residues. Caused by the reactive t-butyl cation during deprotection.[14] | Incorporate a scavenger cocktail into the TFA deprotection/cleavage reagent (e.g., 5% thioanisole, 5% water, 2.5% TIS). The scavengers are more nucleophilic than the side chains and will preferentially trap the cation.[5][12] |
| Trifluoroacetylation | Capping of the newly deprotected amine with a trifluoroacetyl group from the TFA solvent.[14] | For sensitive sequences, consider using HCl in an organic solvent (e.g., 4M HCl in dioxane) for the deprotection steps. This avoids the trifluoroacetate counter-ion entirely.[14] |
| Racemization | Presence of diastereomeric impurities, often during the activation of sensitive residues like His or Cys.[14] | Use coupling reagents known for low racemization (e.g., DIC/Oxyma). Avoid excess base and minimize the pre-activation time before adding the activated amino acid to the resin.[14] |
Conclusion
The tert-butyloxycarbonyl protecting group is a powerful and versatile tool in the arsenal of the synthetic chemist. Its predictable reactivity, robustness under a wide range of conditions, and facile removal under specific acidic protocols make it a preferred choice for amine protection.[3] The orthogonality of the Boc group is fundamental to the design of elegant and efficient synthetic routes in drug discovery and peptide science.[3] A thorough understanding of its chemistry, workflow, and associated challenges is essential for its successful application, enabling the efficient and high-quality synthesis of complex molecules that drive scientific innovation.[21]
References
-
The Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Peptide Synthesis: A Technical Guide. Benchchem.
-
Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Benchchem.
-
Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
-
BOC Protection and Deprotection. J&K Scientific LLC.
-
Why Fmoc-Protected Amino Acids Dominate SPPS? BOC Sciences.
-
Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer Nature Experiments.
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. University of Copenhagen Research Portal.
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
-
Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. Benchchem.
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. National Library of Medicine.
-
Boc Protection - Common Conditions. Organic Chemistry.
-
Orthogonality of Boc and Me Protecting Groups: A Technical Guide for Researchers. Benchchem.
-
Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers. Benchchem.
-
Boc-Protected Amino Groups. Organic Chemistry Portal.
-
Boc Protecting Group for Amines. Chemistry Steps.
-
Amine Protection and Deprotection. Master Organic Chemistry.
-
Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
-
tert-Butyloxycarbonyl protecting group. Wikipedia.
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd.
-
T boc fmoc protocols in peptide synthesis. Slideshare.
-
Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. AAPPTec.
-
Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
-
BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Jinxiang Chemical.
-
A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed.
-
Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs. BOC Sciences.
-
Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. CSNpharm.
-
Orthogonal Protection Definition. Fiveable.
-
Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
-
The Indispensable Role of the Boc Protecting Group in Organic Chemistry: A Technical Guide. Benchchem.
-
An In-depth Technical Guide to Boc Protection in Peptide Chemistry. Benchchem.
-
The Critical Role of BOC Protecting Groups in Drug Synthesis. BOC Sciences.
-
What is the protection of BOC in organic synthesis processes? Quora.
-
Boc. BroadPharm.
-
The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis. Alpha Origin.
-
Amine Protection / Deprotection. Fisher Scientific.
-
BOC-amino acids. BOC Sciences.
-
Amino Acid-Protecting Groups. ResearchGate.
-
Synthesis of Boc-protected bicycloproline. National Institutes of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fiveable.me [fiveable.me]
- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 20. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 21. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
The Cornerstone of Stereospecific Drug Design: An In-depth Technical Guide to (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid
This guide provides an in-depth technical review of (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its synthesis, properties, and critical applications, offering field-proven insights into its role in constructing complex, stereochemically defined therapeutic agents.
Introduction: The Strategic Importance of Conformational Constraint
In the realm of medicinal chemistry, the pyrrolidine scaffold is a privileged structure, frequently appearing in natural products and FDA-approved drugs. Its rigid, five-membered ring system offers a valuable platform for creating stereochemically complex molecules. The strategic introduction of substituents with defined stereochemistry, as seen in this compound, provides a powerful tool for medicinal chemists. This conformational restriction can enhance a molecule's selectivity for its biological target, improve metabolic stability, and ultimately lead to more potent and safer therapeutics.[1]
This compound, with its defined cis stereochemistry between the carboxylic acid at C2 and the amino group at C4, presents a unique three-dimensional arrangement of functional groups. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen and the free carboxylic acid and amino functionalities offer orthogonal handles for a wide range of chemical transformations, making it a versatile synthon in multi-step syntheses.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of the final drug candidate.
| Property | Value | Source |
| CAS Number | 132622-98-1 | MySkinRecipes |
| Molecular Formula | C₁₀H₁₈N₂O₄ | MySkinRecipes |
| Molecular Weight | 230.26 g/mol | MySkinRecipes |
| Melting Point | 263-264 °C | MySkinRecipes |
| Density | 1.232 g/cm³ | MySkinRecipes |
| Storage | 2-8°C | MySkinRecipes |
Stereoselective Synthesis: Crafting Chirality
The synthesis of enantiomerically pure pyrrolidine derivatives is a key challenge in organic chemistry. Various strategies have been developed to control the stereochemistry of the pyrrolidine ring.
Synthesis from Chiral Precursors: The Hydroxyproline Route
One of the most common and reliable approaches to synthesizing chiral pyrrolidines is to start from a readily available chiral precursor, such as 4-hydroxyproline. The inherent chirality of the starting material is carried through the synthetic sequence to establish the desired stereocenters in the final product.
A seminal route to the un-Boc-protected parent compound, (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate, was reported by Monn et al. in 1996. This synthesis laid the groundwork for accessing this important scaffold. While the full experimental details from the original publication are not publicly available, the general strategy can be outlined and serves as a foundational approach.
Conceptual Workflow based on the Monn et al. (1996) approach:
Caption: Conceptual workflow for the synthesis of the (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate core from trans-4-hydroxy-L-proline.
Rationale behind the experimental choices:
-
Starting Material: trans-4-Hydroxy-L-proline is a commercially available and relatively inexpensive chiral starting material. Its predefined stereochemistry at C2 is crucial for establishing the final stereochemistry of the product.
-
Protection: The initial protection of the nitrogen and the C2 carboxylic acid is essential to prevent unwanted side reactions during the subsequent oxidation and amination steps.
-
Strecker Synthesis: The introduction of the amino and cyano groups at the C4 position via a Strecker reaction on the ketone intermediate is a classic and effective method for α-amino nitrile synthesis.
-
Hydrolysis and Deprotection: The final steps involve the hydrolysis of the nitrile to a carboxylic acid and the removal of the protecting groups to yield the target scaffold.
Representative Experimental Protocol (Conceptual):
Note: This is a representative protocol based on established organic chemistry principles and the strategy outlined by Monn et al. (1996). The specific reagents, conditions, and yields would require optimization.
-
Protection: trans-4-Hydroxy-L-proline is first protected, for example, by reacting it with benzyl chloroformate to protect the nitrogen as a Cbz group and esterifying the carboxylic acid.
-
Oxidation: The C4 hydroxyl group of the protected hydroxyproline is oxidized to a ketone using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Strecker Reaction: The resulting ketone is subjected to a Strecker reaction by treating it with potassium cyanide and ammonium chloride in a suitable solvent system to introduce the C4-amino and C4-cyano groups. This step is crucial for establishing the second stereocenter at C4.
-
Nitrile Hydrolysis: The C4-nitrile is hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Boc Protection and Deprotection: The nitrogen of the pyrrolidine ring is then protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O). Subsequent deprotection of the other protecting groups (e.g., hydrogenolysis of the Cbz group and saponification of the ester) would yield this compound.
Modern Stereoselective Approaches
More recent synthetic strategies often employ asymmetric catalysis to construct the chiral pyrrolidine ring from achiral precursors. These methods offer greater flexibility in accessing a wider range of substituted pyrrolidines. Some of these advanced approaches include:
-
Asymmetric 1,3-Dipolar Cycloadditions: This powerful method involves the reaction of azomethine ylides with electron-deficient alkenes, catalyzed by chiral metal complexes, to directly form the pyrrolidine ring with high stereocontrol.
-
Catalytic Asymmetric C-H Amination: Intramolecular C-H amination reactions catalyzed by chiral transition metal complexes can be used to form the pyrrolidine ring with high enantioselectivity.
-
Organocatalysis: Chiral small molecules, such as proline and its derivatives, can catalyze various reactions, including Michael additions and Mannich reactions, to construct chiral pyrrolidine scaffolds.
These modern methods provide alternative and often more efficient routes to functionalized pyrrolidines, avoiding the need for chiral starting materials and allowing for the synthesis of a broader diversity of structures.
Applications in Drug Discovery and Development
The well-defined stereochemistry and functional group presentation of this compound make it a highly valuable building block in the synthesis of a variety of therapeutic agents.
Metabotropic Glutamate Receptor (mGluR) Agonists
A significant application of the (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate scaffold, the parent compound of the title molecule, is as a highly selective and potent agonist for group II metabotropic glutamate receptors (mGluRs).[2] These receptors are involved in modulating synaptic transmission and plasticity in the central nervous system.
The (2R,4R) isomer, also known as (2R,4R)-APDC, has been instrumental in studying the physiological roles of mGluR2 and mGluR3. Its ability to selectively activate these receptors has made it a valuable pharmacological tool for investigating their involvement in various neurological and psychiatric disorders, including anxiety, schizophrenia, and epilepsy. Research has shown that (2R,4R)-APDC can exhibit anticonvulsant effects by selectively activating mGluRs that are negatively coupled to adenylate cyclase.[3]
The development of derivatives of (2R,4R)-APDC has led to the identification of compounds with agonist, partial agonist, or antagonist activity at group II mGluRs, further highlighting the importance of this scaffold in neuroscience research and drug discovery.
Signaling Pathway Involvement:
Caption: Simplified signaling pathway of group II mGluR activation by (2R,4R)-APDC analogs.
Peptide Synthesis and Peptidomimetics
The rigid pyrrolidine ring of this compound serves as an excellent scaffold for creating conformationally constrained peptide and peptidomimetic analogs. When incorporated into a peptide sequence, it can induce specific secondary structures, such as β-turns, which are often involved in molecular recognition and protein-protein interactions.
The Boc and carboxylic acid functionalities allow for its straightforward incorporation into peptide chains using standard solid-phase or solution-phase peptide synthesis protocols. The amino group at the C4 position provides a versatile handle for further functionalization, allowing for the introduction of various side chains to probe structure-activity relationships. This makes it a valuable tool for designing potent and selective enzyme inhibitors and receptor ligands.
Antiviral and Anticancer Agents
Conclusion
This compound is a powerful and versatile chiral building block for modern drug discovery. Its well-defined stereochemistry provides a rigid scaffold for the design of conformationally constrained molecules with enhanced biological activity and selectivity. The availability of robust synthetic routes, starting from chiral precursors like hydroxyproline, and the potential for novel stereoselective syntheses, ensure its continued importance in the field. Its proven application in the development of selective mGluR agonists demonstrates its value in neuroscience research, while its utility in peptide and peptidomimetic design opens up a wide range of possibilities for targeting various disease-related proteins. For researchers and scientists in drug development, a thorough understanding and strategic application of this building block can pave the way for the discovery of novel and effective therapeutics.
References
-
Monn, J. A., Valli, M. J., Johnson, B. G., Salhoff, C. R., Wright, R. A., Howe, T., Bond, A., Lodge, D., Spangle, L. A., Paschal, J. W., Campbell, J. B., Griffey, K., Tizzano, J. P., & Schoepp, D. D. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(15), 2990–3000. [Link]
-
This compound. MySkinRecipes. (n.d.). Retrieved from [Link]
-
(2R,4R)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. PubChem. (n.d.). Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
- Monn, J. A., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(15), 2990-3000.
Sources
- 1. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives [mdpi.com]
- 2. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
A Senior Application Scientist's Guide to Solid-Phase Peptide Synthesis (SPPS) with Boc-Protected Amino Acids
Introduction: The Enduring Power of Boc Chemistry in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) revolutionized the field of peptide chemistry, enabling the routine construction of these vital biomolecules for research, diagnostics, and therapeutics.[1][2] The method, pioneered by R. Bruce Merrifield, who was awarded the 1984 Nobel Prize in Chemistry, involves the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble solid support.[1][2] At the heart of one of the foundational SPPS strategies lies the tert-butyloxycarbonyl (Boc) protecting group.
The Boc/Bzl (benzyl) protection scheme is predicated on a principle of graduated acid lability. The temporary Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups (often benzyl-based) and the peptide-resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage.[3][4] This orthogonality, though not absolute, provides a robust and reliable method for peptide assembly.[4][5]
This application note provides a detailed, step-by-step protocol for manual Boc-SPPS, offering insights into the chemical principles that underpin each stage of the process. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this powerful synthetic technique.
The Cyclical Nature of Boc-SPPS
The synthesis of a peptide using the Boc strategy is a cyclical process, with each cycle extending the peptide chain by one amino acid. The core steps of each cycle are deprotection, neutralization, and coupling, followed by washing steps to remove excess reagents and byproducts.
Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).
Foundational Components: Resin and Amino Acid Selection
The success of SPPS is critically dependent on the choice of the solid support (resin) and the appropriate protection of the amino acid building blocks.
Resin Selection
The resin must be chemically and mechanically stable to the repeated cycles of coupling and deprotection.[6] It must also swell adequately in the synthesis solvents to ensure efficient diffusion of reagents.[6] The choice of resin dictates the C-terminal functionality of the final peptide.
| Resin Type | C-Terminal Functionality | Linker Type | Cleavage Conditions |
| Merrifield Resin | Carboxylic Acid | Chloromethyl | Strong Acid (HF, TFMSA)[7] |
| PAM Resin | Carboxylic Acid | Phenylacetamidomethyl | Strong Acid (HF)[7] |
| BHA Resin | Amide | Benzhydrylamine | Strong Acid (HF)[7] |
| MBHA Resin | Amide | Methylbenzhydrylamine | Strong Acid (HF)[7] |
-
Merrifield Resin: The classical resin for Boc-SPPS, yielding a C-terminal carboxylic acid.[7]
-
PAM (Phenylacetamidomethyl) Resin: Offers increased stability of the peptide-resin linkage to the repetitive TFA treatments compared to the Merrifield resin, reducing peptide loss during synthesis.[7]
-
BHA (Benzhydrylamine) and MBHA (Methylbenzhydrylamine) Resins: Used for the synthesis of peptide amides.[3][7]
Boc-Protected Amino Acids
The α-amino group of the incoming amino acid is temporarily protected by the Boc group. This group is stable to the basic conditions used during coupling but is readily cleaved by moderate acids like TFA.[8][9] The side chains of reactive amino acids are protected by more acid-stable groups, typically benzyl-based, which are removed during the final cleavage step.
Detailed Experimental Protocol
This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale. All steps should be performed in a dedicated peptide synthesis vessel with provision for agitation and filtration.
Resin Preparation and Swelling
Rationale: Proper swelling of the resin is crucial for the accessibility of the reactive sites.[6] Polystyrene-based resins, common in Boc-SPPS, swell effectively in non-polar solvents like dichloromethane (DCM).
Protocol:
-
Place the desired amount of resin (e.g., 100-200 mg of resin with a substitution of 0.5-1.0 mmol/g) in the reaction vessel.
-
Add DCM to cover the resin completely.
-
Agitate the resin gently for 30-60 minutes at room temperature.[3]
-
Drain the solvent by filtration.
Nα-Boc Deprotection
Rationale: This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, exposing the amine for the subsequent coupling reaction.[3] The mechanism involves protonation of the Boc group's carbonyl oxygen by TFA, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate that spontaneously decarboxylates.[9][10][11]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Protocol:
-
To the swollen resin, add a solution of 50% TFA in DCM (v/v).[3][7]
-
Perform a pre-wash by agitating the resin with the TFA/DCM solution for 1-2 minutes, then drain.
-
Add fresh 50% TFA/DCM solution and agitate for 20-30 minutes to ensure complete deprotection.[7][9]
-
Drain the TFA solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.[9]
-
Wash with isopropanol (IPA) (2 times) and then DCM (3 times) to remove any remaining acid.[7]
Neutralization
Rationale: After deprotection, the newly exposed N-terminal amine is protonated as a trifluoroacetate salt. This salt must be neutralized to the free amine to enable its nucleophilic attack on the activated carboxyl group of the next amino acid.[4] Diisopropylethylamine (DIEA) is a common non-nucleophilic base used for this purpose.
Protocol:
-
Add a solution of 5-10% DIEA in DCM (v/v) to the resin.
-
Agitate for 1-2 minutes and drain.[3]
-
Repeat the neutralization step one more time to ensure complete conversion to the free amine.
-
Wash the resin with DCM (3-5 times) to remove excess base and its salt.[3]
Amino Acid Coupling
Rationale: In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.[3] Activation of the amino acid's carboxylic acid is necessary to form a highly reactive species that readily undergoes aminolysis.[12] Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or, more commonly, aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[12][13] These reagents, in the presence of a base like DIEA, facilitate rapid and efficient peptide bond formation while minimizing the risk of racemization.[14]
Protocol:
-
In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, 0.95 equivalents relative to the amino acid) in DMF or a 1:1 mixture of DCM/DMF.
-
Add this solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.[3]
-
Agitate the reaction mixture at room temperature for 1-2 hours.[3]
-
Monitor the reaction progress using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test (no color change) indicates the completion of the coupling.[3][15]
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[3][13]
The cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled.
Final Cleavage and Deprotection
Rationale: The final step involves cleaving the completed peptide from the solid support and simultaneously removing the side-chain protecting groups.[3] This is achieved using a strong acid, most commonly anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][16] The cleavage cocktail typically contains "scavengers" to trap the reactive carbocations generated from the protecting groups, thus preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.[3]
Protocol (TFMSA Cleavage): Caution: Strong acids like TFMSA and HF are extremely corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[3]
-
Prepare a cleavage cocktail. A common mixture is TFMSA/TFA/thioanisole.
-
Cool the reaction vessel containing the dried peptide-resin in an ice bath.
-
Add the pre-chilled cleavage cocktail to the resin.
-
Stir the mixture at 0°C for 1-2 hours.
-
After the reaction, precipitate the crude peptide by adding it to a large volume of cold diethyl ether.[3]
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.[3]
-
Dry the crude peptide under vacuum.
Post-Synthesis: Purification and Analysis
The crude peptide obtained after cleavage is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.[3] The identity and purity of the final peptide are confirmed by analytical techniques such as mass spectrometry and analytical HPLC.
Conclusion: The Place of Boc-SPPS in Modern Peptide Synthesis
While Fmoc (9-fluorenylmethyloxycarbonyl) chemistry has become the more dominant strategy in SPPS due to its milder deprotection conditions, Boc-SPPS remains a powerful and relevant technique.[17][18] For certain hydrophobic or aggregation-prone sequences, the acidic deprotection step in Boc chemistry can be advantageous, as the resulting N-terminal ammonium salt can help disrupt interchain hydrogen bonding and improve solvation.[5][17] A thorough understanding of the principles and protocols of Boc-SPPS is, therefore, an invaluable asset for any scientist involved in the chemical synthesis of peptides.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180–193. [Link]
-
Ollivier, N., Dheur, J., Maux, D., & Melnyk, O. (2005). Guide for resin and linker selection in solid-phase peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.7. [Link]
-
University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. [Link]
-
AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. [Link]
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Slideshare. [Link]
-
Pathak, M., & Shreay, S. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS omega, 6(48), 32923–32929. [Link]
-
Biotage. (2023). How to choose the right resin functionality for solid phase peptide synthesis. Biotage. [Link]
-
OpenStax. (2023). 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method. OpenStax. [Link]
-
Hart, R. A., & Sarris, K. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1146, 439–450. [Link]
-
YouTube. (2021). Merrifield Solid Phase Peptide Synthesis. YouTube. [Link]
-
Pearson. (2024). Merrifield Solid-Phase Peptide Synthesis: Videos & Practice Problems. Pearson. [Link]
-
Springer Nature Experiments. (n.d.). In Situ Neutralization Protocols for Boc-SPPS. Springer Nature Experiments. [Link]
-
SciSpace. (2006). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. SciSpace. [Link]
-
Chemistry LibreTexts. (2024). 26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method. Chemistry LibreTexts. [Link]
-
Reddit. (2023). How do I remove the N-Boc protection group to get the amino acid histidine?. Reddit. [Link]
-
AAPPTEC. Peptide Synthesis - FAQ. AAPPTEC. [Link]
-
Merck Millipore. Novabiochem® Coupling reagents. Merck Millipore. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Behrendt, R., White, P., & Offer, J. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 22(1), 4–27. [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic process research & development, 15(4), 940–972. [Link]
-
Aapptec Peptides. SYNTHESIS NOTES. Aapptec Peptides. [Link]
Sources
- 1. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bachem.com [bachem.com]
- 15. peptide.com [peptide.com]
- 16. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Application Note: Strategic Incorporation of (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic Acid into Peptidomimetics for Enhanced Structural and Functional Properties
Abstract
Peptidomimetics represent a pivotal class of therapeutic agents, engineered to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The rational design of these molecules often involves the incorporation of conformationally constrained non-proteinogenic amino acids. This guide provides a detailed technical overview and robust protocols for the incorporation of (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid, a unique bicyclic scaffold, into peptide sequences. We will explore the underlying principles that make this building block a valuable tool in drug discovery, present validated, step-by-step solid-phase peptide synthesis (SPPS) protocols, and discuss the analytical methods required for the characterization of the final peptidomimetic. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for the creation of next-generation peptide-based therapeutics.
Introduction: The Rationale for Conformational Constraint in Peptidomimetics
Natural peptides, while exhibiting high potency and selectivity, are often hampered by their susceptibility to proteolytic degradation and their inherent conformational flexibility, which can lead to reduced receptor affinity. The introduction of rigid structural motifs is a well-established strategy to address these liabilities. The pyrrolidine ring, a five-membered saturated heterocycle, serves as an excellent scaffold for inducing conformational rigidity. Specifically, the stereochemically defined this compound offers a unique set of advantages. Its bicyclic-like structure, when incorporated into a peptide backbone, can mimic and stabilize specific secondary structures, such as β-turns, which are often crucial for biological recognition and activity. The Boc-protected amine at the N-terminus and the carboxylic acid at the C-2 position allow for its seamless integration into standard peptide synthesis workflows, while the amino group at the C-4 position provides a valuable vector for further functionalization or cyclization.
Key Advantages of this compound
The strategic incorporation of this building block can confer several beneficial properties to a peptide sequence:
-
Enhanced Proteolytic Stability: The non-natural pyrrolidine backbone is resistant to cleavage by common proteases, thereby extending the in vivo half-life of the resulting peptidomimetic.
-
Conformational Rigidity and Pre-organization: The rigid pyrrolidine ring restricts the conformational freedom of the peptide backbone, reducing the entropic penalty upon binding to its target and potentially increasing affinity and selectivity.
-
Structural Mimicry: The defined stereochemistry of the (2R,4R) isomer can effectively mimic the geometry of specific turn structures in natural peptides, allowing for the precise engineering of bioactive conformations.
-
Scaffold for Further Derivatization: The C-4 amino group serves as a handle for the introduction of additional functionalities, such as pharmacophores, imaging agents, or for the creation of cyclic peptidomimetics.
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following protocols are designed for the manual or automated incorporation of this compound into a growing peptide chain on a solid support. These protocols assume a standard Fmoc/tBu protecting group strategy for the other amino acids in the sequence.
Materials and Reagents
-
Resin: Pre-loaded Wang or Rink Amide resin (substitution level: 0.3-0.8 mmol/g).
-
Amino Acids: Fmoc-protected amino acids with appropriate side-chain protection.
-
This compound
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF (Peptide synthesis grade), DCM (Dichloromethane), Methanol, Diethyl ether.
-
Cleavage Cocktail (TFA-based): 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O.
-
Analytical Equipment: HPLC, Mass Spectrometer (e.g., LC-MS).
SPPS Workflow for Incorporation
The following diagram illustrates the key steps in the solid-phase synthesis cycle for incorporating the target building block.
Caption: SPPS cycle for incorporating the Boc-protected pyrrolidine building block.
Step-by-Step Protocol
Note: This protocol assumes the synthesis is proceeding after the deprotection of the N-terminal Fmoc group of the preceding amino acid on the resin.
-
Pre-activation of this compound:
-
In a separate vessel, dissolve 3 equivalents of this compound, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in a minimal amount of DMF.
-
Allow the solution to pre-activate for 5-10 minutes. Rationale: Pre-activation ensures the formation of the reactive ester, leading to more efficient coupling kinetics.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the reaction vessel containing the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. Note: The extended coupling time is recommended due to the potential for slower kinetics with this sterically hindered amino acid derivative.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small aliquot of the resin beads. A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (beads turn blue), the coupling should be repeated.
-
-
Washing:
-
After a successful coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents and byproducts.
-
-
Continuation of Synthesis:
-
At this stage, the N-terminus of the newly added residue is protected with a Boc group. To continue the peptide chain elongation with Fmoc-protected amino acids, the Boc group must be removed. This requires a switch in deprotection chemistry.
-
Boc Deprotection: Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes.
-
Wash the resin thoroughly with DCM (3x), 10% DIPEA in DMF (2x, to neutralize the resin), and DMF (3x).
-
The synthesis can now proceed with the standard Fmoc-SPPS protocol for the subsequent amino acids.
-
Cleavage and Deprotection
-
Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Characterization and Data Analysis
The successful synthesis and purity of the peptidomimetic must be confirmed using standard analytical techniques.
| Analytical Technique | Purpose | Expected Outcome |
| Reverse-Phase HPLC (RP-HPLC) | To assess the purity of the crude peptide and to purify it. | A major peak corresponding to the desired product. Purity should ideally be >95% after purification. |
| Mass Spectrometry (e.g., ESI-MS) | To confirm the identity of the synthesized peptidomimetic by verifying its molecular weight. | The observed mass should match the calculated theoretical mass of the target molecule. |
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling (Positive Kaiser Test) | * Steric Hindrance: The pyrrolidine scaffold is more sterically demanding than a standard amino acid. * Insufficient Reagents/Time: The amount of coupling reagent or the reaction time may be inadequate. | * Double couple: Repeat the coupling step with a fresh solution of activated amino acid. * Use a more powerful coupling agent like HATU. * Increase the coupling time to 4-6 hours. |
| Low Yield of Crude Peptide | * Incomplete Deprotection or Coupling: Issues at any stage can lead to truncated sequences. * Premature Cleavage from Resin: Unstable linkage to the resin. | * Ensure complete deprotection and coupling at each step using monitoring tests. * Use a more stable resin linker if the sequence is long. |
| Side Reactions during Cleavage | * Cation Scavengers: Insufficient scavenging of cations generated during deprotection can lead to modification of sensitive residues (e.g., Trp, Met). | * Ensure the cleavage cocktail contains appropriate scavengers like TIS and water. For peptides with particularly sensitive residues, consider adding ethanedithiol (EDT). |
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced peptidomimetics. Its incorporation can impart valuable properties such as enhanced proteolytic stability and conformational rigidity, which are critical for the development of potent and selective therapeutic agents. The protocols and guidelines presented in this application note provide a robust framework for the successful integration of this scaffold into peptide sequences, enabling researchers to explore novel chemical space in their drug discovery efforts. Careful execution of the synthesis and thorough analytical characterization are paramount to ensuring the quality and integrity of the final peptidomimetic product.
References
-
Vankayala, S., & Gopishetty, S. (2022). Peptidomimetics in Drug Discovery: A Comprehensive Overview. International Journal of Peptide Research and Therapeutics. Available at: [Link]
-
Souza, L. G., et al. (2021). Conformationally Constrained Amino Acids in the Design of Peptidomimetics. Molecules. Available at: [Link]
-
Alza, E., et al. (2012). 4-Aminoproline as a scaffold for the synthesis of β-turn-containing constrained peptides. Tetrahedron. Available at: [Link]
Navigating the Labyrinth of Boc Deprotection for Pyrrolidine-Containing Peptides: An Application Guide
Introduction: The Indispensable Role of Boc Protection and the Pyrrolidine Conundrum
In the intricate world of solid-phase peptide synthesis (SPPS), the tert-butyloxycarbonyl (Boc) protecting group has long been a cornerstone, particularly within the robust Boc/Bzl protection strategy.[] Its acid-lability offers a reliable method for the stepwise elongation of peptide chains, ensuring the selective deprotection of the Nα-amino group while side-chain protecting groups remain intact.[2] However, the incorporation of pyrrolidine-containing residues, most notably proline, introduces unique stereochemical constraints and potential side reactions that demand a nuanced approach to Boc deprotection.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of Boc deprotection methods tailored for peptides containing pyrrolidine rings. We will delve into the mechanistic underpinnings of standard deprotection protocols, dissect the specific challenges posed by proline residues, and offer field-proven strategies and detailed protocols to mitigate side reactions and ensure the synthesis of high-purity peptides.
The Mechanism of Acid-Catalyzed Boc Deprotection: A Stepwise Cascade
The removal of the Boc group is an acid-catalyzed process, typically employing strong acids like trifluoroacetic acid (TFA).[3] The reaction proceeds through a well-defined E1 elimination pathway:
-
Protonation: The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[3][4]
-
Formation of a Stable Carbocation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl carbocation and a carbamic acid intermediate.[3][4]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide and the free Nα-amine of the peptide.[3][4]
-
Protonation of the Liberated Amine: Under the acidic conditions, the newly exposed amine is protonated, forming an ammonium salt.[3]
The generation of the highly reactive tert-butyl carbocation is a critical event that necessitates the use of "scavengers" in the deprotection cocktail. These nucleophilic agents trap the carbocation, preventing it from causing deleterious side reactions such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine.[5]
Standard Boc Deprotection Protocols
The choice of deprotection method depends on whether the synthesis is performed in solution or on a solid phase.
Protocol 1: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for the removal of the N-terminal Boc group from a peptide-resin during SPPS.[6]
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
5% (v/v) Diisopropylethylamine (DIPEA) in DCM
Procedure:
-
Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in a reaction vessel.
-
Pre-wash: Drain the DCM and perform a brief wash with a 50% TFA in DCM solution for approximately 5 minutes.[7]
-
Deprotection: Drain the pre-wash solution and add a fresh solution of 50% TFA in DCM (approximately 10 mL per gram of resin).[7] Agitate the mixture for 20-25 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
Neutralization: To neutralize the trifluoroacetate salt of the N-terminal amine, wash the resin three times with a 5% solution of DIPEA in DCM.
-
Final Washes: Wash the resin three times with DCM to remove excess DIPEA. The resin is now ready for the next coupling step.
Protocol 2: Boc Deprotection in Solution Phase
For peptides synthesized in solution, the following protocol using 4M HCl in 1,4-dioxane is a common alternative to TFA.
Materials:
-
Boc-protected peptide
-
Anhydrous 1,4-dioxane
-
4 M Hydrogen Chloride (HCl) in 1,4-dioxane
-
Cold diethyl ether for precipitation
Procedure:
-
Dissolution: Dissolve the Boc-protected peptide in a minimal amount of anhydrous 1,4-dioxane.
-
Deprotection: Add 5-10 equivalents of 4 M HCl in 1,4-dioxane to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, add cold diethyl ether to the reaction mixture to precipitate the peptide hydrochloride salt.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
The Pyrrolidine Challenge: Proline-Specific Side Reactions
The unique cyclic structure of proline residues can lead to specific side reactions, primarily diketopiperazine (DKP) formation, which can significantly impact the yield and purity of the final peptide.
Diketopiperazine (DKP) Formation: A Cyclization Catastrophe
DKP formation is an intramolecular side reaction where the free N-terminal amine of a dipeptide-resin attacks the ester linkage to the solid support, cleaving the dipeptide from the resin as a stable six-membered cyclic diketopiperazine.[3] This is particularly prevalent when proline is at the second position (Xaa-Pro) of the resin-bound peptide.[3] The constrained cyclic structure of proline favors the cis-amide bond conformation, which brings the N-terminal amine in close proximity to the C-terminal ester linkage, thereby facilitating this intramolecular cyclization.[3]
While more pronounced in Fmoc-SPPS due to the basic deprotection conditions, DKP formation can still occur in Boc-SPPS, especially during the neutralization step with a tertiary amine base like DIPEA, which generates the free, nucleophilic N-terminal amine.[3]
Strategies to Mitigate Diketopiperazine Formation
-
In Situ Neutralization/Coupling: This is one of the most effective strategies. Here, the neutralization and coupling steps are performed concurrently. The protonated N-terminal amine is neutralized in the presence of the activated amino acid, ensuring that the free amine is immediately acylated, thus minimizing the time it is available for intramolecular cyclization.
-
Use of Less Hindered Bases: While DIPEA is commonly used, its bulkiness can sometimes slow down the desired intermolecular coupling relative to the intramolecular cyclization. In some cases, less sterically hindered bases may be considered, although careful optimization is required to avoid other side reactions.
-
Choice of Coupling Reagents: The efficiency of the coupling reagent can influence the competition between DKP formation and chain elongation. Faster and more efficient coupling reagents will favor the desired peptide bond formation.
Other Proline-Related Side Reactions
-
Acid-Catalyzed Peptide Bond Cleavage: Under strong acidic conditions used for final cleavage from the resin (e.g., HF or TFMSA), the peptide bond N-terminal to a proline residue can be susceptible to cleavage.[5] Performing the cleavage at lower temperatures can help to minimize this fragmentation.[5]
-
Formaldehyde Adduct Formation: If the final cleavage cocktail generates formaldehyde (e.g., from certain protecting groups), it can react with an N-terminal proline to form a stable bicyclic aminal.[8]
Advanced Deprotection and Cleavage: Tackling Complex Peptides
For the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups, stronger acids are typically required in Boc-SPPS.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages | References |
| HF Cleavage | Anhydrous Hydrogen Fluoride (HF), Scavengers (e.g., anisole, p-cresol) | 0°C, 1 hour | Highly effective for most protecting groups. | Extremely toxic and corrosive; requires specialized apparatus. | [7] |
| TFMSA Cleavage | Trifluoromethanesulfonic acid (TFMSA), TFA, Scavengers | 0°C to RT, 1-2 hours | Can be performed in standard glassware; good alternative to HF. | Less effective for some protecting groups (e.g., Arg(Tos)). | [7] |
| TMSOTf Cleavage | Trimethylsilyl trifluoromethanesulfonate (TMSOTf), TFA, Scavengers | 0°C, 1-2 hours | Generally cleaner than TFMSA with fewer side reactions. | Does not cleave certain protecting groups like Cys(Acm). | [9] |
Protocol 3: Final Peptide Cleavage from Resin using a "Reagent K" Cocktail
This protocol utilizes a robust scavenger cocktail, often referred to as "Reagent K," for the final cleavage of peptides containing multiple sensitive residues.[10]
Materials:
-
Dried peptidyl-resin
-
"Reagent K" cleavage cocktail: TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v)[10]
-
Cold diethyl ether
Procedure:
-
Preparation: Place the thoroughly dried peptidyl-resin in a suitable reaction vessel.
-
Cleavage: Add the "Reagent K" cocktail to the resin (approximately 10-20 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.
-
Filtration: Filter the resin and collect the TFA filtrate. Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether with stirring to precipitate the crude peptide.
-
Isolation: Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Drying: Dry the crude peptide under vacuum.
Troubleshooting Common Boc Deprotection Issues
| Problem | Potential Cause | Recommended Solution | References |
| Incomplete Deprotection | Insufficient acid concentration or reaction time; steric hindrance. | Increase TFA concentration (up to 100%), extend reaction time, or slightly elevate temperature. For sterically hindered sites, consider a stronger acid system for final cleavage. | [5] |
| Presence of +56 Da Adducts | Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation. | Ensure an adequate scavenger cocktail (e.g., TIS, EDT, thioanisole) is used in the deprotection/cleavage mixture. | [5][10] |
| Significant Yield Loss with Xaa-Pro Sequences | Diketopiperazine (DKP) formation. | Employ an in situ neutralization/coupling protocol. Minimize the time the deprotected N-terminal amine is exposed to basic conditions. | [3] |
| Peptide Fragmentation N-terminal to Proline | Acid-catalyzed hydrolysis during final cleavage. | Perform the final cleavage at a lower temperature (e.g., 0-4°C) and minimize the water content in the cleavage cocktail. | [5] |
Conclusion
The successful Boc deprotection of pyrrolidine-containing peptides is a testament to the meticulous control required in peptide synthesis. While standard TFA-based protocols are generally effective, the unique conformational properties of proline demand a heightened awareness of potential side reactions, particularly diketopiperazine formation. By understanding the underlying mechanisms and implementing the strategic protocols outlined in this guide—such as the use of appropriate scavenger cocktails and in situ neutralization techniques—researchers can navigate these challenges and achieve the synthesis of high-purity peptides. The careful selection of deprotection and cleavage conditions, tailored to the specific peptide sequence, remains the cornerstone of successful peptide synthesis.
References
- Benchchem. (n.d.). Technical Support Center: Boc-L-Proline and Diketopiperazine (DKP)
- Benchchem. (n.d.). Technical Support Center: Boc Deprotection of Proline-Containing Peptides.
- Benchchem. (n.d.). A Technical Guide to the Application of N-Boc-D-proline in Peptide Chemistry.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
- Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
-
ACS Omega. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. [Link]
-
National Institutes of Health. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. [Link]
-
PubMed. (n.d.). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. [Link]
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
PubMed. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. [Link]
- ACS Publications. (n.d.).
- Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
-
ACS Publications. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. [Link]
-
National Institutes of Health. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. [Link]
-
National Institutes of Health. (n.d.). Post-Proline Cleaving Enzymes (PPCEs): Classification, Structure, Molecular Properties, and Applications. [Link]
-
PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. [Link]
-
National Institutes of Health. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. [Link]
-
PubMed. (2009). The contribution of proline residues to protein stability is associated with isomerization equilibrium in both unfolded and folded states. [Link]
- ResearchGate. (2018). What is the protocol for selective deprotection of trt group in SPPS of peptide using TFA/DCM?.
- ResearchGate. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis.
-
National Institutes of Health. (n.d.). Analysis of Proline Substitutions Reveals the Plasticity and Sequence Sensitivity of Human IAPP Amyloidogenicity and Toxicity. [Link]
- Google Patents. (n.d.).
-
Nature. (2023). Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals. [Link]
-
National Institutes of Health. (n.d.). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. [Link]
-
PubMed. (2017). The effect of specific proline residues on the kinetic stability of the triosephosphate isomerases of two trypanosomes. [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Amide Coupling Reactions of (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid
Introduction: The Strategic Importance of Substituted Pyrrolidines in Medicinal Chemistry
(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid is a conformationally constrained chiral building block of significant interest in drug discovery and development.[1] Its rigid pyrrolidine scaffold allows for the precise spatial orientation of substituent groups, a critical feature for enhancing molecular recognition at biological targets.[2] The defined stereochemistry at the C2 and C4 positions is crucial for creating selective interactions and can improve the metabolic stability and overall pharmacological profile of peptide-based drugs.[2][3] This unique scaffold is found in various biologically active compounds, including protease inhibitors and other potential therapeutic agents.[1]
The successful incorporation of this building block into larger molecules, typically through the formation of an amide bond at its C2 carboxylic acid, is a key step in the synthesis of novel therapeutics.[4][5][6] However, as a disubstituted amino acid, it can present steric challenges that necessitate carefully optimized coupling strategies to ensure high yields and minimize side reactions, particularly racemization.[7][8]
This document provides a detailed guide for researchers, chemists, and drug development professionals on effective coupling methodologies for this compound. It combines theoretical justifications with field-proven, step-by-step protocols for two of the most robust and widely used coupling systems: uronium/aminium salt-based reagents (exemplified by HATU) and carbodiimide-based reagents (exemplified by EDC in combination with HOBt).
PART 1: Understanding the Coupling Challenge: Steric Hindrance and Racemization
The primary challenge in forming an amide bond with this compound lies in the steric hindrance around the carboxylic acid group. The rigid five-membered ring and the bulky Boc-protecting group on the nitrogen can impede the approach of the amine nucleophile. This necessitates the use of highly efficient coupling reagents that can rapidly activate the carboxylic acid to overcome this steric barrier.[7][9]
A secondary, but equally critical, concern is the potential for racemization at the α-carbon (C2). During the activation of the carboxylic acid, there is a risk of forming an oxazolone intermediate, which can lead to the loss of stereochemical integrity.[7] The choice of coupling reagent, additives, and reaction conditions plays a pivotal role in suppressing this unwanted side reaction.[7][9]
PART 2: Recommended Coupling Strategies & Protocols
Two primary strategies are recommended for the efficient and stereochemically pure coupling of this compound with a primary or secondary amine.
Strategy 1: High-Efficiency Coupling with HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium/aminium salt-based coupling reagent renowned for its high efficiency, rapid reaction rates, and ability to suppress racemization.[10][11][12][13] It is particularly well-suited for coupling sterically hindered amino acids.[9][10][12]
Causality of Experimental Choices:
-
Mechanism of Action: HATU reacts with the carboxylate anion of the acid to form a highly reactive OAt-active ester.[11][12][14] The 1-hydroxy-7-azabenzotriazole (HOAt) leaving group is superior to the more traditional 1-hydroxybenzotriazole (HOBt) due to a neighboring group effect from the pyridine nitrogen, which can stabilize the transition state of the subsequent aminolysis, thereby accelerating the coupling reaction.[11][12]
-
Base Selection: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential.[11][15] Its primary role is to deprotonate the carboxylic acid to form the carboxylate anion, which initiates the reaction with HATU. It also neutralizes the hexafluorophosphate salt.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is typically used to ensure the solubility of all reactants.[11]
Visualization of HATU Coupling Workflow:
Caption: General workflow for HATU-mediated amide coupling.
Detailed Protocol: HATU Coupling
-
Reagent Preparation:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Add the desired amine nucleophile (1.0 - 1.2 eq).
-
Dissolve the solids in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
-
Activation and Coupling:
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 - 3.0 eq) to the reaction mixture and stir for 5 minutes.
-
In a separate vial, dissolve HATU (1.1 - 1.3 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with a 5% aqueous citric acid solution, a saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product should be purified by flash column chromatography on silica gel to yield the pure amide.
-
| Parameter | Recommended Value | Rationale |
| Equivalents of Acid | 1.0 | Limiting Reagent |
| Equivalents of Amine | 1.0 - 1.2 | A slight excess can drive the reaction to completion. |
| Equivalents of HATU | 1.1 - 1.3 | Ensures complete activation of the carboxylic acid. |
| Equivalents of DIPEA | 2.5 - 3.0 | Sufficient to deprotonate the acid and neutralize salts. |
| Solvent | Anhydrous DMF | Good solubility for reactants and reagents. |
| Temperature | 0 °C to Room Temp. | Initial cooling minimizes side reactions during activation. |
| Reaction Time | 2 - 16 hours | Dependent on the steric hindrance of the amine. |
Strategy 2: Cost-Effective Coupling with EDC/HOBt
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used for amide bond formation.[9][16] It is often used in conjunction with an additive, such as HOBt (1-Hydroxybenzotriazole), to improve efficiency and suppress racemization.[9][17][18]
Causality of Experimental Choices:
-
Mechanism of Action: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also undergo an intramolecular rearrangement to a stable N-acylurea byproduct.[9] HOBt is added to trap the O-acylisourea, forming an HOBt-active ester. This active ester is more reactive towards the amine and less prone to side reactions, thereby increasing the yield of the desired amide and minimizing racemization.[9][18]
-
Base Selection: A base like DIPEA or TEA is often included, particularly if the amine starting material is a hydrochloride salt, to liberate the free amine.[16][17]
-
Solvent: Dichloromethane (DCM) or DMF can be used. DCM is often preferred for easier work-up.[16][19] The key advantage of EDC is that its urea byproduct is water-soluble, simplifying purification compared to other carbodiimides like DCC.[9][16]
Visualization of EDC/HOBt Coupling Mechanism:
Caption: The role of HOBt in trapping the reactive intermediate in EDC coupling.
Detailed Protocol: EDC/HOBt Coupling
-
Reagent Preparation:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the amine nucleophile (1.0 - 1.2 eq), and HOBt (1.2 eq) in anhydrous dichloromethane (DCM) or DMF (approx. 0.1 M).
-
If the amine is a salt (e.g., HCl), add DIPEA or TEA (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Activation and Coupling:
-
Add EDC·HCl (1.2 eq) to the mixture in one portion.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Continue stirring for 4-24 hours, monitoring the reaction's progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM (if DMF was used as the solvent, dilute with ethyl acetate).
-
Wash the organic layer sequentially with water, 1 M HCl (if an excess of amine was used), saturated aqueous sodium bicarbonate solution (to remove HOBt and excess acid), and brine.[16]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
| Parameter | Recommended Value | Rationale |
| Equivalents of Acid | 1.0 | Limiting Reagent |
| Equivalents of Amine | 1.0 - 1.2 | Drives the reaction to completion. |
| Equivalents of EDC·HCl | 1.2 | Ensures complete activation. |
| Equivalents of HOBt | 1.2 | Suppresses racemization and N-acylurea formation. |
| Solvent | Anhydrous DCM or DMF | Common solvents for peptide coupling. |
| Temperature | 0 °C to Room Temp. | Minimizes side reactions. |
| Reaction Time | 4 - 24 hours | Generally slower than HATU coupling. |
Conclusion and Best Practices
For the coupling of the sterically demanding this compound, HATU is generally the superior reagent, offering faster reaction times and higher yields, especially with challenging amine nucleophiles.[10] However, EDC/HOBt represents a more economical and still highly effective alternative, particularly when reaction time is not a critical constraint. The water-soluble nature of the EDC byproduct also offers a significant advantage in purification.[16]
Regardless of the chosen method, adherence to best practices is paramount for success:
-
Use of Anhydrous Solvents: Water can hydrolyze the activated intermediates, reducing yield.
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Reaction Monitoring: TLC or LC-MS should be used to determine the reaction endpoint and avoid unnecessary decomposition or side product formation.
-
Careful Stoichiometry: Precise measurement of reagents is crucial for optimal results.
By understanding the principles behind these coupling strategies and diligently following the detailed protocols, researchers can confidently and efficiently incorporate this valuable chiral building block into their synthetic targets.
References
-
wenxuecity.com. (2023). HATU coupling. Retrieved from [Link]
-
Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
- Lee, Y. et al. (n.d.). Recent development of peptide coupling reagents in organic synthesis. ARKIVOC.
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of polyhydroxylated pyrrolidine‐ and piperidine‐based peptidomimetics. Retrieved from [Link]
-
ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics. Retrieved from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
National Institutes of Health. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design and synthesis of pyrrolidine-containing sphingomimetics. Retrieved from [Link]
-
PubChem. (n.d.). (2R,4R)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. jk-sci.com [jk-sci.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bachem.com [bachem.com]
- 10. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 11. HATU coupling | www.wenxuecity.com [wenxuecity.com]
- 12. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 13. file.globalso.com [file.globalso.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 18. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
Application Notes & Protocols: Leveraging Conformationally Constrained Peptides in Modern Drug Discovery
Abstract
The therapeutic potential of peptides is vast, owing to their high specificity and potency; however, their application has historically been hampered by poor metabolic stability and low bioavailability[1][2]. The inherent flexibility of linear peptides often leads to a high entropic penalty upon binding to a target and susceptibility to proteolytic degradation[1][3]. Imposing conformational constraints on the peptide backbone is a powerful strategy to overcome these limitations. This guide provides an in-depth exploration of the rationale, design strategies, and practical applications of conformationally constrained peptides. We offer detailed protocols for the synthesis, characterization, and evaluation of these promising therapeutic modalities, designed for researchers, scientists, and drug development professionals aiming to harness their potential.
The Scientific Imperative for Conformational Constraint
Restricting the flexibility of a peptide is not merely an incremental improvement; it fundamentally enhances its drug-like properties. By "locking" a peptide into its bioactive conformation, we can achieve significant gains in affinity, stability, and selectivity[4].
-
Enhanced Binding Affinity and Selectivity: Linear peptides exist as an ensemble of conformations in solution. Only a fraction of these conformers are active and capable of binding to the target receptor. A significant amount of energy (entropic cost) is expended to "freeze" the peptide into this active shape upon binding, which weakens the overall binding affinity[1][3]. By pre-organizing the peptide into its active conformation through cyclization or other constraints, we reduce this entropic penalty, leading to a substantial increase in binding affinity and potency[3]. This rigidity can also enhance selectivity, as the constrained shape is less likely to fit into the binding sites of off-target proteins[1].
-
Increased Proteolytic Stability: A primary failure point for linear peptide therapeutics is their rapid degradation by proteases in the body[1][3]. Proteolytic enzymes typically recognize and cleave peptides in an extended conformation. The rigid, constrained structure of a cyclic or stapled peptide hinders its ability to fit into the active site of these enzymes, thereby dramatically increasing its resistance to degradation and extending its circulatory half-life[3][5][6][7]. For instance, backbone cyclization effectively blocks the peptide's termini, preventing hydrolysis by exopeptidases[3][6].
-
Improved Membrane Permeability: While many peptide drugs target extracellular proteins, the ability to reach intracellular targets opens up a vast new landscape of therapeutic possibilities, particularly for protein-protein interactions (PPIs)[6]. Cyclization can improve cell permeability by masking polar amide bonds through the formation of intramolecular hydrogen bonds, which reduces the overall polarity of the molecule and facilitates passage through the lipid bilayer of cell membranes[5][7].
-
Targeting the "Undruggable" Proteome: A significant portion of disease-relevant targets, especially PPIs, are considered "undruggable" by conventional small molecules due to their large, flat, and featureless interaction surfaces[6]. Constrained peptides, being larger than small molecules, can effectively target these expansive surfaces with antibody-like affinity and specificity, creating therapeutic strategies for previously inaccessible targets[6].
Core Strategies for Inducing Conformational Constraint
Several robust methods exist to constrain a peptide's structure. The choice of strategy depends on the target, the desired final conformation (e.g., helical, turn), and synthetic feasibility.
| Constraint Strategy | Description | Key Advantages | Common Linkages |
| Head-to-Tail Cyclization | Formation of a peptide bond between the N-terminal amine and the C-terminal carboxyl group.[8] | High stability, removal of charged termini, mimics natural cyclic peptides.[6] | Amide Bond |
| Side-Chain Cyclization | A covalent bond is formed between the side chains of two amino acids within the sequence. | Highly versatile, allows for varying ring sizes and locations. | Disulfide Bridge (Cys-Cys), Lactam Bridge (e.g., Asp/Glu to Lys/Orn) |
| Backbone Cyclization | The constraint is introduced by linking a side chain to the peptide backbone (N- or C-terminus).[9][10] | Creates novel topologies not accessible by other methods.[9][10] | Amide Bond |
| Peptide Stapling | An all-hydrocarbon "staple" is introduced to reinforce an α-helical conformation.[8] | Stabilizes α-helices, enhances cell permeability and target engagement.[11] | Covalent hydrocarbon bridge via ring-closing metathesis. |
Below is a diagram illustrating the primary modes of peptide cyclization.
Caption: Major strategies for constraining peptide conformations.
Application Note: Targeting a Protein-Protein Interaction
Objective: To develop a constrained peptide inhibitor for an intracellular PPI involved in cancer, such as the p53-HDM2 interaction. The native binding partner often utilizes an α-helical motif to bind its target. A stapled peptide approach is chosen to mimic this helix, stabilize it, and confer cell-penetrating properties.
Workflow:
Caption: Drug discovery workflow for a stapled peptide inhibitor.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis and Head-to-Tail Cyclization
This protocol describes the synthesis of a linear peptide precursor on a solid support, followed by on-resin cyclization to yield a head-to-tail constrained peptide.
Rationale: Solid-phase peptide synthesis (SPPS) simplifies the purification process by anchoring the growing peptide chain to an insoluble resin.[12] On-resin cyclization leverages the "pseudo-dilution" effect, where resin-bound peptides are spatially isolated, favoring the desired intramolecular cyclization over intermolecular oligomerization.[13]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or a suitable linker for C-terminal acid release)
-
Coupling reagents: HBTU/HATU, HOBt
-
Base: Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% Piperidine in Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Linear Peptide Assembly (SPPS): a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the terminal amine. b. Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine. c. Amino Acid Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF. Add this solution to the resin and agitate for 1-2 hours. d. Washing: Wash the resin with DMF (5x) and DCM (3x). e. Repeat: Repeat steps 2a-2d for each amino acid in the sequence.
-
On-Resin Cyclization: a. N-terminal Deprotection: Remove the Fmoc group from the N-terminal amino acid as described in step 2a. b. C-terminal Activation: With the peptide still attached to the resin, add coupling reagents (e.g., PyBOP/DIEA) to the reaction vessel. This activates the C-terminal carboxyl group. c. Intramolecular Cyclization: Agitate the resin at room temperature. The deprotected N-terminal amine will react with the activated C-terminus. Allow the reaction to proceed for 4-12 hours. Causality Note: This step is performed under high dilution principles to maximize the yield of the cyclic monomer.[13][14]
-
Cleavage and Deprotection: a. Wash the resin thoroughly with DMF and DCM, then dry under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution. b. Precipitate the crude peptide by adding the TFA solution to ice-cold diethyl ether. c. Centrifuge to pellet the peptide, decant the ether, and dry the pellet. d. Purify the crude cyclic peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol 2: In Vitro Plasma Stability Assay
Rationale: This assay is critical to confirm that conformational constraint has improved the peptide's resistance to proteolysis. The disappearance of the parent peptide over time in plasma is monitored by LC-MS.
Materials:
-
Purified constrained peptide and its linear counterpart (as a control)
-
Human or mouse plasma (heparinized)
-
Incubator or water bath at 37°C
-
Quenching solution: Acetonitrile (ACN) with 1% Formic Acid
-
LC-MS system
Procedure:
-
Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., PBS).
-
Incubation: a. Pre-warm an aliquot of plasma to 37°C for 10 minutes. b. Spike the peptide stock solution into the plasma to a final concentration of 10-50 µM. Mix gently. c. Incubate the mixture at 37°C.
-
Time-Point Sampling: a. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture. b. Immediately quench the enzymatic reaction by adding the aliquot to 2-3 volumes of ice-cold quenching solution (e.g., 150 µL ACN). Causality Note: The organic solvent precipitates plasma proteins, including proteases, immediately halting the degradation process.[15]
-
Sample Processing: a. Vortex the quenched samples vigorously. b. Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins. c. Transfer the supernatant to a new vial for LC-MS analysis.
-
LC-MS Analysis: a. Analyze the supernatant by LC-MS to quantify the remaining amount of the parent peptide. b. Create a standard curve if absolute quantification is needed.
-
Data Analysis: a. Plot the percentage of remaining peptide against time. b. Calculate the half-life (t½) of the peptide in plasma. Compare the half-life of the constrained peptide to its linear analog.
Protocol 3: Target Binding Affinity via Surface Plasmon Resonance (SPR)
Rationale: SPR is a label-free technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity (KD). This allows for a direct comparison of the binding properties of constrained vs. linear peptides.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Target protein
-
Constrained peptide and linear control
-
Immobilization reagents (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Target Immobilization: a. Activate the sensor chip surface using a mixture of EDC and NHS. b. Inject the target protein over the activated surface to allow for covalent immobilization via amine coupling. c. Deactivate any remaining active esters using ethanolamine.
-
Binding Analysis: a. Prepare a series of dilutions of the constrained peptide (analyte) in running buffer (e.g., ranging from 0.1 nM to 1 µM). b. Inject the different concentrations of the peptide over the immobilized target surface, allowing for association. c. Follow with an injection of running buffer alone to monitor the dissociation phase. d. Between each concentration, regenerate the sensor surface with a mild acidic or basic solution to remove all bound peptide.
-
Data Analysis: a. The SPR instrument software will generate sensorgrams (response units vs. time). b. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). c. Compare the KD value of the constrained peptide to its linear counterpart. A lower KD indicates higher binding affinity.
References
-
Gilon, C., Halle, D., Chorev, M., et al. Backbone cyclization: A new method for conferring conformational constraint on peptides. Biopolymers.[9][10][16]
-
Biopharma PEG. (2023). Cyclic Peptides: Current Status & Future Prospects. Biopharma PEG Scientific.[5]
-
AltaBioscience. (n.d.). Cyclic Peptide Therapeutics in Drug Discovery. AltaBioscience Resources.[6]
-
Scientist.com. (2023). The What, Why and How of Cyclic Peptides. Scientist.com Blogs.[7]
-
Oh, D., & Park, S. (2019). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Journal of Medicinal Chemistry.[3]
-
The Hebrew University of Jerusalem. (n.d.). Backbone cyclization: A new method for conferring conformational constraint on peptides. The Hebrew University of Jerusalem Research Portal.[10]
-
Creative Peptides. (n.d.). Applications of Cyclic Peptides. Creative Peptides Resources.[17]
-
Biosynth. (2024). Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery. Biosynth Blog.
-
Lescrinier, E., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules.[1][2]
-
Timmerman, P. (n.d.). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World (DDW).[18]
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry.[14]
-
Gilon, C., et al. (n.d.). Backbone cyclization: A new method for conferring conformational constraint on peptides. ResearchGate.[16]
-
Cary, D. R., Ohuchi, M., Reid, P. C., & Masuya, K. (2017). Constrained Peptides in Drug Discovery and Development. Yakugaku Zasshi.[19]
-
ResearchGate. (n.d.). Constrained Peptides in Drug Discovery and Development | Request PDF. ResearchGate.[20]
-
Murali, R., et al. (2021). Rational Design of Constrained Peptides as Protein Interface Inhibitors. Antibodies.[21]
-
SB-PEPTIDE. (n.d.). Peptide cyclization. SB-PEPTIDE Technical Resources.[8]
-
Checco, J. W., & Gellman, S. H. (2016). Recent Structural Advances in Constrained Helical Peptides. Current Opinion in Structural Biology.[11]
-
PubMed. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Database.[2]
-
Bio-Synthesis Inc. (2011). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace.[4]
-
GenScript. (n.d.). Cyclic Peptide Synthesis Guide: SPPS, Solution-Phase & Enzymatic Cyclization Techniques. GenScript Resources.[13]
-
Sharma, K., et al. (2020). Conformationally constrained peptides for drug delivery. Journal of Peptide Science.[22]
-
Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis. Bio-Synthesis Services.
-
Cambridge Healthtech Institute. (n.d.). Macrocyclics and Constrained Peptides. Drug Discovery Chemistry Conference.[23]
-
Liu, L., & Tam, J. P. (2007). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions. Organic Letters.[24]
-
Google Patents. (n.d.). WO2008080845A1 - Methods for the synthesis of cyclic peptides. Google Patents.[25]
-
Amoa, Harris, & Brimble. (2023). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules.[12]
-
National Institutes of Health (NIH). (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. PMC.[26]
-
Schneider, T., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.[15]
-
ResearchGate. (n.d.). Assessing the inhibitory activity of cyclic-constrained peptides in the PHGDH activity assays. ResearchGate.[27]
-
Sanchis, J., et al. (2023). A practical and accessible computational workflow for constrained peptide–enzyme interaction analysis. Computational and Structural Biotechnology Journal.[28]
-
Ryu, C-Y. (2024). Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution. Agilent Application Note.[29]
-
Bhardwaj, G., et al. (2016). Accurate de novo design of hyperstable constrained peptides. Nature.[30]
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]
- 5. Cyclic Peptides: Current Status & Future Prospects | Biopharma PEG [biochempeg.com]
- 6. Cyclic Peptide Therapeutics in Drug Discovery | AltaBioscience [altabioscience.com]
- 7. The What, Why and How of Cyclic Peptides | Scientist.com [app.scientist.com]
- 8. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 9. Backbone cyclization: A new method for conferring conformational constraint on peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cris.huji.ac.il [cris.huji.ac.il]
- 11. Recent Structural Advances in Constrained Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cyclic Peptide Synthesis Guide: SPPS, Solution-Phase & Enzymatic Cyclization Techniques - Creative Peptides [creative-peptides.com]
- 14. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Cyclic Peptides Applications - Creative Peptides [creative-peptides.com]
- 18. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. Rational Design of Constrained Peptides as Protein Interface Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Conformationally constrained peptides for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Macrocyclics and Constrained Peptides - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 24. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents [patents.google.com]
- 26. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Redirecting [linkinghub.elsevier.com]
- 29. agilent.com [agilent.com]
- 30. Accurate de novo design of hyperstable constrained peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic Acid in Bioconjugation
Introduction: The Demand for Precision in Bioconjugation
The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), is driven by the pursuit of molecular precision. The linker, a seemingly simple bridge between a potent cytotoxic payload and a targeting antibody, is a critical determinant of an ADC's success or failure.[1] Its design dictates the stability in circulation, the efficiency of drug release at the target site, and overall therapeutic index.[2][3] Early generation ADCs often suffered from instability, leading to premature drug release and off-target toxicities.[2] This has spurred the development of third-generation ADCs featuring more stable linkers and advanced, site-specific conjugation technologies.[2]
Within this context, conformationally constrained amino acids have emerged as powerful tools for linker design.[4] Their rigid structures can impart favorable pharmacokinetic properties and contribute to the stability of the final conjugate.[5] This guide focuses on a particularly valuable building block: (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid . Its defined stereochemistry and bifunctional nature make it an exemplary component for constructing sophisticated linkers for advanced bioconjugates.[5][6]
This document serves as a detailed technical guide for researchers, chemists, and drug development professionals on the strategic incorporation of this proline analogue into bioconjugation workflows. We will explore the rationale behind its use, provide detailed step-by-step protocols for its application, and discuss the critical parameters for success.
Molecular Profile and Strategic Advantages
This compound is a synthetic amino acid derivative featuring a pyrrolidine ring, which provides conformational rigidity.[4][5]
Table 1: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 132622-98-1 | [5] |
| Molecular Formula | C₁₀H₁₈N₂O₄ | [5] |
| Molecular Weight | 230.26 g/mol | [5] |
| Appearance | White solid | |
| Melting Point | 263-264 °C | [5] |
| Storage | 2-8°C | [5] |
The strategic utility of this molecule in bioconjugation stems from several key features:
-
Orthogonal Protection: The molecule possesses two key functional groups with distinct protecting groups. The pyrrolidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, which is acid-labile. The 4-amino group is typically introduced in a protected form (e.g., Fmoc) or is free, while the carboxylic acid at the 2-position is available for coupling. This orthogonality allows for sequential, controlled reactions, which is fundamental in multi-step linker synthesis.[6]
-
Conformational Rigidity: The five-membered pyrrolidine ring restricts the rotational freedom of the linker, which can enhance metabolic stability and improve the pharmacokinetic profile of the ADC.[4][5] This rigidity helps maintain a defined distance and spatial orientation between the antibody and the payload.
-
Bifunctionality for Linker Assembly: The carboxylic acid provides a handle for conjugation to an amine-containing payload or another linker component, while the 4-amino group serves as a reactive site for attachment to the antibody, either directly or through another spacer. This makes it a versatile building block for creating both cleavable and non-cleavable linkers.[7][8][9]
Conceptual Workflow for ADC Synthesis
The incorporation of this compound into an ADC linker follows a logical, multi-step synthetic pathway. The general strategy involves creating a drug-linker construct first, which is then conjugated to the antibody.
Caption: General workflow for ADC synthesis using the pyrrolidine linker.
Detailed Protocols
Disclaimer: These protocols provide a representative workflow. Optimal conditions (e.g., solvent, temperature, reaction time, equivalents of reagents) may vary depending on the specific payload, antibody, and other linker components. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of a Drug-Linker Intermediate
This protocol describes the coupling of this compound to a payload containing a primary amine. For this example, we will consider a generic payload, "Drug-NH₂". We will assume the 4-amino group on the pyrrolidine ring is intended for later conjugation and is initially protected with an Fmoc group, yielding (2R,4R)-1-Boc-4-Fmoc-aminopyrrolidine-2-carboxylic acid .
Materials:
-
(2R,4R)-1-Boc-4-Fmoc-aminopyrrolidine-2-carboxylic acid
-
Drug-NH₂ (Payload with an accessible amine)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Piperidine
-
Diethyl ether
-
HPLC system for purification
Part A: Amide Coupling to Payload
-
Activation of Carboxylic Acid:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2R,4R)-1-Boc-4-Fmoc-aminopyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes. This pre-activation step forms the active ester.[10][11]
-
-
Coupling Reaction:
-
In a separate flask, dissolve Drug-NH₂ (1.0-1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the Drug-NH₂ solution to the activated pyrrolidine solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the Boc- and Fmoc-protected Drug-Linker conjugate.
-
Part B: Selective Deprotection for Antibody Conjugation
The choice of which protecting group to remove depends on the overall synthetic strategy. Here, we will deprotect the 4-amino group to make it available for conjugation.
-
Fmoc Group Removal:
-
Dissolve the purified, protected Drug-Linker conjugate in a solution of 20% piperidine in DMF.
-
Stir at room temperature for 30-60 minutes.
-
Concentrate the reaction mixture under vacuum to remove the piperidine and DMF.
-
Co-evaporate with a solvent like toluene to remove residual piperidine.
-
The resulting product is the Drug-Linker with a free 4-amino group and a protected pyrrolidine nitrogen (Boc). This intermediate can be further modified, for instance, by adding a maleimide group for thiol-specific conjugation.
-
Protocol 2: Final Conjugation to an Antibody
This protocol assumes the Drug-Linker intermediate from Protocol 1 has been further functionalized with a maleimide group (e.g., via reaction with succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, SMCC) and will be conjugated to a monoclonal antibody (mAb) with engineered surface-accessible cysteine residues.
Materials:
-
Thiol-reactive Drug-Linker intermediate (e.g., Drug-Linker-Maleimide)
-
Engineered monoclonal antibody (mAb-SH) in a suitable buffer (e.g., PBS, pH 7.0-7.4)
-
TCEP (tris(2-carboxyethyl)phosphine) for antibody reduction (if needed)
-
Size-Exclusion Chromatography (SEC) system (e.g., Sephadex G-25 or equivalent) for buffer exchange and purification
-
Hydrophobic Interaction Chromatography (HIC) system for ADC characterization
Procedure:
-
Antibody Preparation (if necessary):
-
If the antibody's interchain disulfides need to be reduced to generate free thiols, incubate the mAb with a 10-20 fold molar excess of TCEP at 37°C for 1-2 hours.
-
Immediately remove excess TCEP by buffer exchange into a déassed conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2) using an SEC column.
-
-
Conjugation Reaction:
-
Dissolve the Drug-Linker-Maleimide in a water-miscible organic co-solvent (e.g., DMSO or DMA) to prepare a concentrated stock solution.
-
Slowly add the desired molar excess (typically 5-10 fold per thiol) of the Drug-Linker-Maleimide stock solution to the prepared mAb-SH solution with gentle stirring. The final concentration of the organic co-solvent should typically be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction at room temperature or 4°C for 2-4 hours. The reaction should be performed in the dark to protect any light-sensitive components.
-
-
Purification of the ADC:
-
Once the conjugation is complete, remove unreacted Drug-Linker and organic solvent by SEC. The ADC is typically eluted in the void volume.
-
Exchange the buffer to a formulation buffer suitable for storage (e.g., histidine or citrate buffer at pH 6.0).
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using HIC-HPLC or UV-Vis spectroscopy.
-
Assess aggregation and purity using SEC-HPLC.
-
Confirm the identity and integrity of the ADC using mass spectrometry (MS).
-
Troubleshooting and Key Considerations
-
Solubility: The pyrrolidine linker can influence the hydrophobicity of the drug-linker complex. Hydrophobic payloads may require the use of co-solvents or solubility-enhancing modifications to prevent aggregation during conjugation.[12]
-
Racemization: During the carboxylic acid activation and coupling steps, care must be taken to minimize racemization. Using modern coupling reagents like HATU or COMU at controlled temperatures helps preserve stereochemical integrity.[10][13]
-
Linker Stability: The choice of subsequent modifications to the 4-amino group will determine the linker's cleavage mechanism (e.g., enzyme-cleavable peptide sequences, pH-sensitive hydrazones, or stable, non-cleavable bonds).[7][8][9]
-
Site-Specificity: The protocol described assumes site-specific conjugation to engineered cysteines. Other modern techniques include conjugation to unnatural amino acids or glycans, which provide homogeneous ADCs with defined DARs.[14][15][16][17]
Conclusion
This compound represents a sophisticated building block for the next generation of bioconjugates. Its rigid, stereochemically defined structure and orthogonal protecting groups offer chemists precise control over linker design and synthesis.[5][6] By leveraging the principles of modern peptide coupling and site-specific antibody modification, researchers can utilize this versatile molecule to construct highly stable and effective ADCs. The protocols and insights provided herein are intended to serve as a foundational guide for harnessing the potential of this constrained amino acid in the development of targeted therapies.
References
-
Bio-Synthesis. (2022, April 13). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. [Link]
-
Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. [Link]
-
ACS Publications. (n.d.). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. [Link]
-
Sygnature Discovery. (n.d.). Linker Technologies in ADCs: How They Impact Efficacy & Stability. [Link]
-
Abzena. (2024, March 5). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). [Link]
-
Zimber, A. M., et al. (2017, November 9). Site-Specific Antibody Conjugation for ADC and Beyond. PMC - NIH. [Link]
-
MDPI. (n.d.). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. [Link]
-
Axup, J. Y., et al. (n.d.). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. PMC - NIH. [Link]
-
MDPI. (n.d.). Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
AxisPharm. (2024, October 25). Ultimate Guide to Choosing the Right Cleavable Linker for ADCs. [Link]
-
Garg, A., et al. (2025, December 26). Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization. PMC - NIH. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
- Google Patents. (n.d.). Antibody-drug conjugates through specific linker oligopeptides.
- Google Patents. (2024, January 11).
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
European Patent Office. (2015, September 2). Branched drug-linker conjugates for the coupling to biological targeting molecules - Patent 2913064. [Link]
-
European Patent Office. (2013, November 21). SELF-STABILIZING LINKER CONJUGATES - EP 2850094 B1. [Link]
- Google Patents. (n.d.).
-
Vitale, P., et al. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Huck, B. R., & Gellman, S. H. (2005). Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. The Journal of Organic Chemistry, 70(9), 3353–3362. [Link]
-
MDPI. (n.d.). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link]
-
ACS Publications. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
PubMed. (2013, December 1). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. [Link]
-
MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
-
SciSpace. (n.d.). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. [Link]
Sources
- 1. Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity-Based Methods for Site-Specific Conjugation of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 8. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 9. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. books.rsc.org [books.rsc.org]
- 13. people.uniurb.it [people.uniurb.it]
- 14. Site-Specific Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 15. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Experimental protocol for manual solid-phase synthesis with Boc strategy
An authoritative guide to the manual solid-phase synthesis of peptides utilizing the Boc (tert-butyloxycarbonyl) strategy is presented for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the chemical principles, procedural steps, and critical considerations for successful peptide synthesis.
Fundamental Principles of Boc Solid-Phase Peptide Synthesis (SPPS)
The synthesis is a cyclical process, with each cycle consisting of three main steps:
-
Deprotection: Removal of the N-terminal Boc group.
-
Neutralization: Conversion of the resulting ammonium salt to a free amine.
-
Coupling: Formation of a peptide bond with the next Nα-Boc protected amino acid.[3]
This cycle is iterated until the desired peptide sequence is fully assembled. The final stage involves the cleavage of the peptide from the resin, which simultaneously removes the side-chain protecting groups.[1]
Essential Materials and Reagents
A successful Boc SPPS campaign requires high-quality reagents and appropriate equipment. The following tables summarize the key materials.
Table 1: Common Resins for Boc SPPS
| Resin Type | C-Terminal Functionality | Typical Linker | Applications |
| Merrifield Resin | Carboxylic Acid | Chloromethyl | General purpose for peptide acids.[4] |
| PAM Resin | Carboxylic Acid | Phenylacetamidomethyl | Increased stability to TFA, reducing chain loss.[4] |
| BHA Resin | Amide | Benzhydrylamine | Synthesis of peptide amides.[4] |
| MBHA Resin | Amide | Methylbenzhydrylamine | More acid-labile than BHA, facilitating cleavage.[1][4] |
Table 2: Key Reagents and Solvents
| Reagent/Solvent | Function | Typical Concentration/Use |
| Dichloromethane (DCM) | Swelling, washing, solvent for reactions.[1][5] | N/A |
| N,N-Dimethylformamide (DMF) | Solvent for coupling reactions.[1][5] | N/A |
| Isopropanol (IPA) | Washing after deprotection.[1][4] | N/A |
| Trifluoroacetic Acid (TFA) | Boc deprotection.[1][2] | 50% in DCM.[1][2][4] |
| Diisopropylethylamine (DIEA) | Neutralization, activation base.[1][2] | 10% in DCM for neutralization.[1] |
| Coupling Reagents (e.g., HBTU, DCC) | Activation of carboxylic acids for amide bond formation.[1] | See Table 3. |
| Acetic Anhydride/Pyridine | Capping of unreacted amines.[6] | Varies, often in DMF. |
| Hydrogen Fluoride (HF) | Final cleavage and side-chain deprotection.[3][7] | Anhydrous, liquid. |
| Trifluoromethanesulfonic Acid (TFMSA) | Alternative for final cleavage.[8] | Varies, often with TFA. |
| Scavengers (e.g., anisole, thioanisole) | Trapping of reactive carbocations during cleavage.[3][4] | Varies, added to cleavage cocktail. |
The Boc SPPS Cyclical Workflow
The synthesis of a peptide is an iterative process. The following diagram and detailed protocols outline one full cycle of amino acid addition.
Step 1: Nα-Boc Deprotection
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.[1]
Protocol:
-
Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
-
Drain the solvent.
-
Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.[1]
-
Perform a pre-wash by agitating the resin with the TFA/DCM solution for 1-2 minutes, then drain.[4]
-
Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes to ensure complete deprotection.[4]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
Wash the resin with Isopropanol (IPA) (2-3 times) to further remove TFA, followed by DCM washes.[1][4]
Causality Insight: The use of 50% TFA in DCM provides a sufficiently acidic environment to cleave the acid-labile Boc group without significantly affecting the more stable benzyl-based side-chain protecting groups or the linker to the resin.[2] The washes are critical to remove all traces of acid, which would otherwise neutralize the base in the subsequent steps.
Step 2: Neutralization
After deprotection, the newly exposed N-terminal amine is in the form of a trifluoroacetate salt. This salt must be converted to the free amine to enable its nucleophilic attack during the coupling step.[2]
Protocol:
-
To the washed, deprotected peptide-resin, add a solution of 10% Diisopropylethylamine (DIEA) in DCM.[1]
-
Agitate the mixture for 1-2 minutes.
-
Drain the neutralization solution.
-
Repeat the neutralization step (steps 1-3) one more time to ensure complete conversion to the free amine.[1]
-
Wash the resin with DCM (3-5 times) to remove excess base and its salt.
-
Wash the resin with DMF (2-3 times) to prepare for the coupling step.
Causality Insight: A hindered base like DIEA is used to minimize potential side reactions. Complete neutralization is paramount for achieving high coupling efficiency in the next step. Some protocols advocate for in situ neutralization, where the neutralization and coupling steps are performed concurrently to minimize aggregation of the peptide chain, particularly for "difficult" sequences.[9][10]
Step 3: Amino Acid Coupling
In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.[1]
Protocol:
-
In a separate vessel, pre-activate the Nα-Boc protected amino acid (2-4 equivalents relative to the resin loading).
-
Dissolve the Boc-amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[1]
-
Add the activation solution to the neutralized peptide-resin.
-
Add DIEA (4-6 equivalents) to initiate the coupling reaction.[1]
-
Agitate the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete.
-
Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative Kaiser test (no blue color) indicates the absence of free primary amines and thus, a complete coupling.[1][11]
-
Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
Table 3: Common Coupling Reagents for Boc SPPS
| Reagent | Class | Key Features |
| DCC/HOBt | Carbodiimide | Dicyclohexylcarbodiimide with Hydroxybenzotriazole to suppress racemization. Forms insoluble DCU byproduct.[1][12] |
| HBTU/HOBt | Uronium/Aminium | Fast and efficient activation. Soluble byproducts.[1][13] |
| PyBOP | Phosphonium | Similar to HBTU, very effective for hindered couplings.[14] |
| HATU | Uronium/Aminium | Highly efficient for sterically hindered couplings.[13] |
Causality Insight: The coupling reagent transforms the carboxylic acid of the incoming amino acid into a more reactive species (e.g., an active ester), which is then susceptible to nucleophilic attack by the free N-terminal amine of the peptide chain. The choice of coupling reagent can significantly impact the efficiency and purity of the synthesis, especially for sterically hindered amino acids.[13]
Optional Step: Capping
If the coupling reaction is incomplete (indicated by a positive Kaiser test), any unreacted N-terminal amines must be blocked or "capped" to prevent the formation of deletion sequences in subsequent cycles.[6][15]
Protocol:
-
Wash the resin after the coupling step.
-
Prepare a capping solution, typically a mixture of acetic anhydride and a base like pyridine or DIEA in DMF.[6]
-
Add the capping solution to the resin and agitate for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DMF and DCM.
Causality Insight: Capping acetylates the unreacted amines, rendering them unreactive for future coupling steps.[16] This ensures that the final product is easier to purify, as the major impurities will be significantly shorter than the target peptide.[15]
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. In Boc SPPS, this is typically achieved in a single step using a strong acid.
Cleavage with Anhydrous Hydrogen Fluoride (HF)
HF is a highly effective but hazardous reagent that requires specialized Teflon and Kel-F apparatus.[3] It efficiently removes benzyl-based side-chain protecting groups and cleaves the peptide from the resin.[3][7]
Protocol:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in an HF-resistant reaction vessel.
-
Add scavengers (e.g., anisole, p-cresol) to the vessel. Typically, a ratio of 9:1 HF to scavenger is used.[4]
-
Cool the vessel in a dry ice/methanol bath.
-
Distill anhydrous liquid HF into the reaction vessel (approx. 10 mL per gram of resin).[4]
-
Allow the reaction to proceed with stirring for 45-60 minutes at 0°C.[4]
-
Evaporate the HF under a stream of nitrogen or under vacuum.
-
Once the HF is removed, the crude peptide and resin mixture is ready for precipitation.
Causality Insight: The strong acidity of HF facilitates the SN1 cleavage of the protecting groups, which generates reactive carbocations.[3] Scavengers are essential to trap these carbocations and prevent side reactions with nucleophilic amino acid residues like tryptophan, methionine, and cysteine.[3][17]
Cleavage with TFMSA
Trifluoromethanesulfonic acid (TFMSA) is a strong acid that can be used as an alternative to HF and does not require specialized equipment.[8][18]
Protocol:
-
Dry the peptide-resin thoroughly.
-
Place the resin in a round-bottom flask and cool to 0°C.
-
Prepare a cleavage cocktail, which typically consists of TFMSA, TFA, and scavengers like thioanisole.[8]
-
Slowly add the cooled cleavage cocktail to the resin with vigorous stirring.
-
Allow the reaction to proceed for 1-4 hours at room temperature. The optimal time depends on the peptide sequence and the resin used.[8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
Peptide Work-up and Purification
After cleavage, the crude peptide must be isolated and purified.
Protocol:
-
Precipitation: Add the filtrate from the cleavage reaction dropwise to a large volume of cold diethyl ether with stirring. This will precipitate the peptide.[1]
-
Collection: Collect the precipitated peptide by centrifugation or filtration.
-
Washing: Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.[1]
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Dissolve the crude peptide in an appropriate aqueous buffer and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using techniques such as mass spectrometry and analytical HPLC.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Hart, R. A., & Payne, R. J. (2016). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Protocol Exchange.
- Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180–193.
- Hart, R. A., & Payne, R. J. (2016). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. Current protocols in chemical biology, 8(4), 215–233.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. In Amino Acid Protecting Groups.
- Nowick, J. S. (2018).
- Gairí, M., Lloyd-Williams, P., Albericio, F., & Giralt, E. (1990). BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. International journal of peptide and protein research, 35(2), 89–94.
- Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. H. (1992). In Situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193.
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
- Canne, L. E., Walker, S. M., & Kent, S. B. (1995). Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. Letters in Peptide Science, 2(4), 223-228.
- Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. H. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. Peptides 1992.
-
Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
- Hart, R. A., & Payne, R. J. (2016). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. Current Protocols in Chemical Biology, 8(4), 215-233.
- Bayer, E. (2019). US Patent No. 11,028,123 B2. U.S.
-
Chemistry Stack Exchange. (2015). Why does capping after each coupling in Solid phase peptide synthesis improve the results?. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
- Coin, I., & Beyermann, M. (2010).
- Sharma, G. V. M., Reddy, K. L., Lakshmi, P. S., & Krishna, P. R. (2004). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Tetrahedron Letters, 45(41), 7729-7731.
-
AAPPTec. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives. Retrieved from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
-
AAPPTec. (n.d.). Solvents and General reagents for SPPS. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]
- Samy, R., & Le, J. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(10), 1433-1439.
- Bofill, J. M., & Albericio, F. (2004). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 251, 75–93.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. peptide.com [peptide.com]
Troubleshooting & Optimization
Boc Solid-Phase Peptide Synthesis (SPPS) Technical Support Center
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Boc solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, my goal is to provide you with a comprehensive resource grounded in both chemical principles and practical, field-proven experience. This guide is structured to help you troubleshoot common challenges, understand the causality behind experimental outcomes, and implement robust protocols for successful peptide synthesis.
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, while one of the original methods for SPPS, remains a powerful and reliable technique, particularly for long or "difficult" sequences.[1][2] Its graduated acid lability—using a moderate acid like trifluoroacetic acid (TFA) for iterative Nα-Boc deprotection and a strong acid like hydrogen fluoride (HF) for final cleavage—is the foundation of its success.[3][4] However, this chemistry comes with a unique set of challenges. This center will address these issues in a direct question-and-answer format.
Troubleshooting Guide: Step-by-Step Solutions
This section addresses specific problems encountered during the Boc-SPPS workflow. Each issue is analyzed by identifying the possible cause and providing a validated solution.
Issue 1: Incomplete Deprotection or Coupling
Question: My Kaiser test is positive after coupling, or my final mass spectrometry (MS) analysis shows deletion sequences. What is going wrong?
Answer: This is a classic sign of incomplete reactions, which can stem from either the deprotection or the coupling step. A positive ninhydrin (Kaiser) test indicates free primary amines, meaning the coupling of the new amino acid failed.[5][6] Deletion sequences in the final product point to a failure in one or more cycles, where the N-terminal Boc group was not fully removed, thus preventing the subsequent amino acid from being added.[5][7]
Root Cause Analysis & Solutions:
-
Peptide Aggregation: This is the most common culprit for difficult sequences.[6] As the peptide chain grows, it can fold into secondary structures (like β-sheets) on the resin, physically blocking reagents from accessing the N-terminus.[6][8] This is especially common for hydrophobic sequences or those longer than 20 amino acids.[6]
-
Solution:
-
Solvent Choice: Switch to more polar, swelling-promoting solvents like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to your washes and coupling reactions to disrupt hydrogen bonding.[9]
-
In Situ Neutralization: This protocol minimizes the time the peptide-resin is in a neutral, aggregation-prone state by combining the neutralization and coupling steps.[10][11]
-
Backbone Modifications: For notoriously difficult sequences, proactively incorporate pseudoproline dipeptides or Hmb-protected amino acids every 6-7 residues to disrupt secondary structure formation.[8][12]
-
-
-
Insufficient Deprotection Conditions: The stability of the Boc group can be sequence-dependent. Steric hindrance from bulky side chains can slow down the deprotection reaction.[5] Certain residues, like N(pi)-benzyloxymethylhistidine [His(pi-Bom)], are known to be more resistant to Boc removal.[13]
-
Poor Resin Swelling: Reagents cannot access the peptide chains if the resin beads are not properly solvated and swollen.[5]
Experimental Protocol: The Kaiser Test for Free Primary Amines
This test is critical for monitoring coupling efficiency at each step.
| Reagent | Preparation |
| Reagent A | 5 g ninhydrin in 100 mL ethanol |
| Reagent B | 80 g phenol in 20 mL ethanol |
| Reagent C | 2 mL of 0.001 M KCN in 98 mL pyridine |
Procedure:
-
Transfer a small sample of resin beads (1-5 mg) to a small glass test tube.
-
Wash the beads with ethanol.[14]
-
Add 2-3 drops of each reagent (A, B, and C).
-
Heat the tube at 115°C for 5 minutes.[14]
-
Observe the color:
-
Blue beads: Positive result (incomplete coupling). Requires a second coupling step.
-
Yellow/Colorless beads: Negative result (complete coupling). Proceed to the next cycle.
-
dot digraph "Troubleshooting_Incomplete_Reactions" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
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// Edges start -> cause1 [label="Most\nCommon"]; start -> cause2; start -> cause3; cause1 -> solution1; cause2 -> solution2; cause3 -> solution3; } caption [label="Workflow for diagnosing incomplete reactions.", shape=plaintext, fontsize=10];
Issue 2: Side Reactions During Synthesis and Cleavage
Question: My crude product shows significant impurities, some with unexpected masses. What are the common side reactions in Boc-SPPS?
Answer: Side reactions can occur at various stages. The repetitive acidic treatments for Boc deprotection and the harsh final cleavage can lead to several unwanted modifications.
Common Side Reactions & Prevention Strategies:
| Side Reaction | Description & Cause | Prevention & Mitigation |
| Aspartimide Formation | The backbone amide nitrogen attacks the side-chain ester of Asp, especially in Asp-Gly or Asp-Ser sequences, forming a stable five-membered ring. This can lead to chain termination or rearrangement to a β-peptide.[9][15] | Use the β-cyclohexyl ester (OcHex) for Asp side-chain protection instead of the standard benzyl ester (OBzl), as it is more sterically hindered and less prone to cyclization.[9] |
| Pyroglutamate Formation | An N-terminal Gln residue can cyclize under acidic conditions (during deprotection) or basic conditions (during neutralization/coupling) to form pyroglutamate, which caps the peptide chain.[7] | Minimize the time the N-terminal Gln is exposed. Couple the subsequent amino acid promptly after deprotection and neutralization.[7] |
| Alkylation of Sensitive Residues | During final HF cleavage, carbocations are generated from the cleavage of benzyl-based side-chain protecting groups.[16] These reactive species can alkylate nucleophilic residues like Trp, Met, and Tyr.[10][15] | This is the primary reason for using scavengers . A scavenger cocktail (e.g., anisole, thioanisole) is added during HF cleavage to trap these carbocations before they can modify the peptide.[1][17] |
| Guanidinylation | Uronium/aminium-based coupling reagents (like HBTU) can react with the N-terminal amine to form a guanidine moiety, irreversibly terminating the chain.[7] | Always pre-activate the carboxylic acid with the coupling reagent before adding it to the resin. This ensures the activated species is the intended amino acid, not the coupling agent itself.[7] |
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// Edges Resin -> Deprotection [label="1. Remove Boc"]; Deprotection -> Washes1 [label="2. Remove Acid"]; Washes1 -> Neutralization [label="3. Free Amine"]; Neutralization -> Washes2 [label="4. Remove Base"]; Washes2 -> Coupling [label="5. Add Next AA"]; Coupling -> Resin [label="Repeat Cycle"]; } caption [label="A single cycle of Boc solid-phase peptide synthesis.", shape=plaintext, fontsize=10];
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for the final HF cleavage step? A1: Anhydrous hydrogen fluoride (HF) is extremely hazardous and corrosive.[1][16] All procedures must be conducted in a dedicated, HF-resistant apparatus (typically made of Teflon/Kel-F) within a certified fume hood.[2][16] Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and a face shield, is mandatory. A calcium gluconate gel should always be readily available as a first aid measure for HF exposure.[1]
Q2: How do I choose the correct resin for my Boc-SPPS synthesis? A2: The choice of resin depends on the desired C-terminus of your peptide.[3]
-
For peptide acids (C-terminal -COOH): Use Merrifield or PAM resins. The PAM (phenylacetamidomethyl) linker is more stable to the repetitive TFA treatments than the benzyl ester linkage of the original Merrifield resin, reducing the premature loss of peptide chains during synthesis.[15]
-
For peptide amides (C-terminal -CONH2): Use MBHA (methylbenzhydrylamine) or BHA (benzhydrylamine) resins. The MBHA resin is generally preferred as it offers a good balance of stability towards TFA while still being readily cleavable by HF.[15]
Q3: My peptide is aggregating. Is Boc-SPPS a better choice than Fmoc-SPPS for this sequence? A3: Often, yes. The repetitive deprotection steps in Boc-SPPS use TFA, a strong acid that is very effective at disrupting the secondary structures that cause aggregation.[11][14] In contrast, the piperidine/DMF mixture used in Fmoc-SPPS is basic and can sometimes promote aggregation. For sequences known to be "difficult," the Boc/Bzl strategy is frequently more successful.[11][14]
Q4: Can I use carbodiimide coupling reagents like DCC in Boc-SPPS? A4: Yes, Dicyclohexylcarbodiimide (DCC) is a classic and inexpensive coupling reagent used in Boc-SPPS. However, it has two main drawbacks: it can cause racemization, especially when used with additives like HOBt, and it produces a dicyclohexylurea (DCU) byproduct that is insoluble and can be difficult to wash away from the resin.[6] Modern and more efficient coupling reagents like HBTU are often preferred as they are faster and generate more soluble byproducts.[18]
Q5: What is the purpose of the neutralization step in Boc-SPPS? A5: After the Boc group is removed with TFA, the newly exposed N-terminal α-amino group is protonated as a trifluoroacetate salt.[10][19] This salt is unreactive in the subsequent coupling reaction. The neutralization step, typically performed with a hindered base like diisopropylethylamine (DIPEA), deprotonates the ammonium salt to regenerate the free amine, which is the nucleophile required for the acylation (coupling) reaction.[5][19]
References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. BenchChem.
-
Chou, C. C., Chen, C. L., & Khoo, K. H. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292–298.
-
BenchChem. (2025). Common side reactions with Boc-D-Lys-OH in peptide synthesis. BenchChem.
-
BenchChem. (2025). Technical Support Center: Managing Peptide Aggregation in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
-
Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature protocols, 10(7), 1067–1083.
-
Boc Solid Phase Peptide Synthesis Methods. (n.d.). Creative Peptides.
-
Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep Inc.
-
Muttenthaler, M., Nevin, S. T., Grishin, A. A., et al. (2016). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Protocol exchange.
-
Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. ResearchGate.
-
The University of Queensland. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. UQ eSpace.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Common Side Reactions in Boc-Based Peptide Synthesis. BenchChem.
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec.
-
BenchChem. (2025). Technical Support Center: Managing Difficult Sequences in SPPS with Backbone Modifications. BenchChem.
-
BenchChem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. BenchChem.
-
Common side reactions in peptide synthesis occurring on resin. (n.d.). ResearchGate.
-
BenchChem. (2025). Strategies for synthesizing difficult sequences with Boc-DL-Phg-OH. BenchChem.
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (2007). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International journal of peptide and protein research, 40(1), 180-193.
-
Kuchar, M., & Dittmann, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in bioengineering and biotechnology, 8, 149.
-
Why Fmoc-Protected Amino Acids Dominate SPPS?. (n.d.). BOC Sciences.
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.
-
Zlotor, R. J., Kölmel, D. K., & Clark, M. A. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS combinatorial science, 22(11), 557–573.
-
T boc fmoc protocols in peptide synthesis. (2016). SlideShare.
-
Yoshizawa-Kumagaye, K., Nishiuchi, Y., Nishio, H., & Kimura, T. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 11(8), 512–515.
-
HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (n.d.). ResearchGate.
-
Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
-
Kumar, K. S., B-Rao, C., & Sharma, G. V. M. (2019). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic letters, 21(16), 6252–6256.
-
A Practical Guide to Solid Phase Peptide Synthesis. (2023). CSBio.
-
BenchChem. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
-
Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec.
-
TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (n.d.). ResearchGate.
-
Shehata, M., El-Faham, A., & Albericio, F. (2022). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Organic letters, 24(1), 223–227.
-
A Practical Guide to Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
Sources
- 1. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. csbio.com [csbio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. chempep.com [chempep.com]
- 16. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. peptide.com [peptide.com]
Technical Support Center: Navigating Side Reactions During Boc Deprotection with Strong Acids
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you minimize side reactions and maximize the purity and yield of your target molecules.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding side reactions during Boc deprotection.
Q1: What is the fundamental cause of side reactions during strong acid Boc deprotection?
The primary origin of side products is the generation of a highly reactive tert-butyl cation when the Boc group is cleaved by a strong acid, such as trifluoroacetic acid (TFA).[1][2][3][4] This carbocation is a potent electrophile that can attack nucleophilic sites within your peptide or molecule, leading to a variety of unwanted modifications.[1][2][3][4][5] The acid-catalyzed deprotection mechanism involves protonation of the carbamate oxygen, followed by the cleavage of the C-O bond to form the stable tert-butyl cation and a carbamic acid, which subsequently decomposes to the free amine and carbon dioxide.[4][6][7]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[1][2][3][4] The most commonly affected residues include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][2][4][8][9]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2][3][4] This modification results in a mass increase of 56 Da.[4]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation, leading to the formation of S-tert-butylated Cys residues.[1][2][3][4]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated by the tert-butyl cation.[1][2][3][4]
Q3: What are scavengers and how do they prevent the formation of side products?
Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][2][3][4] They are nucleophilic compounds that react with the carbocation at a faster rate than the sensitive residues of your substrate, thereby preventing unwanted side reactions.[1][2][3][4] By intercepting these reactive electrophiles, scavengers ensure the integrity of the target molecule.[4]
Q4: Besides tert-butylation, what other side reactions can occur during strong acid cleavage?
While tert-butylation is a major concern, other side reactions can also compromise the purity of your product:
-
Aspartimide Formation: Peptides containing Asp-Xxx sequences (especially Asp-Gly) can form a cyclic aspartimide intermediate under acidic conditions.[10][11][12][13] This can lead to racemization and the formation of α- and β-peptides upon ring opening.[12][14] While more pronounced in base-mediated Fmoc deprotection, it can also occur during strong acid cleavage.[11]
-
Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (+16 Da).[2][4][15] This can be exacerbated by the presence of oxidizing species in the reaction mixture.
-
Glutamic Acid Acylation: Peptides with glutamic acid residues protected by benzyl esters may undergo anisylation during cleavage.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during Boc deprotection.
Issue 1: HPLC/LC-MS analysis reveals unexpected peaks, often with a +56 Da mass shift, indicating tert-butylation.
-
Probable Cause: Insufficient or inappropriate scavenging of the tert-butyl cation.[16]
-
Solution: Incorporate a suitable scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger is dictated by the amino acid composition of your peptide.
Table 1: Common Scavengers and Their Applications
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | General, Trp | 2.5% - 5% (v/v) | A very effective scavenger that reduces the tert-butyl cation.[3] |
| Triethylsilane (TES) | Trp | 10-20 equivalents | Also effective in preventing tert-butylation of the indole ring.[1][2][16] |
| Water (H₂O) | General | 2.5% - 5% (v/v) | Traps the cation to form tert-butanol.[3] |
| Thioanisole | Met, Trp | 5% (v/v) | Useful for protecting methionine and tryptophan residues.[3] Avoid with Trp in HF cleavage as its adducts can alkylate the indole ring. |
| Ethanedithiol (EDT) | Cys | 2.5% (v/v) | A commonly used scavenger to protect the free thiol group.[1][16] |
| Anisole | Trp, Met, Cys | 2% (v/v) | Prevents alkylation of tryptophan by t-butyl and benzyl cations. |
Workflow for Scavenger Selection
Caption: Decision workflow for selecting an appropriate scavenger cocktail.
Issue 2: Mass spectrometry indicates the presence of species with a +16 Da mass shift.
-
Probable Cause: Oxidation of methionine to methionine sulfoxide.[4][15]
-
Solution:
-
Prevention: Include a reducing agent in the cleavage cocktail. Dimethyl sulfide (DMS) can help prevent oxidation.[16]
-
Reversal: The oxidation of methionine is often reversible. Treating the crude peptide with a reducing agent like ammonium iodide and dimethyl sulfide (NH₄I/Me₂S) can reduce the sulfoxide back to the thioether.[17]
-
Issue 3: The final product is a complex mixture, and purification is challenging due to closely eluting peaks.
-
Probable Cause: Aspartimide formation, leading to racemization and the generation of α- and β-peptide isomers.[10][12] This is particularly prevalent in Asp-Gly sequences.[13][14]
-
Solution:
-
Temperature Control: Perform the cleavage at a lower temperature (e.g., 5°C or lower) to reduce the rate of aspartimide formation.
-
Protecting Group Strategy: For particularly problematic sequences, consider using a different side-chain protecting group for Aspartic acid that is less prone to cyclization, such as cyclohexyl ester, which has been shown to significantly reduce aspartimide formation compared to benzyl esters.[11]
-
Issue 4: Incomplete deprotection is observed, with starting material or partially deprotected intermediates present.
-
Probable Cause:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough for complete Boc group removal.[18]
-
Inadequate Reaction Time: The deprotection duration may be too short, especially for sterically hindered amino acids.[18]
-
Poor Resin Swelling: In solid-phase synthesis, inefficient swelling of the resin can hinder the acid's access to the peptide chains.[18]
-
-
Solution:
-
Increase the concentration of TFA or use a stronger acid like 4M HCl in dioxane.[1][2]
-
Extend the reaction time and monitor the progress using a suitable analytical technique like TLC or a small-scale test cleavage analyzed by LC-MS.[1]
-
Ensure proper resin swelling by using an appropriate solvent like dichloromethane (DCM).[18]
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Scavenger-Mediated Boc Deprotection in Solution
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[1][2]
-
Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution. For example, add 10-20 equivalents of triethylsilane.[1][2]
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1][2]
-
Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring completion by TLC or LC-MS.[1]
-
Work-up: Concentrate the reaction mixture under reduced pressure and purify the product by a suitable method, such as precipitation with cold ether or chromatography.[1]
Protocol 2: Standard Cleavage Cocktail for Peptides with Multiple Sensitive Residues (Reagent K)
Reagent K is a robust cleavage mixture for complex peptides containing various sensitive residues.[16][19]
-
Composition: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (v/v/v/v/v).[16][19]
-
Procedure:
-
Prepare the Reagent K cocktail fresh before use in a well-ventilated fume hood.[20]
-
Add the cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[21]
-
Agitate the mixture at room temperature for 2-4 hours.[22]
-
Filter the cleavage mixture and precipitate the peptide in cold diethyl ether.[22]
-
Section 4: Mechanistic Insights (Visualized)
Understanding the underlying chemical mechanisms is crucial for effective troubleshooting.
Caption: Boc deprotection pathway and competing side reactions.
Section 5: References
-
BenchChem. (n.d.). Scavengers for Boc deprotection to prevent side product formation. Retrieved from BenchChem Technical Support.
-
Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Retrieved from Gyros Protein Technologies.
-
BenchChem. (2025, December). Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. Retrieved from BenchChem.
-
Palasek, S. A., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science, 25(11), e3211.
-
Mergler, M., et al. (1988). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. International Journal of Peptide and Protein Research, 32(5), 430-437.
-
van der Veken, P., et al. (2023). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 29(1), e202202444.
-
BenchChem. (n.d.). Scavengers for Boc deprotection to prevent side reactions. Retrieved from BenchChem Technical Support.
-
Iris Biotech GmbH. (n.d.). Aspartimide Formation. Retrieved from Iris Biotech.
-
Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from Radboud Repository.
-
BenchChem. (n.d.). Troubleshooting Boc Deprotection: A Technical Support Guide. Retrieved from BenchChem.
-
BenchChem. (n.d.). Side reactions of Boc deprotection with scavengers. Retrieved from BenchChem Technical Support.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Retrieved from Sigma-Aldrich.
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266.
-
BenchChem. (n.d.). Technical Support Center: tert-butyl Cation Scavenging in Boc Deprotection. Retrieved from BenchChem.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from AAPPTEC.
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from Total Synthesis.
-
BenchChem. (n.d.). Application Notes and Protocols for TFA Cleavage of Pseudoproline-Containing Peptides. Retrieved from BenchChem.
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from ResearchGate.
-
YouTube. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving. Retrieved from YouTube.
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1168. Retrieved from Aapptec Peptides.
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from Common Organic Chemistry.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from ACS Publications.
-
ResearchGate. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from ResearchGate.
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
-
Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from Luxembourg Bio Technologies.
-
ResearchGate. (n.d.). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. Retrieved from ResearchGate.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from Common Organic Chemistry.
-
ACS Publications. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from ACS Omega.
-
PubMed. (1978). [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 359(12), 1637-1642.
-
ResearchGate. (n.d.). tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group (author's transl). Retrieved from ResearchGate.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from Master Organic Chemistry.
-
National Center for Biotechnology Information. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from PMC.
-
ScienceDirect. (n.d.). The reduction of oxidized methionine residues in peptide thioesters with NH4I–Me2S. Retrieved from ScienceDirect.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. media.iris-biotech.de [media.iris-biotech.de]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. peptide.com [peptide.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Solubility of Boc-Protected Peptide Fragments
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with tert-butyloxycarbonyl (Boc)-protected peptide fragments. As a Senior Application Scientist, I've synthesized field-proven insights and fundamental biochemical principles to create a practical resource for your experimental needs. Here, we will explore the root causes of poor solubility and provide systematic troubleshooting strategies and detailed protocols to overcome these common hurdles.
The Challenge: Why Are Boc-Protected Peptides Often Insoluble?
Boc-protected peptide fragments are key intermediates in solution-phase and solid-phase peptide synthesis (SPPS). However, their handling is frequently complicated by poor solubility. This issue stems from two primary factors:
-
Increased Hydrophobicity : The Boc group is bulky and non-polar, significantly increasing the overall hydrophobicity of the peptide fragment.[1][2] This effect is compounded in sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe, Trp).
-
Intermolecular Aggregation : Protected peptides, lacking the charges of their deprotected counterparts, are prone to self-association through hydrogen bonding. This often leads to the formation of stable secondary structures, like β-sheets, which precipitate out of common organic solvents.[3][4] This aggregation can hinder reaction kinetics, leading to incomplete couplings and deletions during synthesis.[3]
Understanding these root causes is critical for devising an effective solubilization strategy.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to resolving solubility issues. Each problem is followed by its probable causes and a step-by-step guide to its resolution.
Issue 1: My Boc-protected peptide precipitates immediately upon addition of a standard solvent (e.g., DMF, NMP).
-
Probable Cause: The peptide has a high degree of hydrophobicity and a strong propensity for aggregation, exceeding the solvating power of the initial solvent.
-
Solution Workflow:
-
Initial Assessment : Before dissolving the entire sample, always test the solubility on a small aliquot.
-
Solvent Screening : Systematically test a range of solvents with varying polarities and hydrogen bonding capabilities.
-
Co-Solvent Systems : For highly hydrophobic peptides, mixtures of solvents are often more effective than single solvents.[5]
-
Physical Disruption : Employ sonication or gentle warming to help break up peptide aggregates.
-
Experimental Protocol 1: Systematic Solvent Screening
-
Preparation : Aliquot a small, identical amount of your lyophilized peptide into several separate vials.
-
Solvent Addition : To each vial, add a minimal volume of one of the test solvents listed in Table 1. Start with solvents you are familiar with, like DMF or NMP.
-
Observation & Agitation : Vortex each vial gently. Use sonication in a water bath to aid dissolution, which helps break solid peptide into smaller particles.[6] Be cautious, as excessive sonication can generate heat and potentially degrade the peptide.[7]
-
Stronger Solvents : If solubility is not achieved, proceed to "harsher" solvents like DMSO or fluorinated alcohols. Note that peptides with Cys or Met residues can be unstable in DMSO due to oxidation.[8][9]
-
Documentation : Record the solubility in each solvent to guide your process development.
| Solvent Class | Examples | Characteristics & Best Use Cases | Citations |
| Amides | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Standard, polar aprotic solvents for peptide synthesis. NMP is a more powerful solvent than DMF for solvating peptide chains. | |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | A very strong polar aprotic solvent. Excellent for many hydrophobic peptides but can oxidize Cys and Met residues. | [10] |
| Chlorinated | Dichloromethane (DCM) | Commonly used in Boc-based SPPS as it swells polystyrene resins well and is unreactive towards TFA. However, it may not solvate peptide chains efficiently. | [11] |
| Fluorinated Alcohols | Trifluoroethanol (TFE), Hexafluoroisopropanol (HFIP) | These solvents are potent disruptors of secondary structures. Often used in mixtures with DCM or chloroform for exceptionally difficult sequences. | [11] |
Issue 2: The peptide dissolves initially but then forms a gel or precipitates over time.
-
Probable Cause: The peptide is forming a hydrogen-bonded network, leading to aggregation and "gelling". This is common for sequences with a high content of residues like Asn, Gln, Ser, Thr, and Tyr.[12]
-
Solution Workflow:
-
Disrupt Hydrogen Bonding : The primary goal is to break the intermolecular forces causing the aggregation.
-
Introduce Chaotropic Agents : These agents disrupt the structure of water and interfere with non-covalent forces like hydrogen bonds, van der Waals forces, and hydrophobic effects.[13]
-
Modify the Peptide Backbone : For future syntheses, consider incorporating backbone-protecting groups or pseudoprolines to physically disrupt β-sheet formation.
-
Diagram: Mechanism of Peptide Aggregation
Caption: Intermolecular hydrogen bonding drives Boc-peptide aggregation into insoluble β-sheets.
Experimental Protocol 2: Using Chaotropic Agents
-
Stock Solution : Prepare a concentrated stock solution of a chaotropic agent, such as 6 M Guanidine Hydrochloride (GdnHCl) or 8 M urea, in an appropriate organic solvent or buffer.[7]
-
Dissolution : Add the chaotropic agent solution dropwise to your peptide while vortexing until the peptide fully dissolves.[10]
-
Compatibility Check : Be aware that chaotropic agents can interfere with subsequent biological assays or coupling reactions.[6] Their use is often more suitable for analytical purposes (e.g., preparing a sample for HPLC) or when they can be removed later, for instance, by dialysis.[7]
-
Salt Addition : In some cases, adding salts like LiCl can also help disrupt aggregation during synthesis.[14]
Frequently Asked Questions (FAQs)
Q1: Can I use pH adjustments to improve the solubility of a fully Boc-protected peptide? A1: Generally, no. Fully protected peptides lack the ionizable groups (N-terminal amine, C-terminal carboxyl, and charged side chains) that allow for pH-mediated solubilization.[15] pH adjustments are a powerful tool for deprotected peptides but are ineffective for fully protected fragments.
Q2: I've heard about "magic mixtures" for difficult couplings. Can they help with solubility? A2: Yes, the term "magic mixture" often refers to solvent systems designed to overcome on-resin aggregation during SPPS, which is a manifestation of insolubility.[3] One such mixture includes DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 and 2 M ethylene carbonate, often used at elevated temperatures (e.g., 55 °C).[14] These can be adapted for solubilizing cleaved fragments, but component compatibility with downstream applications is crucial.
Q3: For future syntheses, what is the most effective proactive strategy to prevent solubility issues? A3: The most robust strategy is to modify the peptide backbone during synthesis to disrupt aggregation. This can be achieved by:
-
Incorporating Backbone Protecting Groups : Groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) are attached to the backbone amide nitrogen. They act as "permanent" solubilizing aids by sterically hindering β-sheet formation.[4][16] These groups are typically cleaved during the final TFA treatment.[14]
-
Using Pseudoproline Dipeptides : These are dipeptide building blocks derived from Ser or Thr that introduce a "kink" into the peptide backbone, mimicking the structure-breaking properties of proline.[3] This is highly effective at disrupting aggregation and improving solubility.
Diagram: Proactive Solubility Enhancement Strategies
Caption: Decision workflow for proactively improving peptide solubility during synthesis.
Q4: How does temperature affect the solubility of Boc-protected peptides? A4: Gently warming the solution can sometimes improve solubility by providing the energy needed to break up aggregates.[12][15] However, this must be done cautiously. Excessive heat can lead to the degradation of the peptide or side reactions. For peptide amphiphiles, temperature changes can significantly impact the stability of self-assembled nanostructures.[17]
Q5: My peptide is still insoluble even in HFIP. What are my last-resort options? A5: For extremely challenging cases, you might consider dissolving the peptide in a small volume of neat trifluoroacetic acid (TFA) and then diluting it with your target solvent, such as acetonitrile.[18] This is an aggressive method and should be tested on an analytical scale first, as the highly acidic nature of the sample can interfere with HPLC analysis by preventing the peptide from binding to the reverse-phase column.[18]
This guide provides a framework for addressing the solubility challenges of Boc-protected peptides. By systematically applying these principles and protocols, you can enhance the efficiency and success of your peptide synthesis and purification workflows.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 48(44), 8230-8246. Available from: [Link]
-
GenScript. (n.d.). Peptide Solubilization. Available from: [Link]
-
Activotec. (n.d.). Peptide Storage and Solubilization. Available from: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
Kimura, T., Takai, M., Masui, Y., Morikawa, T., & Sakakibara, S. (1982). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. Peptide Chemistry, 20, 65-70. Available from: [Link]
-
Hatefi, Y., & Hanstein, W. G. (1969). Solubilization of particulate proteins and nonelectrolytes by chaotropic agents. Proceedings of the National Academy of Sciences of the United States of America, 62(4), 1129–1136. Available from: [Link]
-
AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. Available from: [Link]
-
Graziano, G. (2010). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 114(48), 15917-15923. Available from: [Link]
-
PolyPeptide Group. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Available from: [Link]
-
LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Available from: [Link]
-
American Peptide Society. (n.d.). Tips & Tricks. Available from: [Link]
-
Aulic, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56158. Available from: [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
NPTEL-NOC IITM. (2020, July 13). Peptide synthesis: Protecting groups for amine and carboxyl functionality. YouTube. Available from: [Link]
-
Dragoni, E., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(16), 4991. Available from: [Link]
-
Aulic, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (124), e56158. Available from: [Link]
-
Reddit. (2024, January 29). Solvent for hydrophobic peptides. r/chemistry. Available from: [Link]
-
Narita, M., et al. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580-587. Available from: [Link]
-
SB-PEPTIDE. (n.d.). Peptide solubility guidelines. Available from: [Link]
-
Martini, M. V., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 22(11), 584-597. Available from: [Link]
-
Fulcher, J. M., Jacobsen, M. T., & Raines, R. T. (2017). Controlling Segment Solubility In Large Protein Synthesis. Israel Journal of Chemistry, 57(3-4), 187-194. Available from: [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]
-
Omizzolo, M. (n.d.). How to increase the solubility of peptides?. Available from: [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. Available from: [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 549-562. Available from: [Link]
-
Gzyl-Malcher, B., et al. (2021). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. Materials, 14(21), 6563. Available from: [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Available from: [Link]
-
Naghshineh, A., et al. (2019). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. Soft Matter, 15(2), 269-281. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. polypeptide.com [polypeptide.com]
- 5. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. lifetein.com [lifetein.com]
- 11. peptide.com [peptide.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. SOLUBILIZATION OF PARTICULATE PROTEINS AND NONELECTROLYTES BY CHAOTROPIC AGENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 15. jpt.com [jpt.com]
- 16. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. americanpeptidesociety.org [americanpeptidesociety.org]
Technical Support Center: Optimization of Coupling Efficiency for Hindered Amino acids
Welcome to the Technical Support Center for optimizing coupling efficiency with sterically hindered amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in solid-phase peptide synthesis (SPPS) involving these demanding residues. Here, we move beyond simple protocols to provide in-depth, evidence-based solutions and troubleshooting strategies, ensuring the scientific integrity and success of your synthesis.
Introduction: The Challenge of Steric Hindrance
Sterically hindered amino acids, such as those with bulky side chains (e.g., Val, Ile, Thr), N-methylated backbones, or α,α-disubstituted structures (e.g., Aib), present a significant hurdle in peptide synthesis. The bulky nature of these residues physically obstructs the approach of the activated carboxylic acid to the amine, dramatically slowing down or altogether preventing the formation of the peptide bond.[1] This can lead to low coupling yields, deletion sequences, and ultimately, failure to synthesize the target peptide.[1][2] Furthermore, as the peptide chain elongates, it can adopt secondary structures or aggregate on the solid support, further masking the reactive sites and exacerbating the problem.[1][3]
This guide provides a structured approach to troubleshooting and overcoming these challenges, empowering you to confidently incorporate hindered amino acids into your peptide sequences.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address the common issues encountered during the synthesis of peptides containing hindered amino acids.
Q1: My standard coupling protocol with a carbodiimide reagent (like DCC or DIC) is failing for a hindered amino acid. What's the first thing I should change?
A1: The primary reason for failure is that standard carbodiimide reagents are often not potent enough to overcome the significant activation energy barrier imposed by steric hindrance.[3] Your immediate course of action should be to switch to a more powerful activating reagent.
Recommended Action: Transition to an onium salt-based coupling reagent. These are broadly categorized into two classes:
-
Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[1][4] HATU is frequently considered a superior choice for many difficult couplings due to the formation of the more reactive OAt esters.[1][3][5]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also powerful alternatives.[1][4] PyAOP, in particular, often demonstrates higher coupling yields.[1] An advantage of phosphonium reagents is that they do not carry the risk of chain termination through guanidinylation, a potential side reaction with uronium salts.[1][4]
For extremely challenging couplings, such as with α,α-disubstituted amino acids like Aib, even these powerful reagents may be insufficient. In such cases, converting the carboxylic acid to a highly reactive acyl fluoride using reagents like TFFH is a very effective strategy.[1][3][6]
Q2: I've switched to HATU, but my coupling is still incomplete. What are my next steps?
A2: If a powerful coupling reagent alone isn't solving the problem, you need to consider other reaction parameters that influence the kinetics and thermodynamics of the coupling reaction.
Recommended Actions (in order of preference):
-
Double Coupling: This is a common and highly effective method to drive the reaction to completion.[3] After the initial coupling reaction, wash the resin and then repeat the coupling step with a fresh solution of the activated amino acid.[3]
-
Increase Reaction Time: Steric hindrance slows down the reaction rate.[3] Extending the coupling time from the standard 1-2 hours to several hours, or even overnight, can significantly improve the yield.[3]
-
Elevate the Temperature: Gently heating the reaction can help overcome the activation energy barrier.[3][7] However, this must be done with caution as elevated temperatures can increase the risk of racemization, especially for sensitive amino acids like Cys and His.[3][8] Microwave-assisted peptide synthesis (MAPS) is a highly effective method for this, as it can rapidly heat the reaction and drive difficult couplings to completion efficiently.[3][8][9]
-
Optimize Your Solvent: The solvent plays a crucial role in solvating the growing peptide chain and the resin.[3][10][11] Poor solvation can lead to peptide aggregation, which further hinders the reaction.[1][3]
Q3: What is racemization, and how can I minimize it when coupling hindered amino acids at higher temperatures?
A3: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to the incorporation of the incorrect enantiomer into your peptide chain.[1][13] This is a critical issue as it can lead to biologically inactive or even harmful byproducts.
Strategies to Minimize Racemization:
-
Choice of Additive: When using coupling reagents, the addition of certain additives can suppress racemization. Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are more effective at suppressing racemization than the older additive, HOBt.[1]
-
Choice of Base: The base used during activation can influence racemization. Use a weaker, less sterically hindered base like N-methylmorpholine (NMM) or collidine instead of a stronger base like DIPEA.[1]
-
Pre-activation Time: Minimize the time the carboxylic acid is in its activated state before the amine component is introduced. Over-activation can increase the risk of racemization.[1]
-
Coupling Reagent Selection: Phosphonium-based reagents like PyBOP and PyAOP are generally associated with lower levels of racemization compared to some uronium-based reagents.[1]
-
Temperature Control: If you must use heat, optimize for the shortest time and lowest temperature necessary to achieve a satisfactory yield.[1][14]
Q4: How do I know if my coupling reaction has gone to completion?
A4: It is crucial to monitor the completeness of each coupling step, especially for difficult couplings. The most common method is the qualitative ninhydrin (Kaiser) test .
-
Positive Test (Blue/Purple Beads): Indicates the presence of free primary amines, meaning the coupling is incomplete.
-
Negative Test (Yellow/Colorless Beads): Indicates the absence of free primary amines, suggesting the coupling is complete.
For sequences containing N-substituted amino acids (like proline or N-methylated residues), the ninhydrin test will give a false negative. In these cases, a bromophenol blue test can be used.
Real-time monitoring techniques, such as UV monitoring of the Fmoc deprotection step, can also provide valuable insights into the efficiency of the preceding coupling reaction.[15][16]
Data Presentation: Coupling Reagent Comparison
The following table summarizes the relative reactivity and key features of commonly used coupling reagents for hindered amino acids.
| Coupling Reagent | Activating Group | Relative Reactivity | Notes |
| DCC/DIC | O-acylisourea | Low | Generally insufficient for hindered couplings.[1][3] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but may be insufficient for very hindered residues.[3][4] |
| HCTU | O-6-ClBt ester | High | More reactive than HBTU.[3][4] |
| HATU/PyAOP | OAt ester | Very High | Among the most effective reagents due to the high reactivity of the OAt ester and anchimeric assistance from the pyridine nitrogen.[1][3][4] |
| COMU | Oxyma ester | Very High | Comparable efficiency to HATU, with improved safety and solubility profiles.[1][6] |
| TFFH | Acyl Fluoride | Extremely High | Excellent for α,α-disubstituted amino acids like Aib.[1][3][6] |
Experimental Protocols
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (e.g., using HATU)
-
First Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[3]
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash the resin with DMF.
-
-
Second Coupling:
-
Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid.
-
-
Monitoring:
-
After the second coupling, perform a ninhydrin test to confirm the reaction's completion.
-
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.
-
Acyl Fluoride Formation:
-
Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent (e.g., TFFH) and a suitable base.[3]
-
-
Coupling Reaction:
-
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.[3]
-
Visualizations
Troubleshooting Workflow for Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
Logical Relationship of Factors Affecting Coupling Timedot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. file.globalso.com [file.globalso.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 10. peptide.com [peptide.com]
- 11. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 14. csbio.com [csbio.com]
- 15. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
Technical Support Center: Troubleshooting Incomplete Boc Removal in Peptide Synthesis
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we understand that incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical issue that can lead to truncated or deletion sequences, compromising the purity and yield of your final peptide. This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and prevent this common problem.
Frequently Asked Questions (FAQs)
Q1: What are the immediate signs of incomplete Boc deprotection during SPPS?
The most common indicator of incomplete Boc removal is a failed or weak positive result in the ninhydrin (Kaiser) test after the deprotection step. A successful deprotection exposes the free N-terminal amine, which reacts with ninhydrin to produce a characteristic deep blue color. A colorless or faint yellow result suggests that the N-terminus is still blocked by the Boc group. Another key indicator is the appearance of unexpected peaks in analytical HPLC traces of the crude peptide, often corresponding to deletion sequences (e.g., [des-Xaa]n-peptide) where one or more amino acids failed to couple.
Q2: Can the quality of my trifluoroacetic acid (TFA) be a cause for incomplete Boc removal?
Absolutely. The concentration and purity of the TFA are paramount for efficient Boc deprotection. The mechanism of Boc removal is acid-catalyzed, involving the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the C-O bond to release the stable tert-butyl cation and the free amine.
-
TFA Concentration: The standard concentration for Boc deprotection is typically 25-50% TFA in dichloromethane (DCM). Using a TFA concentration that is too low will result in a sluggish and incomplete reaction.
-
TFA Quality: TFA is hygroscopic and can degrade over time. The presence of water can reduce the effective acid concentration. Additionally, aged TFA can contain impurities that may interfere with the deprotection reaction. Always use fresh, high-purity TFA for consistent results.
In-Depth Troubleshooting Guides
Problem 1: The Ninhydrin test is negative or weak after the Boc deprotection step.
A negative ninhydrin test is a strong indication that the N-terminal amine is not free. This points directly to a failure in the preceding Boc removal step.
The primary causes for deprotection failure can be broken down into three categories: reagent issues, reaction condition insufficiencies, and substrate-specific difficulties.
Caption: Troubleshooting workflow for a failed Boc deprotection step.
Protocol 1: Standard Boc Deprotection
-
Wash the peptide-resin with dichloromethane (DCM) (3 x 1 min).
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate the mixture for 20-30 minutes at room temperature.
-
Drain the reaction vessel.
-
Wash the peptide-resin with DCM (3 x 1 min) to remove residual TFA.
-
Wash with a 5% solution of diisopropylethylamine (DIEA) in DCM (2 x 1 min) for neutralization.
-
Wash again with DCM (3 x 1 min).
-
Perform the Kaiser test.
Protocol 2: Extended Deprotection for Difficult Residues
For sterically hindered amino acids like Valine or Isoleucine, or for aggregation-prone sequences, a single deprotection step may be insufficient.
-
Perform the "Standard Boc Deprotection" (Protocol 1) for 20 minutes.
-
Drain the TFA solution.
-
Immediately add a fresh solution of 50% TFA in DCM.
-
Agitate for an additional 20 minutes.
-
Proceed with washing and neutralization steps as described in Protocol 1.
The rationale for this "double deprotection" is to re-introduce fresh, full-strength reagent to drive the reaction to completion, overcoming kinetic barriers presented by sterically demanding residues.
Problem 2: My peptide has a significant deletion-sequence impurity, even with a positive Kaiser test.
A positive Kaiser test indicates the presence of free primary amines, but it is not strictly quantitative. A weak positive result might be overlooked, leading to a subsequent coupling reaction on only a fraction of the available sites. The un-deprotected chains remain capped, and upon final cleavage, result in a deletion peptide.
This issue often arises from "difficult couplings" or aggregation of peptide chains on the resin, which can hinder the access of the TFA reagent to all the Boc-protected N-termini.
Table 1: Troubleshooting Strategies for Incomplete Deprotection
| Symptom | Potential Cause | Primary Solution | Secondary Action |
| Negative Kaiser Test after deprotection | Insufficient deprotection time or TFA concentration. | Increase deprotection time to 30 min; use fresh 50% TFA/DCM. | Perform a second deprotection step (double deprotection). |
| Recurring deletion of a specific residue | Steric hindrance from bulky amino acids (e.g., Val, Ile). | Use extended or double deprotection for that specific cycle. | Consider using a more acid-labile protecting group if the problem persists. |
| General low purity and multiple deletion peaks | Peptide aggregation on the resin. | Incorporate a chaotropic salt like LiCl into the deprotection cocktail. | Switch to a more polar solvent system if compatible. |
During Boc deprotection, the released tert-butyl cation is a reactive electrophile that can alkylate sensitive amino acid side chains, particularly Tryptophan (Trp) and Methionine (Met). To prevent this, scavengers are added to the deprotection solution.
-
Common Scavengers: Triisopropylsilane (TIS) and water are often used. TIS is highly effective at quenching the tert-butyl cation.
It is crucial to ensure that the scavenger used does not interfere with the deprotection itself.
Caption: Acid-catalyzed Boc deprotection and scavenger action.
By understanding the mechanism and potential pitfalls, you can effectively troubleshoot and prevent incomplete Boc removal, ensuring the synthesis of high-quality peptides. For persistent issues, a systematic approach involving reagent verification, condition optimization, and sequence analysis is key to a successful outcome.
Technical Support Center: Navigating Hydrophobic Peptide Aggregation in Boc-SPPS
Welcome to the technical support center dedicated to overcoming one of the most persistent challenges in solid-phase peptide synthesis (SPPS): the aggregation of hydrophobic peptides when using tert-butyloxycarbonyl (Boc) chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of foundational knowledge, field-proven insights, and actionable troubleshooting protocols. Our goal is to empower you to diagnose and resolve aggregation-related issues, thereby enhancing the yield and purity of your synthetic peptides.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding peptide aggregation in Boc-SPPS.
Q1: What is peptide aggregation in the context of SPPS?
A1: During SPPS, the growing peptide chain is attached to a solid resin support. Peptide aggregation is the self-association of these peptide chains, primarily through the formation of intermolecular hydrogen bonds. This can lead to the formation of secondary structures like β-sheets, which can make the peptide chains inaccessible to reagents.[1][2] This is a major cause of failed or incomplete syntheses, especially for sequences containing hydrophobic residues or those longer than 20 amino acids.[2]
Q2: What are the typical signs of on-resin peptide aggregation?
A2: Several signs can indicate that your peptide is aggregating on the resin during synthesis:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell properly in the synthesis solvent.[2][3]
-
Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) or TNBS test after a coupling step suggests the presence of unreacted free amines.[2] Similarly, the removal of the N-terminal Boc group might be slow or incomplete.[2]
-
Physical Clumping: The resin may become sticky and clump together.[2]
-
Low Final Product Yield: A significant drop in the expected yield of the cleaved peptide is a strong indicator of aggregation issues during synthesis.[2]
Q3: Which peptide sequences are most susceptible to aggregation?
A3: Sequences often referred to as "difficult sequences" are particularly prone to aggregation.[2] These commonly include:
-
Peptides with a high concentration of hydrophobic amino acids such as Valine (Val), Isoleucine (Ile), Leucine (Leu), and Phenylalanine (Phe).[2]
-
Sequences that contain β-branched amino acids.[2]
-
Peptides that can form stable secondary structures through intra-chain hydrogen bonding, which can involve amino acids like Glutamine (Gln), Serine (Ser), and Threonine (Thr).
Q4: How does Boc-SPPS chemistry inherently help in managing aggregation compared to Fmoc-SPPS?
A4: In Boc-SPPS, the repetitive deprotection step is performed with trifluoroacetic acid (TFA).[4][5] TFA is a strong acid that can effectively disrupt secondary structures like β-sheets that may have formed.[6][7][8] After deprotection, the N-terminal amine is protonated, which reduces its ability to participate in hydrogen bonding and can lessen aggregation.[9] Neutralization is often performed in situ just before the next coupling, minimizing the time the peptide is in a neutral, aggregation-prone state.[10][11][12]
In-Depth Troubleshooting Guides
This section provides detailed strategies and protocols to proactively manage and resolve aggregation of hydrophobic peptides during Boc-SPPS.
Issue 1: Diagnosing and Confirming On-Resin Aggregation
Symptoms:
-
Positive Kaiser test after a prolonged or double coupling.
-
Noticeable shrinking of the resin bed.
-
Slow or difficult solvent filtration.
-
A broadened deprotection peak when using real-time monitoring.[13]
Diagnostic Workflow:
Caption: Diagnostic workflow for confirming on-resin aggregation.
For peptides longer than 20 amino acids, it is highly recommended to perform small test cleavages at intermediate stages to monitor the synthesis.[2] This allows for the early detection of any problems.
Strategy 1: Optimization of Synthesis Parameters
The first line of defense is to optimize the reaction conditions to improve solvation and disrupt intermolecular hydrogen bonding.
1. Solvent Choice: While Dichloromethane (DCM) is standard in Boc-SPPS, incorporating more polar, aprotic solvents can enhance the solvation of the growing peptide-resin complex.
-
N-Methyl-2-pyrrolidone (NMP): Can be used as a co-solvent with DCM or as the primary solvent for difficult couplings.
-
Dimethyl sulfoxide (DMSO): Adding up to 25% DMSO in DMF (or NMP) can significantly improve solvation.
2. Elevated Temperature: Performing coupling reactions at higher temperatures can provide the necessary energy to break up secondary structures.[14] Temperatures up to 50-60°C can be effective, though caution is advised to avoid side reactions.
3. "Magic Mixture": For extremely difficult sequences, a solvent system known as the "Magic Mixture" can be employed. This consists of a 1:1:1 mixture of DCM/DMF/NMP with 1% Triton X-100 and 2M ethylene carbonate, used at 55°C.[1]
4. In Situ Neutralization: This is a critical technique in Boc-SPPS for managing aggregation. After TFA deprotection, the protonated N-terminal amine is neutralized with a base like diisopropylethylamine (DIEA) at the same time the activated amino acid is added.[4][11] This minimizes the time the peptide is in its neutral, aggregation-prone state.[10][12]
Strategy 2: Employing Aggregation-Disrupting Additives
Chaotropic Salts: These salts work by disrupting the structure of water and interfering with hydrogen bonds that stabilize peptide secondary structures.[1][3]
Protocol 1: Use of Chaotropic Salts
-
Reagent Preparation: Prepare a 0.4 M to 0.8 M solution of LiCl, NaClO₄, or KSCN in DMF.[4][5]
-
Application (Pre-coupling Wash): After the standard Boc deprotection and washes, wash the peptide-resin with the chaotropic salt solution (2 x 1 min).[1] This helps to break up existing secondary structures before the coupling reaction.
-
Application (In-coupling): Alternatively, the chaotropic salt can be added directly to the coupling mixture.[1]
-
Monitoring and Washing: Monitor the reaction for completion using the ninhydrin test.[2] After completion, wash the resin thoroughly with DMF to remove the chaotropic salt.[2]
Table 1: Comparison of Common Chaotropic Agents
| Chaotropic Agent | Typical Concentration | Notes |
| Lithium Chloride (LiCl) | 0.4 M - 0.8 M | Effective and commonly used. |
| Sodium Perchlorate (NaClO₄) | 0.8 M | A strong chaotrope.[4] |
| Potassium Thiocyanate (KSCN) | 0.4 M - 4 M | Very effective but can be more reactive.[4][5] |
Strategy 3: Backbone Modifications
For particularly challenging sequences, modifying the peptide backbone itself is a highly effective strategy.
1. Backbone Protection (Hmb/Dmb): Incorporating 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups on the α-nitrogen of an amino acid residue prevents its involvement in hydrogen bonding.[14] This is a powerful method to disrupt aggregation.[7][14] These groups are introduced every six to seven residues for maximum effect and are removed during the final TFA cleavage.[2]
2. Pseudoproline Dipeptides: Pseudoproline dipeptides, derived from Serine or Threonine, introduce a "kink" into the peptide backbone, which effectively disrupts the formation of regular secondary structures.[1][8] They are incorporated as a dipeptide unit and the native Ser/Thr residue is regenerated during the final TFA cleavage.[8]
Workflow for Incorporating Backbone Modifications:
Caption: Workflow for using backbone modifications to prevent aggregation.
Protocol 2: Manual Coupling of Pseudoproline & Dmb Dipeptides
-
Dissolve the dipeptide derivative (5 eq.) and a coupling reagent like PyBOP®, HBTU, or HATU (5 eq.) in a minimum volume of DMF or NMP.
-
Add DIPEA (10 eq.) and mix thoroughly.
-
Immediately add this solution to the Boc-deprotected peptide-resin and agitate for 1-2 hours.
-
Check for completion of the coupling using the TNBS test. If the reaction is incomplete, extend the coupling time or repeat the reaction with fresh reagents.
Strategy 4: Resin and Linker Selection
The choice of solid support can have a profound impact on aggregation.
-
Low-Loading Resins: High-loading resins can increase the proximity of peptide chains, promoting interchain aggregation. For difficult sequences, using a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) is recommended.[3]
-
PEG-based Resins: Resins that incorporate polyethylene glycol (PEG) chains, such as NovaSyn® TG, NovaPEG, or PEGA, have good swelling properties in a variety of solvents and can help to solvate the growing peptide chain, thus reducing aggregation.
-
PAM Resins: For Boc-SPPS, Phenylacetamidomethyl (PAM) resins offer greater stability to the repetitive TFA deprotection steps compared to standard Merrifield resins, reducing the loss of peptide from the resin during the synthesis of long chains.[4][15]
Analytical Monitoring of Aggregation
While traditional methods like the Kaiser test are valuable, they can sometimes be unreliable with aggregated peptides. Modern techniques offer more direct ways to monitor the synthesis.
-
Real-time UV-Vis Monitoring: In continuous-flow synthesizers, in-line UV-Vis detectors can monitor the release of the Fmoc group during deprotection. A broadening of the deprotection peak is a characteristic sign of aggregation.[13][16] While this is more common in Fmoc chemistry, the principle of monitoring reaction kinetics can be adapted.
-
Resin Swelling Measurement: On-resin aggregation leads to a decrease in the swelling capacity of the peptidyl-resin.[17] Monitoring the resin bed volume can provide a direct physical indication of aggregation.[16][17]
By understanding the causes of hydrophobic peptide aggregation and strategically applying the troubleshooting guides and protocols outlined in this technical support center, you can significantly improve the success rate of your Boc-SPPS syntheses, leading to higher purity and yield of your target peptides.
References
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 3-27). Humana Press.
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]
- Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 159.
- de la Torre, B. G., & Albericio, F. (2020). Amino acid structure and “Difficult sequences” in solid phase peptide synthesis. Molecules, 25(8), 1844.
- Ismail, M., & Behrendt, R. (2021). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Chemistry – A European Journal, 27(45), 11525-11544.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Garcia-Ramos, Y., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Organic & Biomolecular Chemistry, 21(39), 8021-8028.
- Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
- Kumar, V., & Sharma, V. (2018). Analytical Methods for Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 24(1), 1-13.
- van der Es, D., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering, 9(1), 10-18.
-
Synthesis Notes. (n.d.). AAPPTec Peptides. Retrieved from [Link]
-
Sahoo, S. K. (2018). T boc fmoc protocols in peptide synthesis. Slideshare. Retrieved from [Link]
-
Peptide Synthesis - FAQ. (n.d.). AAPPTec. Retrieved from [Link]
-
Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript. Retrieved from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved from [Link]
- Krchňák, V., Flegelová, Z., & Vágner, J. (1994). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 14. peptide.com [peptide.com]
- 15. chempep.com [chempep.com]
- 16. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 17. experts.arizona.edu [experts.arizona.edu]
Technical Support Center: Safe & Effective Boc-SPPS Cleavage with Hydrogen Fluoride (HF)
A Foreword from Your Application Scientist:
Welcome to the technical guide for handling hydrogen fluoride (HF) in the context of Boc-protected solid-phase peptide synthesis (SPPS). HF is the gold standard for the final cleavage step in Boc-SPPS due to its unparalleled efficiency. However, its use is accompanied by significant, non-negotiable safety risks. This guide is structured to provide you not only with the procedural steps but also with the critical reasoning and safety protocols that underpin a successful and, most importantly, safe cleavage. Consider this a supplement to, not a replacement for, your institution's rigorous safety training and standard operating procedures (SOPs).
Section 1: Critical Safety & Emergency Protocols
This section addresses the most crucial aspect of using HF: understanding its dangers and knowing the exact emergency response. HF is a potent systemic toxin that can cause severe, deep-tissue burns and potentially fatal hypocalcemia.
Question: What are the absolute, non-negotiable safety precautions I must take before even thinking about an HF cleavage?
Answer: Before you bring HF into the lab, a multi-point safety system must be in place. This is a self-validating protocol; if any component is missing, the procedure must not begin.
-
Designated & Prepared Workspace: All HF work must be conducted in a dedicated, certified chemical fume hood specifically designated for HF use. The hood sash should be kept as low as possible. Ensure the hood is constructed from HF-resistant materials (e.g., PVC or polypropylene).
-
Specialized Apparatus: Only use a dedicated HF cleavage apparatus, typically made of HF-resistant polymers like Teflon or Kel-F. Glassware must never be used as HF aggressively etches silicon dioxide, leading to equipment failure and exposure.
-
Personal Protective Equipment (PPE): This is your last line of defense. The minimum required PPE includes:
-
A full-length, acid-resistant lab coat.
-
A chemical splash face shield worn over chemical splash goggles.
-
Heavy-duty, HF-resistant gloves (e.g., nitrile is insufficient; heavy-duty neoprene or butyl rubber gloves are often recommended). Check glove compatibility charts. Wearing two pairs of appropriate gloves is a common and recommended practice.
-
-
Emergency Antidote Availability: An ample supply of 2.5% calcium gluconate gel must be immediately accessible and within arm's reach. All lab personnel must know its location and how to apply it. Its presence is non-negotiable.
-
Buddy System: Never work with HF alone. A trained "buddy" who is aware of the procedure and emergency protocols must be present in the lab at all times.
-
Training & Documentation: You must have received specific, documented training on your institution's HF safety and emergency response procedures.
Question: What is the immediate response protocol for an HF skin exposure?
Answer: An immediate and aggressive response is critical to mitigate severe injury. Time is of the essence.
Table 1: HF Exposure Emergency Response
| Step | Action | Rationale |
| 1 | ALERT | Immediately alert all personnel and your designated safety buddy by shouting "HF Exposure!" |
| 2 | FLUSH | Remove all contaminated clothing while flushing the affected area with copious amounts of water from an emergency shower or drench hose for at least 5 minutes. |
| 3 | APPLY ANTIDOTE | Generously apply 2.5% calcium gluconate gel to the affected area. The person applying the gel must wear appropriate gloves. Massage it continuously into the skin. |
| 4 | SEEK MEDICAL ATTENTION | Call emergency services immediately. Inform them of the hydrogen fluoride exposure so the hospital can prepare. Continue applying calcium gluconate gel while awaiting and during transport to the hospital. |
The fluoride ion (F⁻) scavenges calcium and magnesium ions in the body, leading to cellular death and severe metabolic imbalances, including potentially fatal cardiac arrhythmia. Calcium gluconate acts as a source of Ca²⁺ ions to precipitate the fluoride ions as harmless calcium fluoride (CaF₂), preventing further tissue damage.
Caption: High-level overview of the HF cleavage experimental workflow.
Section 3: Scavengers & Troubleshooting
Question: Why are scavengers necessary and how do I choose the right one(s)?
Answer: During cleavage, the highly reactive carbocations generated from the Boc group and other side-chain protecting groups can re-attach to electron-rich amino acid side chains, causing irreversible damage to your peptide. Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these carbocations before they can cause side reactions.
The choice of scavenger depends entirely on the amino acids present in your peptide sequence.
Table 2: Common Scavengers for Problematic Residues
| Amino Acid(s) | Protecting Group(s) | Problematic Side Reaction | Recommended Scavenger(s) & Amount |
| Tryptophan (Trp) | Formyl (For) | Alkylation of the indole ring | p-Cresol and p-thiocresol (1-2% v/v each) |
| Methionine (Met) | Sulfoxide (O) | Sulfonium ion formation | Anisole (5-10% v/v) |
| Cysteine (Cys) | Various S-protecting groups | Alkylation of the free thiol | p-Cresol or Anisole (5-10% v/v) |
| Tyrosine (Tyr) | 2-Bromobenzyloxycarbonyl (2-BrZ) | Re-attachment of protecting group | Anisole (5-10% v/v) |
| Arginine (Arg) | Tosyl (Tos) | Slow cleavage | p-Cresol and p-thiocresol can aid cleavage |
A common "universal" scavenger cocktail is 90:5:5 (v/v/v) HF:anisole:p-cresol , but this must be adapted based on your specific sequence.
Question: My cleavage seems incomplete. What went wrong?
Answer: Incomplete cleavage is a common issue and can usually be traced back to a few key parameters:
-
Insufficient Reaction Time/Temperature: The standard 60 minutes at 0°C is a starting point. For sterically hindered sequences or difficult protecting groups like Arg(Tos), a longer reaction time or a slightly higher temperature (e.g., up to 5°C) may be required. Proceed with caution when increasing temperature.
-
Water Contamination: Water can deactivate the HF. Ensure all reagents, solvents, and the apparatus are scrupulously anhydrous. The hygroscopic nature of the peptide-resin itself can sometimes be a factor; ensure it is thoroughly dried before cleavage.
-
Poor Mixing: If the resin is not properly suspended in the HF slurry, cleavage efficiency will be poor. Ensure your stir bar is functioning correctly and providing adequate agitation.
Question: After cleavage, my peptide has a lower mass than expected. Why?
Answer: This often points to the re-protection of a side chain, particularly the N-formyl group on Tryptophan. If the formyl group is not completely removed, the final peptide will be missing the mass of the formyl group (28 Da). The cleavage of the N-formyl group from Trp can be slow. Including p-thiocresol in the scavenger mix is known to accelerate this deprotection. If the problem persists, you may need to perform a post-cleavage deformylation step using a different reagent system.
Section 4: Waste Disposal & Decontamination
Question: How do I safely dispose of HF waste and decontaminate the apparatus?
Answer: All HF waste is considered hazardous and must be disposed of according to strict institutional and local regulations.
-
Neutralization: The primary method for disposing of aqueous HF waste is neutralization. Slowly and carefully add the acidic waste to a stirred slurry of a neutralizing agent like calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃) in a large, ice-cooled plastic container. This will precipitate calcium fluoride (CaF₂). The process is highly exothermic and must be done slowly in a fume hood.
-
Apparatus Decontamination: The Teflon apparatus should be rinsed multiple times with water, followed by a rinse with a dilute base (like 1% sodium bicarbonate), and then final rinses with DI water and a solvent like ethanol or acetone before drying. All rinsates must be collected and neutralized as hazardous waste.
References
-
University of Pittsburgh, Office of Chemical Safety. Hydrogen Fluoride Safety Manual.[Link]
-
Honeywell. Recommended Medical Treatment for Hydrofluoric Acid Exposure.[Link]
-
Centers for Disease Control and Prevention (CDC). Facts About Hydrogen Fluoride (HF).[Link]
-
Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
- Stewart, J. M., & Young, J. D. (1984).Solid Phase Peptide Synthesis (2nd ed.). Pierce Chemical Company.
Technical Support Center: Purification Strategies for Peptides Containing Non-Natural Amino Acids
Welcome to the technical support center for navigating the complexities of purifying synthetic peptides that incorporate non-natural amino acids (nnAAs). The introduction of nnAAs significantly expands the chemical diversity and therapeutic potential of peptides, offering enhanced stability, novel functionalities, and improved pharmacokinetic profiles.[1][2][3] However, these unique building blocks also introduce specific challenges during purification that necessitate tailored strategies beyond standard protocols.
This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common purification hurdles, ensuring the successful isolation of your target peptide.
I. Foundational Principles: How Non-Natural Amino Acids Impact Purification
The physicochemical properties of nnAAs can dramatically alter a peptide's behavior during chromatographic separation. Understanding these influences is the first step toward developing a robust purification strategy.
| Property Altered by nnAA | Impact on Purification | Common nnAA Examples |
| Hydrophobicity | Increased hydrophobicity can lead to stronger retention on reversed-phase (RP) columns, requiring higher organic solvent concentrations for elution. This can also increase the risk of peptide aggregation.[4][5] | Phenylalanine analogs, long aliphatic chains |
| Charge | Introduction of acidic or basic nnAAs will alter the peptide's isoelectric point (pI), affecting its interaction with ion-exchange (IEX) resins.[6][7] | Diaminopropionic acid, pyroglutamic acid |
| Steric Hindrance | Bulky nnAAs can mask nearby residues, potentially weakening interactions with the stationary phase and leading to earlier elution than predicted.[8] | N-methylated amino acids, β-amino acids |
| Solubility | Highly hydrophobic or aromatic nnAAs can decrease the peptide's solubility in aqueous buffers, leading to precipitation on the column or during sample preparation.[4][9][10] | Naphthylalanine, biphenylalanine |
| Secondary Structure | Certain nnAAs, particularly those used in "stapled" or cyclic peptides, induce and stabilize specific conformations (e.g., α-helices).[8][11][12] This can affect solvent-accessible surface area and interactions with the stationary phase. | Hydrocarbon-stapled amino acids, D-amino acids |
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the purification of peptides containing nnAAs, presented in a question-and-answer format.
Scenario 1: Poor Peak Shape and Resolution in RP-HPLC
Question: My peptide, which contains several hydrophobic nnAAs, is showing broad, tailing peaks, and I can't resolve it from closely eluting impurities. What's causing this and how can I fix it?
Underlying Cause: Poor peak shape for hydrophobic peptides is often a result of multiple factors:
-
Slow Desorption Kinetics: The strong hydrophobic interactions between the peptide and the C18 stationary phase can lead to slow desorption, causing peak tailing.[13]
-
On-Column Aggregation: The high concentration of the peptide at the column head, combined with the organic mobile phase, can induce aggregation, especially for peptides with a high propensity to self-associate.[4][14][15]
-
Secondary Interactions: Unwanted ionic interactions between the peptide and residual silanol groups on the silica-based column can also contribute to peak tailing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape in RP-HPLC.
Step-by-Step Solutions:
-
Modify the Mobile Phase:
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) is the standard ion-pairing agent, but for stubborn peptides, switching to an agent with a longer alkyl chain, like hexafluorobutyric acid (HFBA), can improve peak shape.[16] Be mindful that HFBA is more difficult to remove during lyophilization.
-
Organic Solvent: While acetonitrile is most common, for very hydrophobic peptides, n-propanol or isopropanol can sometimes improve solubility and peak shape. Use these with caution as they generate higher backpressures.[17]
-
pH: Adjusting the pH of the mobile phase can alter the charge state of acidic or basic residues, potentially improving resolution.[16]
-
-
Optimize Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve desorption kinetics and reduce mobile phase viscosity, often leading to sharper peaks.[6]
-
Change the Stationary Phase:
-
Sample Preparation: Dissolve the crude peptide in a solvent that ensures complete solubilization before injection. For highly hydrophobic peptides, a small amount of dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) may be necessary, but be aware that these can interfere with chromatography if used in large volumes.[5]
Scenario 2: Peptide Solubility and Precipitation Issues
Question: My peptide, which includes a novel, bulky nnAA, is precipitating during purification or after lyophilization. How can I improve its solubility?
Underlying Cause: The incorporation of certain nnAAs can drastically reduce a peptide's solubility in the aqueous buffers used for HPLC.[9][10] Aggregation-prone regions within the peptide sequence can be exacerbated by the presence of hydrophobic nnAAs.[14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peptide solubility issues.
Step-by-Step Solutions:
-
Pre-Purification Screening: Before attempting preparative HPLC, perform small-scale solubility tests with your crude peptide in various solvent systems (e.g., water with 0.1% TFA, 30% acetonitrile, 50% acetonitrile).
-
Modify the Mobile Phase:
-
For peptides that are insoluble in the initial aqueous mobile phase, it may be necessary to inject them in a solvent containing a higher percentage of organic modifier.
-
Consider using alternative acids like formic acid or acetic acid, as TFA can sometimes promote precipitation of certain peptides.
-
-
Post-Purification Handling:
-
After pooling the pure fractions, some peptides may precipitate as the acetonitrile concentration is reduced before lyophilization. In such cases, it may be necessary to lyophilize directly from the HPLC fractions.
-
Adding a cryoprotectant or bulking agent like glycine or mannitol to the pooled fractions before freezing can sometimes improve the solubility of the final lyophilized powder.
-
Scenario 3: Co-elution of Target Peptide and Impurities
Question: I have a deletion sequence impurity that is very close in hydrophobicity to my target peptide containing an N-methylated amino acid. I can't separate them using my standard RP-HPLC protocol. What should I do?
Underlying Cause: The introduction of some nnAAs may not significantly alter the overall hydrophobicity of the peptide, making it difficult to resolve from impurities like deletion or truncated sequences that have very similar retention times in RP-HPLC.[15][18]
Solution: Orthogonal Purification Strategies
When a single purification method is insufficient, a multi-step, orthogonal approach is necessary.[6][19][20] Orthogonal methods separate molecules based on different physicochemical properties.
Recommended Orthogonal Workflow:
Caption: Orthogonal purification workflow combining IEX and RP-HPLC.
Detailed Protocol for Orthogonal Purification:
-
First Dimension: Ion-Exchange Chromatography (IEX):
-
Principle: IEX separates peptides based on their net charge at a given pH.[7][21] This is an excellent first step as it's highly effective at removing impurities with different charge states (e.g., deletion sequences missing a charged amino acid).
-
Column Selection:
-
For peptides with a net positive charge (basic pI), use a cation-exchange (CIEX) column (e.g., sulfopropyl-based).[21]
-
For peptides with a net negative charge (acidic pI), use an anion-exchange (AIEX) column (e.g., quaternary ammonium-based).
-
-
Method:
-
Equilibrate the column with a low ionic strength buffer.
-
Load the crude peptide.
-
Elute with a gradient of increasing salt concentration (e.g., NaCl or ammonium formate) or a pH gradient.[6]
-
-
Benefit: This step can remove a significant portion of impurities, reducing the complexity of the sample loaded onto the subsequent RP-HPLC column.[21]
-
-
Second Dimension: Reversed-Phase HPLC (RP-HPLC):
-
Principle: This step separates the IEX-purified fractions based on hydrophobicity.[13][22]
-
Method:
-
Pool the IEX fractions containing the target peptide.
-
If necessary, desalt the pooled fractions.
-
Inject onto an appropriate RP-HPLC column (e.g., C18, C8) and elute with an organic solvent gradient (e.g., acetonitrile/water with 0.1% TFA).[22]
-
-
Outcome: This two-step process leverages two distinct separation mechanisms, often achieving purities greater than 99%.[21]
-
III. Frequently Asked Questions (FAQs)
Q1: How do I choose the right HPLC column for a peptide with a novel nnAA?
A1: The choice of column depends primarily on the properties of the nnAA.
-
Highly Hydrophobic nnAAs: Start with a C8 or C4 column instead of a C18 to avoid excessive retention. A phenyl-hexyl column can be beneficial for nnAAs with aromatic side chains.[5]
-
Polar or Charged nnAAs: A standard C18 column is usually a good starting point.
-
"Stapled" or Cyclic Peptides: These conformationally constrained peptides can sometimes be challenging. A C18 with a wider pore size (e.g., 300 Å) is often recommended to ensure good mass transfer. For polar cyclic peptides, hydrophilic interaction liquid chromatography (HILIC) can be an effective alternative.[23]
Q2: My mass spectrometry results show the correct mass, but the HPLC shows multiple peaks. What could be the issue?
A2: This is a common scenario and can be due to several factors:
-
Isomers: The synthesis process can sometimes generate diastereomers, especially if the nnAA has multiple chiral centers. These isomers will have the same mass but may separate on a high-resolution HPLC system.
-
Oxidation: Methionine and tryptophan residues are susceptible to oxidation, which adds 16 Da to the mass. This may not be easily resolved from the parent peak in the mass spectrum but can often be separated by HPLC.
-
Conformational Isomers: Some peptides can exist in different stable conformations that may interconvert slowly on the chromatographic timescale, leading to peak splitting or broadening. Increasing the column temperature can sometimes help coalesce these peaks.
Q3: What are the best practices for purifying stapled peptides?
A3: Stapled peptides, designed to lock in an α-helical structure using a hydrocarbon staple, present unique challenges.[8][11]
-
Synthesis: The ring-closing metathesis (RCM) reaction used to form the staple is often done on-resin.[8][24]
-
Purification: Standard RP-HPLC is the most common method.[11] Due to their rigid structure, they often behave well chromatographically. However, the hydrophobic staple can lead to strong retention.
-
Troubleshooting: If aggregation is an issue, purification in the presence of a denaturant or at a higher temperature may be beneficial. Given their constrained nature, optimizing the mobile phase and gradient is key to resolving the stapled peptide from unreacted linear precursors.
Q4: How do I confirm the purity and identity of my final peptide product?
A4: A combination of analytical techniques is essential for comprehensive characterization:
-
Analytical HPLC-UV: This is the standard method for determining purity.[25][26] Purity is calculated based on the area of the main peak relative to the total area of all peaks at a specific wavelength (typically 210-220 nm).[25][27]
-
Mass Spectrometry (MS): Confirms the molecular weight of the purified peptide, verifying its identity.[27][28] High-resolution mass spectrometry (HRMS) can provide accurate mass data to confirm the elemental composition.[29]
-
Tandem MS (MS/MS): Can be used to sequence the peptide, confirming the incorporation of the nnAA at the correct position.[30]
-
Amino Acid Analysis (AAA): Quantifies the amino acid composition of the peptide, providing information on the peptide content and confirming the ratio of amino acids.[25]
IV. References
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]
-
Brender, J. R., et al. (2012). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(3), 614-621.
-
Bio-Works. (n.d.). Purification of peptides by cation exchange chromatography. Retrieved from [Link]
-
Dear, A. J., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170024.
-
Verdine, G. L., & Hilinski, G. J. (2012). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry, 55(10), 4515-4529.
-
Bruno, A. M., et al. (2018). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules, 23(8), 1887.
-
Sormanni, P., et al. (2021). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Communications Biology, 4(1), 1-10.
-
Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 26(4), 994.
-
Zin, G., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(3), 975-1020.
-
Hodges, R. S., et al. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 19-54.
-
Harrison, R. S., et al. (2010). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Current Protocols in Chemical Biology, 2(1), 35-57.
-
Rozenski, J., et al. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-987.
-
Wu, X., et al. (2024). Stapled peptides: targeting protein-protein interactions in drug development. Open Exploration, 1, 1-20.
-
Kuroda, Y., et al. (2017). Biophysical studies of protein solubility and amorphous aggregation by systematic mutational analysis and a helical polymerization model. Biophysical Reviews, 9(4), 327-339.
-
Ahangarzadeh, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Drug Discovery Today, 25(11), 2063-2073.
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
Rivera-Monroy, Z. J., et al. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 24(17), 3144.
-
Wang, Y., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
-
Bio-synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
The Nest Group, Inc. (2009). Purification of Polypeptides. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Peptide Purity Analysis Service. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from [Link]
-
ResearchGate. (2013). How to purify polar cyclic peptides?. Retrieved from [Link]
-
Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Retrieved from [Link]
-
Worthington, A. S., & Burkart, M. D. (2006). An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases. ACS Chemical Biology, 1(11), 693-696.
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide?. Retrieved from [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. Ion Exchange Chromatography Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. Progress in the Synthesis and Activity of Stapled Peptides - Creative Peptides [creative-peptides.com]
- 9. [PDF] Sequence-based prediction of the solubility of peptides containing non-natural amino acids | Semantic Scholar [semanticscholar.org]
- 10. Biophysical studies of protein solubility and amorphous aggregation by systematic mutational analysis and a helical polymerization model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 14. royalsocietypublishing.org [royalsocietypublishing.org]
- 15. blog.mblintl.com [blog.mblintl.com]
- 16. nestgrp.com [nestgrp.com]
- 17. hplc.eu [hplc.eu]
- 18. downstreamcolumn.com [downstreamcolumn.com]
- 19. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 20. An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-works.com [bio-works.com]
- 22. bachem.com [bachem.com]
- 23. researchgate.net [researchgate.net]
- 24. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bachem.com [bachem.com]
- 26. ijsra.net [ijsra.net]
- 27. Peptide Purity Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 28. researchgate.net [researchgate.net]
- 29. lcms.cz [lcms.cz]
- 30. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (2R,4R)- and (2R,4S)-1-Boc-4-Aminopyrrolidine-2-carboxylic Acid for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and peptide synthesis, the stereochemistry of building blocks is paramount, dictating the three-dimensional architecture and, consequently, the biological activity of novel therapeutic agents. Among the vast arsenal of chiral synthons, substituted prolines are of particular interest due to their conformationally restricted nature, which can impart favorable properties to peptide and non-peptide structures. This guide provides an in-depth, objective comparison of two key diastereomers: (2R,4R)- and (2R,4S)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid, offering experimental insights and data to inform rational drug design and synthesis.
Introduction: The Significance of Stereochemistry in Pyrrolidine Scaffolds
The pyrrolidine ring, a core component of the amino acid proline, is a privileged scaffold in drug discovery. Its rigid structure helps to pre-organize appended functional groups, reducing the entropic penalty upon binding to a biological target. The introduction of substituents at the C4 position, such as an amino group, creates stereocenters that give rise to diastereomers with distinct spatial arrangements. The seemingly subtle difference between the cis ((2R,4S)) and trans ((2R,4R)) relationship of the substituents on the pyrrolidine ring can lead to profound differences in molecular shape, polarity, and the ability to engage in specific intermolecular interactions. These two isomers serve as crucial building blocks in the synthesis of complex molecules for therapeutic applications and drug development.[1][2]
Physicochemical and Structural Properties: A Head-to-Head Comparison
The physical and chemical properties of these diastereomers are influenced by their unique three-dimensional structures. While empirical data for the specific 1-Boc protected forms can be limited in consolidated sources, general principles of stereochemistry and data from related structures allow for a robust comparison.
| Property | (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid | (2R,4S)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid | Rationale and Experimental Insights |
| Stereochemistry | trans configuration | cis configuration | The relative orientation of the amino and carboxylic acid groups is opposite in the trans isomer and on the same face in the cis isomer. This fundamental difference dictates the overall molecular topology. |
| CAS Number | 132622-98-1[3] | 132622-78-7[4] | Unique identifiers for each stereoisomer. |
| Molecular Formula | C₁₀H₁₈N₂O₄ | C₁₀H₁₈N₂O₄ | Identical, as they are isomers. |
| Molecular Weight | 230.26 g/mol [3] | 230.26 g/mol | Identical, as they are isomers. |
| Melting Point | 263-264 °C[3] | Data not consistently available for the 1-Boc form. | The melting point is influenced by crystal lattice packing, which can differ significantly between diastereomers due to their distinct shapes and intermolecular hydrogen bonding capabilities. The trans isomer's more linear shape may allow for more efficient packing. |
| Predicted Conformation | Tends to adopt a C4-exo (down) pucker. | Tends to adopt a C4-endo (up) pucker. | The bulky tert-butyl group in related substituted prolines has been shown to strongly favor a pseudoequatorial orientation, which in turn dictates the ring pucker.[5] This conformational preference is critical for predicting the orientation of substituents and their interaction with binding partners. |
| Solubility | Generally soluble in polar organic solvents like DMF and MeOH. | Generally soluble in polar organic solvents. | Solubility is influenced by a combination of polarity and crystal lattice energy. While both are polar, differences in hydrogen bonding networks in the solid state can affect their dissolution. |
Impact on Drug Design and Biological Activity
The choice between the (2R,4R) and (2R,4S) isomers is a critical decision in the drug design process. The spatial orientation of the 4-amino group relative to the 2-carboxylic acid function directly impacts how a molecule can interact with its biological target.
-
(2R,4R) - The trans Isomer: The opposing orientation of the functional groups can allow this isomer to span larger distances or bridge different pockets within a binding site. It is frequently used in the synthesis of peptidomimetics where a specific vector for a side chain is required.[1] For instance, its structure can be crucial for creating extended conformations in peptide chains.
-
(2R,4S) - The cis Isomer: With both functional groups on the same face of the ring, this isomer is ideal for creating turn structures or for chelating metal ions. The proximity of the amino and carboxyl groups can also lead to intramolecular hydrogen bonding, further rigidifying the conformation. This isomer has been instrumental in the development of compounds for neurological disorders and as a component of anti-arrhythmic agents.[2][6]
The following diagram illustrates the distinct stereochemical relationship of the key functional groups in the two isomers.
Caption: Stereochemical relationship of substituents.
Experimental Protocols: Differentiating the Diastereomers
Unequivocal differentiation between the (2R,4R) and (2R,4S) isomers is essential for quality control and for interpreting structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
Protocol: ¹H NMR Spectroscopy for Diastereomer Differentiation
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Coupling Constants (J-values): The key to differentiation lies in the coupling patterns of the pyrrolidine ring protons. The dihedral angles between adjacent protons are different in the cis and trans isomers, leading to distinct J-values. For the (2R,4R) trans isomer, one would expect to see larger trans-coupling constants (typically 7-10 Hz) between certain vicinal protons, while the (2R,4S) cis isomer would exhibit smaller cis-coupling constants (typically 2-5 Hz).
-
Chemical Shifts: The chemical shifts of the ring protons will also differ due to the different anisotropic effects of the substituents in the two diastereomers. Protons on the same face as the carboxylic acid and Boc-amino groups in the cis isomer may be shifted downfield compared to the corresponding protons in the trans isomer.[7]
-
NOE (Nuclear Overhauser Effect) Spectroscopy: A 2D NOESY or ROESY experiment can provide definitive proof of stereochemistry. For the (2R,4S) cis isomer, cross-peaks will be observed between the protons at C2 and C4, indicating their spatial proximity. These cross-peaks will be absent in the (2R,4R) trans isomer.
-
The workflow for spectroscopic analysis is outlined below.
Caption: NMR-based workflow for isomer differentiation.
Applications in Synthesis
Both (2R,4R)- and (2R,4S)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid are versatile building blocks in peptide synthesis and medicinal chemistry.[1][2] The Boc and carboxylic acid functionalities allow for straightforward incorporation into peptide chains using standard coupling reagents. The 4-amino group, often protected with an orthogonal protecting group like Fmoc or Alloc, provides a handle for further diversification, such as the introduction of side chains or for bioconjugation.[8][9][10]
Conclusion
The choice between (2R,4R)- and (2R,4S)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid is a critical design element in the development of new therapeutics. Their distinct stereochemistries give rise to unique three-dimensional structures and conformational preferences, which in turn dictate their biological activity. A thorough understanding of their comparative properties, supported by rigorous analytical characterization, is essential for harnessing their full potential in drug discovery. This guide provides a foundational framework for researchers to make informed decisions in the selection and application of these valuable chiral building blocks.
References
-
Butera, J. A., et al. (2009). Discovery of (2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid hydrochloride (GAP-134)13, an orally active small molecule gap-junction modifier for the treatment of atrial fibrillation. Journal of medicinal chemistry, 52(4), 908–911. [Link]
-
MySkinRecipes. This compound. [Link]
-
(2S,4R)-4-Alloc-amino-1-fmoc-pyrrolidine-2-carboxylic acid. (CAS 273222-05-2). [Link]
-
Butera, J. A., et al. (2009). Discovery of (2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid hydrochloride (GAP-134)13, an orally active small molecule gap-junction modifier for the treatment of atrial fibrillation. PubMed. [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current medicinal chemistry, 29(13), 2203–2234. [Link]
-
Halbig, T., et al. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. Helvetica Chimica Acta, 100(10), e1700182. [Link]
-
Kang, Y. K. (2007). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. [Link]
-
Shepler, B. (2019). Spectroscopy of carboxylic acids and their derivatives. YouTube. [Link]
-
MySkinRecipes. This compound. [Link]
-
Halbig, T., et al. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. ResearchGate. [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Kang, Y. K. (2007). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [myskinrecipes.com]
- 4. (2R,4S)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID | 132622-78-7 [chemicalbook.com]
- 5. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of (2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid hydrochloride (GAP-134)13, an orally active small molecule gap-junction modifier for the treatment of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. chemimpex.com [chemimpex.com]
- 10. peptide.com [peptide.com]
A Senior Application Scientist's Guide: Comparing Boc vs. Fmoc Strategy for the Synthesis of Constrained Peptides
Introduction: The Quest for Conformational Constraint in Peptide Therapeutics
In the landscape of modern drug discovery, linear peptides, despite their therapeutic potential, often face limitations such as poor metabolic stability and low binding affinity due to their conformational flexibility. Constrained peptides have emerged as a powerful solution, offering enhanced structural rigidity that can lead to improved proteolytic resistance and more potent biological activity.[1][2] These structurally defined molecules, which include cyclic peptides, disulfide-rich peptides, and stapled peptides, are at the forefront of therapeutic development.
The synthesis of these complex molecules is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield.[3] SPPS involves the stepwise addition of amino acids to a growing peptide chain covalently attached to an insoluble solid support, simplifying purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[3][4] The success of SPPS hinges on the strategic use of protecting groups, with two main strategies dominating the field: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies.[5][6]
This guide provides an in-depth, objective comparison of the Boc and Fmoc strategies specifically for the synthesis of constrained peptides. As a Senior Application Scientist, my aim is to equip researchers, scientists, and drug development professionals with the technical insights and experimental rationale needed to make informed decisions for their synthetic endeavors.
The Core Chemistries: A Tale of Two Protecting Groups
The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes, which dictate the chemical environments for deprotection and cleavage.[5] Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be selectively removed under distinct chemical conditions, allowing for the precise and stepwise construction of complex peptides.[4][7]
The Boc Strategy: A Classic Approach with Enduring Relevance
The Boc strategy, one of the original SPPS methods, utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[3][5]
-
Deprotection: The Boc group is removed at each cycle by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[5][8]
-
Side-Chain Protection: Side-chain protecting groups are generally benzyl-based (Bzl) and require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[8][9]
-
Graduated Acid Lability: The Boc/Bzl strategy is not a truly orthogonal system but rather relies on graduated acid lability, where the α-amino protecting group is significantly more sensitive to acid than the side-chain protecting groups.[3][4]
The Fmoc Strategy: The Modern Workhorse of Peptide Synthesis
Developed as a milder alternative, the Fmoc strategy employs a base-labile Fmoc protecting group for the α-amino terminus.[10][11] This approach has become the more widely used method in SPPS due to its milder reaction conditions and true orthogonality.[][13]
-
Deprotection: The Fmoc group is readily cleaved by a secondary amine, most commonly a 20-50% solution of piperidine in N,N-dimethylformamide (DMF).[14][]
-
Side-Chain Protection: The side-chain protecting groups are typically tert-butyl (tBu) based and are acid-labile, allowing for their removal along with cleavage from the resin using TFA.[5][]
-
True Orthogonality: The Fmoc/tBu strategy is a truly orthogonal system, as the temporary Nα-protecting group is removed by a base, while the permanent side-chain protecting groups are removed by an acid.[5][7] This orthogonality is a key advantage, particularly for the synthesis of complex and modified peptides.[4][]
Head-to-Head Comparison: Boc vs. Fmoc for Constrained Peptides
The choice between Boc and Fmoc strategies for synthesizing constrained peptides is not merely a matter of preference but a critical decision dictated by the specific structural features of the target peptide.
| Feature | Boc Strategy | Fmoc Strategy | Rationale & Implications for Constrained Peptides |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) | The chemical nature of the protecting group dictates the entire synthetic strategy. |
| Nα-Deprotection | Acid-labile (e.g., Trifluoroacetic acid - TFA)[5][8] | Base-labile (e.g., Piperidine)[10][14] | Fmoc's milder, basic deprotection is generally preferred for sensitive sequences.[13] However, for hydrophobic sequences prone to aggregation, the acidic deprotection in Boc chemistry protonates the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation.[5][9] |
| Side-Chain Protection | Benzyl-based (Bzl)[5] | tert-butyl-based (tBu)[5] | The choice of side-chain protecting groups is crucial for orthogonality and for introducing specific constraints. |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[5][8] | Moderate acid (e.g., TFA)[5][11] | The harsh final cleavage conditions of the Boc strategy (requiring specialized equipment for HF) can be a significant drawback.[13][16] Fmoc's milder TFA cleavage is more compatible with a wider range of sensitive modifications and is generally safer.[13] |
| Orthogonality | No, relies on graduated acid lability.[3][4] | Yes.[4][5] | The true orthogonality of the Fmoc strategy is a major advantage for synthesizing constrained peptides. It allows for the selective deprotection of side chains on-resin to perform cyclization or other modifications without affecting the peptide backbone or other protecting groups.[4][7][] |
| Suitability for On-Resin Cyclization | More challenging due to the lack of true orthogonality. Requires careful selection of highly labile side-chain protecting groups for selective deprotection. | Highly suitable. The orthogonal nature of the Fmoc/tBu system allows for the selective removal of side-chain protecting groups (e.g., Fmoc, Mtt, ivDde) for on-resin lactam bridge formation or other cyclization strategies.[17][18] | On-resin cyclization is often more efficient than solution-phase cyclization. The Fmoc strategy provides a more versatile platform for these approaches. |
| Synthesis of Disulfide-Rich Peptides | Can be effective. The strong acid cleavage can simultaneously remove most protecting groups. | Highly effective and generally preferred. The use of orthogonal cysteine protecting groups (e.g., Trt, Acm, StBu) is well-established in Fmoc chemistry, allowing for controlled, stepwise disulfide bond formation.[19] | The Fmoc strategy offers greater control over the regioselective formation of multiple disulfide bonds, which is critical for the correct folding of many constrained peptides.[18] |
| Incorporation of "Stapling" Moieties | Possible, but the harsh cleavage conditions may not be compatible with all stapling linkers. | Generally preferred. The milder synthesis and cleavage conditions are more compatible with the often-sensitive olefinic or other reactive linkers used for peptide stapling. | The growing field of stapled peptides relies on robust and mild synthetic methods, making the Fmoc strategy a more common choice. |
| Side Reactions | Acid-mediated side reactions: Alkylation of sensitive residues like Met and Trp by carbocations generated during deprotection.[8][20] Aspartimide formation: Can be problematic, especially for Asp-Gly or Asp-Ser sequences.[8] | Base-mediated side reactions: Piperidine-induced side reactions, such as the formation of 3-(1-piperidinyl)alanine.[21] Racemization: Can occur, particularly at Cys and His residues.[] | Both strategies have their characteristic side reactions that must be mitigated through careful protocol optimization and the use of scavengers. For methionine-containing peptides, the Boc strategy can offer advantages in reducing S-alkylation during repetitive Nα-deprotection.[20] |
| Automation | Less amenable to full automation due to the hazardous nature of HF. | Highly amenable to automation, which has been a significant factor in its widespread adoption.[13] | The ease of automation makes the Fmoc strategy highly suitable for high-throughput synthesis and library generation of constrained peptides. |
| Crude Purity | Can be high, but the harsh final cleavage can generate more side products.[22] | Often higher due to milder deprotection steps and final cleavage conditions.[5] | Higher crude purity simplifies the downstream purification process, which is often a bottleneck in peptide synthesis. |
Experimental Workflows: A Practical Guide
The following sections provide detailed, step-by-step methodologies for key stages in both Boc and Fmoc SPPS, with a focus on the synthesis of a generic side-chain to side-chain cyclized peptide.
Boc SPPS Workflow for a Cyclic Peptide
The synthesis of a cyclic peptide via the Boc strategy often involves a solution-phase cyclization after cleavage from the resin, as on-resin cyclization can be more complex due to the lack of true orthogonality.
Caption: Fmoc SPPS workflow for an on-resin cyclized peptide.
Protocol 3: Fmoc SPPS of a Linear Peptide Precursor
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF. [14][23]2. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group. [14][17]3. Amino Acid Coupling: Couple the next Fmoc-protected amino acid (typically 3-5 equivalents) using a suitable coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIEA or N-methylmorpholine). [23]Monitor the reaction completion with a ninhydrin test.
-
Repeat: Repeat the deprotection and coupling steps until the linear sequence is complete. At the desired positions for cyclization, incorporate amino acids with orthogonal side-chain protecting groups (e.g., Fmoc-Asp(O-2-PhiPr)-OH and Fmoc-Dap(Mtt)-OH).
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts. [23] Protocol 4: On-Resin Cyclization and Cleavage
-
Selective Side-Chain Deprotection: Wash the fully assembled peptide-resin. To deprotect the Mtt group from the Dap residue, for example, treat the resin with a solution of 1-5% TFA in DCM. [18]2. Lactam Bridge Formation: After selective deprotection, neutralize the resin and perform the on-resin cyclization by adding a coupling reagent such as PyBOP or HATU in the presence of a base. [17]Allow the reaction to proceed for 4-24 hours. [17]3. Final Fmoc Deprotection: If the N-terminal amino acid still has an Fmoc group, remove it with 20% piperidine in DMF.
-
Cleavage and Global Deprotection: Wash the resin and treat it with a cleavage cocktail, typically TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5), for 2-4 hours to cleave the peptide from the resin and remove the remaining side-chain protecting groups. [17]5. Peptide Precipitation and Purification: Precipitate the crude cyclic peptide with cold diethyl ether and purify by reverse-phase HPLC. [17]
Conclusion: Making the Strategic Choice
Both Boc and Fmoc SPPS are powerful methodologies for the synthesis of constrained peptides. The Fmoc strategy has largely become the method of choice for routine and complex peptide synthesis due to its milder reaction conditions, true orthogonality, and amenability to automation. [5][13]These features make it particularly well-suited for the intricate synthetic routes required for on-resin cyclization, controlled disulfide bond formation, and the incorporation of novel stapling chemistries.
However, the Boc strategy remains a valuable tool, particularly for the synthesis of long and difficult sequences prone to aggregation, where the acidic deprotection can improve solvation. [5][9]For certain industrial-scale productions with well-established protocols, Boc chemistry continues to be employed. [5] Ultimately, the optimal choice between Boc and Fmoc SPPS depends on a careful analysis of the target constrained peptide's structure, the presence of sensitive residues, the desired cyclization or modification strategy, and the available laboratory infrastructure. A thorough understanding of the chemical principles and practical considerations of both methods will empower the researcher to navigate the complexities of constrained peptide synthesis and achieve their synthetic goals with high purity and yield.
References
- Benchchem. (n.d.). An In-depth Technical Guide to Fmoc Chemistry for Peptide Synthesis.
- Benchchem. (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- Benchchem. (n.d.). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- AAPPTEC. (n.d.). Peptide Synthesis - FAQ.
- AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Boc-Dap-OH.
- LGC Standards. (n.d.). Focus on FMOC chemistry.
- Ramapanicker, R., & Mishra, A. K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80.
- BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Benchchem. (n.d.). A Comparative Guide: Boc vs. Fmoc Strategy for the Synthesis of Methionine-Containing Peptides.
- Benchchem. (n.d.). An In-depth Technical Guide to Solid-Phase Peptide Synthesis Using Boc Chemistry.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
- Wang, C. K., & Craik, D. J. (2018). Fmoc-Based Synthesis of Disulfide-Rich Cyclic Peptides. Methods in molecular biology (Clifton, N.J.), 1847, 1–13.
- Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules (Basel, Switzerland), 19(9), 13617–13642.
- LifeTein. (n.d.). Basic Peptides synthesis introduction.
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- van der Walle, C. F., & Hogg, P. J. (2019). Synthesis of Constrained Tetracyclic Peptides by Consecutive CEPS, CLIPS, and Oxime Ligation. Organic letters, 21(7), 2339–2343.
- Benchchem. (n.d.). Boc-L-Ile-OH vs. Fmoc-L-Ile-OH in Solid-Phase Peptide Synthesis.
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Constrained Tetracyclic Peptides by Consecutive CEPS, CLIPS, and Oxime Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 16. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. peptide.com [peptide.com]
- 22. benchchem.com [benchchem.com]
- 23. chem.uci.edu [chem.uci.edu]
A Researcher's Guide to Stereoisomer Activity: Comparing cis- and trans-4-Aminopyrrolidine-2-carboxylic Acid
In the intricate landscape of drug discovery and neuroscience research, the three-dimensional structure of a molecule is paramount. Even subtle changes in stereochemistry can dramatically alter a compound's interaction with its biological target, turning a potent modulator into an inactive analogue. This guide provides a detailed, evidence-based comparison of the biological activities of cis- and trans-4-aminopyrrolidine-2-carboxylic acid, offering researchers critical insights into their distinct pharmacological profiles and the experimental methodologies used to characterize them.
The Decisive Role of Spatial Arrangement
Cis- and trans-4-aminopyrrolidine-2-carboxylic acid are geometric isomers, sharing an identical chemical formula but differing in the spatial orientation of their amino and carboxylic acid functional groups relative to the pyrrolidine ring. The trans-isomer possesses a more extended conformation, whereas the cis-isomer adopts a more folded or "bent" structure. This fundamental difference in three-dimensional shape is the primary determinant of their differential biological effects, particularly within the central nervous system where they interact with neurotransmitter transporters.
Comparative Biological Activity: A Focus on GABA Transporters
The primary pharmacological targets for these isomers are the GABA (γ-aminobutyric acid) transporters (GATs). These membrane proteins are crucial for regulating neurotransmission by clearing GABA from the synaptic cleft. Inhibition of GATs increases the availability of GABA, enhancing inhibitory signaling, a mechanism of significant interest for treating conditions like epilepsy and anxiety.
Experimental data reveals a stark contrast in the activity of the two isomers at the four known GAT subtypes (GAT1, GAT2, GAT3, and BGT1).
Table 1: Comparative Inhibitory Activity of Isomers at GABA Transporters
| Isomer | Target | Activity | IC50 (μM) |
| trans-4-Aminopyrrolidine-2-carboxylic acid | GAT1 | Potent Inhibitor | 0.73 |
| GAT2 | Weak Inhibitor | >100 | |
| GAT3 | Weak Inhibitor | >100 | |
| BGT1 | Weak Inhibitor | >100 | |
| cis-4-Aminopyrrolidine-2-carboxylic acid | GAT1 | Very Weak Inhibitor | >1000 |
Data synthesized from supplier technical information.
Expert Analysis: The data unequivocally demonstrates that trans-4-aminopyrrolidine-2-carboxylic acid is a potent and highly selective inhibitor of the GAT1 subtype . In contrast, the cis-isomer is virtually inactive , exhibiting over a 1000-fold weaker potency at GAT1. This dramatic divergence highlights the stringent structural requirements of the GAT1 binding site. The extended conformation of the trans-isomer is believed to better mimic the endogenous substrate, GABA, allowing for high-affinity binding and effective inhibition of GABA transport. The folded structure of the cis-isomer likely introduces steric hindrance, preventing proper orientation within the binding pocket.
Visualizing the Mechanism of Action
The selective inhibition of GAT1 by the trans-isomer has significant downstream effects on synaptic transmission. By blocking the reuptake of GABA, the concentration of this inhibitory neurotransmitter in the synaptic cleft increases, leading to enhanced activation of postsynaptic GABA receptors and a general dampening of neuronal excitability.
Figure 1. Selective inhibition of GAT1 by the trans-isomer enhances GABAergic signaling.
Experimental Protocol: Validating Isomer-Specific Activity
To empirically determine and validate the inhibitory potency (IC50) of each isomer, a [³H]GABA uptake assay using cells stably expressing the target transporter is a gold-standard method. This protocol provides a self-validating system to ensure data integrity.
Objective: To quantify the inhibitory effect of cis- and trans-4-aminopyrrolidine-2-carboxylic acid on [³H]GABA uptake via the human GAT1 transporter.
Materials:
-
Human Embryonic Kidney (HEK-293) cells stably expressing human GAT1 (hGAT1).
-
[³H]GABA (Radioligand).
-
Test Compounds: cis- and trans-4-aminopyrrolidine-2-carboxylic acid.
-
Positive Control: Tiagabine (a known potent GAT1 inhibitor).[1]
-
Assay Buffer (e.g., Krebs-Ringer-HEPES).
-
96-well cell culture plates.
-
Scintillation fluid and microplate scintillation counter.
Experimental Workflow Diagram:
Figure 2. Workflow for the [³H]GABA cellular uptake assay.
Step-by-Step Methodology:
-
Cell Culture: Seed hGAT1-HEK293 cells into a 96-well plate and culture overnight to form a confluent monolayer. This ensures a consistent density of transporters for the assay.
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells gently with pre-warmed assay buffer.
-
Compound Incubation: Add assay buffer containing various concentrations of the test isomers (e.g., 10-point dilution series from 1 mM to 1 nM). Include wells for "total uptake" (vehicle only) and "non-specific uptake" (a high concentration of Tiagabine, e.g., 100 µM). Pre-incubate for 10-20 minutes at room temperature.
-
Initiate Uptake: Add a fixed, sub-saturating concentration of [³H]GABA to all wells to start the uptake reaction. Incubate for a predetermined time (e.g., 10 minutes) at room temperature. This time should be within the linear range of uptake, determined in preliminary experiments.
-
Terminate Uptake: Rapidly terminate the assay by aspirating the radioactive solution and immediately washing the cells multiple times with ice-cold assay buffer. The cold temperature is critical to halt all transporter activity instantly.
-
Cell Lysis and Counting: Lyse the cells in each well (e.g., with 0.1% SDS). Transfer the lysate to a microplate compatible with a scintillation counter, add scintillation cocktail, and measure the counts per minute (CPM).
-
Data Analysis:
-
Calculate specific uptake: Specific Uptake = (Total Uptake CPM) - (Non-specific Uptake CPM).
-
Normalize the data by expressing the uptake at each isomer concentration as a percentage of the specific uptake in the vehicle control wells.
-
Plot the normalized data against the logarithm of the isomer concentration and fit a sigmoidal dose-response curve to determine the IC50 value for each isomer.
-
Conclusion: A Clear Case for Stereochemical Selectivity
The comparative analysis of cis- and trans-4-aminopyrrolidine-2-carboxylic acid provides a compelling illustration of the principle of stereochemical selectivity in pharmacology. The trans-isomer is a potent and selective inhibitor of GAT1, a valuable property for tools used in neuroscience research and as a potential scaffold for therapeutic development. The cis-isomer, due to its conformational mismatch with the GAT1 binding site, is largely inactive. For researchers in the field, this distinction is critical. The choice between these isomers is not arbitrary; it is a decision between a functionally active compound and its inert counterpart. This guide underscores the necessity of considering three-dimensional structure as a primary factor in the design and interpretation of pharmacological studies.
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
- Latka, A., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Journal of Medicinal Chemistry, 64(15), 11045-11065.
- Schousboe, A., et al. (2004). The GABA transporter and its inhibitors. Current Topics in Medicinal Chemistry, 4(9), 987-993.
- Vogensen, S. B., et al. (2006). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. European Journal of Medicinal Chemistry, 41(5), 622-633.
Sources
A Comparative Guide to the Efficacy of (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic Acid and Other Proline Analogs in Peptidomimetic and Drug Design
Introduction: The Unique Role of Proline in Peptide Architecture and the Quest for Enhanced Functionality
Proline, with its distinctive cyclic structure, holds a unique and critical position among the proteinogenic amino acids. Its pyrrolidine ring imposes significant conformational constraints on the peptide backbone, restricting the Ramachandran angles and favoring specific secondary structures like β-turns and polyproline helices.[1] This inherent rigidity makes proline a cornerstone in the architecture of peptides and proteins, influencing their folding, stability, and biological activity.[2] However, the native proline residue is not without its limitations. The cis/trans isomerization of the peptidyl-prolyl bond is a slow process that can be a rate-limiting step in protein folding.[2]
To overcome these limitations and to fine-tune the pharmacological properties of peptide-based therapeutics, researchers have turned to the synthesis and incorporation of proline analogs. These modified residues offer a powerful toolkit to modulate conformational preferences, enhance proteolytic stability, and introduce novel functionalities.[3][4] Among the diverse array of proline analogs, substituted pyrrolidines, particularly those with functional groups at the 4-position, have garnered significant attention.
This guide provides an in-depth comparative analysis of the efficacy of (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid , a key aminoproline analog, against other proline derivatives. We will delve into the structural and functional consequences of these modifications, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for the rational design of next-generation peptidomimetics.
Conformational Control: The Impact of Pyrrolidine Ring Substitution
The puckering of the pyrrolidine ring in proline is a key determinant of the local peptide conformation. The two predominant puckering modes, Cγ-endo (down) and Cγ-exo (up), are in rapid equilibrium. The introduction of substituents on the pyrrolidine ring can significantly bias this equilibrium, thereby "locking" the conformation and influencing the overall peptide architecture.[5]
The stereochemistry of the substituent at the C4 position is particularly crucial in dictating the preferred pucker. Electron-withdrawing groups, such as fluorine, have a profound impact. For instance, (4R)-fluoroproline (4R-Flp) favors an exo pucker, which stabilizes a trans amide bond, while (4S)-fluoroproline (4S-Flp) prefers an endo pucker, which is more compatible with a cis amide bond.[3]
The amino group in (2R,4R)-4-Aminopyrrolidine-2-carboxylic acid introduces both steric and electronic effects that influence the ring pucker. The trans relationship between the carboxylic acid at C2 and the amino group at C4 in the (2R,4R) isomer favors a Cγ-exo pucker. This conformational preference is critical in pre-organizing the peptide backbone for specific molecular interactions.
Caption: Conformational influence of C4-substituents on the proline ring pucker.
Comparative Efficacy in a Therapeutic Context: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones.[6][7] Inhibition of DPP-4 is a well-established therapeutic strategy for the management of type 2 diabetes.[8] Many DPP-4 inhibitors are peptidomimetics that incorporate proline analogs to achieve high potency and selectivity.[9][10]
While direct comparative studies featuring this compound in a broad panel of DPP-4 inhibitors are limited in publicly available literature, we can infer its potential efficacy by examining structure-activity relationship (SAR) studies of closely related analogs. A study on pyrrolidine-2-carbonitrile derivatives as DPP-4 inhibitors provides valuable insights.[10]
| Proline Analog | Structure | DPP-4 IC50 (µM) | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 |
| Compound 17a (Fluorinated Pyrrolidine) | Pyrrolidine-2-carbonitrile with a 4-fluorine substituent | 0.017 | 1324-fold | 1164-fold |
| Sitagliptin (Reference Drug) | Marketed DPP-4 Inhibitor | ~0.019 | >2600-fold | >2600-fold |
Data synthesized from a study on pyrrolidine-2-carbonitrile derivatives.[10] It is important to note that this is not a direct comparison with (2R,4R)-4-Aminopyrrolidine-2-carboxylic acid but provides a benchmark for the potency of substituted pyrrolidines.
The high potency of the 4-fluoropyrrolidine derivative (Compound 17a) underscores the significant impact of C4-substitution on DPP-4 inhibition. The fluorine atom, being a strong electron-withdrawing group, likely influences the binding affinity through favorable interactions with the enzyme's active site. It is plausible that the amino group of (2R,4R)-4-Aminopyrrolidine-2-carboxylic acid, with its potential for hydrogen bonding and electrostatic interactions, could also confer high inhibitory activity. The defined stereochemistry of the (2R,4R) isomer would be critical in ensuring the optimal orientation of the amino group within the S2 pocket of the DPP-4 enzyme.
Comparative Efficacy in Antimicrobial Peptides
The development of novel antimicrobial agents to combat drug-resistant bacteria is a pressing global health challenge. Antimicrobial peptides (AMPs) and their mimetics are a promising class of therapeutics.[11][12][13][14] The incorporation of unnatural amino acids, including proline analogs, can enhance the stability and biological activity of these peptides.[15]
A study on antimicrobial β-peptides utilized a pyrrolidine-based analog, (3S,4R)-trans-3-aminopyrrolidine-4-carboxylic acid (APC), which shares the aminopyrrolidine core with our topic compound. This study provides a valuable case for the efficacy of this class of proline analogs in an antimicrobial context.
| Peptide | Sequence | MIC vs. E. coli (µg/mL) | MIC vs. B. subtilis (µg/mL) | Hemolytic Activity (HC50, µg/mL) |
| β-17 | β-peptide with APC and ACPC residues | 6 | 3 | >100 |
| Magainin II Amide (Natural AMP) | Natural antimicrobial peptide | 12.5 | 50 | 60 |
Data from a study on antimicrobial β-peptides.[15] MIC (Minimum Inhibitory Concentration) is a measure of antimicrobial activity, with lower values indicating higher potency. HC50 (50% hemolytic concentration) is a measure of toxicity to red blood cells, with higher values indicating lower toxicity.
The β-peptide incorporating the aminopyrrolidine analog demonstrated potent antimicrobial activity against both Gram-negative (E. coli) and Gram-positive (B. subtilis) bacteria, with superior or comparable efficacy to the natural antimicrobial peptide, magainin II amide.[15] Crucially, the synthetic peptide exhibited significantly lower hemolytic activity, indicating a better safety profile.[15] The cationic nature of the aminopyrrolidine ring at physiological pH is likely a key contributor to the antimicrobial mechanism, facilitating interaction with negatively charged bacterial membranes. The conformational constraint imposed by the pyrrolidine ring would also play a role in presenting the cationic charges in a spatially defined manner for optimal membrane disruption.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis and evaluation of peptides containing proline analogs.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual solid-phase synthesis of a model peptide using the Fmoc/tBu strategy.[16][17][18][19][20]
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-(2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylic acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the mixture and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-(2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylic acid at the desired position.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: In Vitro DPP-4 Enzyme Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against DPP-4.[6][21][22][23]
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
Assay buffer: Tris-HCl (pH 7.5-8.0)
-
Test compounds (dissolved in DMSO)
-
Reference inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the DPP-4 enzyme to the desired concentration in the assay buffer.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in the assay buffer.
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add 25 µL of the test compound dilutions or reference inhibitor.
-
For the enzyme control (uninhibited), add 25 µL of assay buffer containing the same concentration of DMSO as the test compound wells.
-
For the blank control, add 50 µL of assay buffer.
-
-
Enzyme Addition and Incubation:
-
Add 25 µL of the diluted DPP-4 enzyme solution to all wells except the blank.
-
Mix gently and incubate the plate at 37°C for 10 minutes.
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in the fluorometric reader and measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the background fluorescence from the blank wells.
-
Calculate the percent inhibition for each test compound concentration relative to the enzyme control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for a DPP-4 enzyme inhibition assay.
Conclusion and Future Perspectives
The incorporation of this compound and other proline analogs represents a powerful strategy in modern medicinal chemistry and drug design. The ability to precisely control the conformation of the pyrrolidine ring allows for the rational design of peptidomimetics with enhanced potency, selectivity, and pharmacokinetic properties.
The data presented herein, drawn from studies on structurally related compounds, strongly suggests that the (2R,4R)-4-aminopyrrolidine moiety is a highly promising building block for the development of potent DPP-4 inhibitors and novel antimicrobial agents. The defined stereochemistry and the presence of a functional amino group provide opportunities for specific and favorable interactions with biological targets.
While this guide provides a comprehensive overview based on the available literature, there is a clear need for direct, head-to-head comparative studies that evaluate the efficacy of a wide range of C4-substituted proline analogs, including the (2R,4R)-amino derivative, in various therapeutic contexts. Such studies, employing standardized and robust experimental protocols, will be invaluable in further elucidating the nuanced structure-activity relationships and guiding the future design of innovative peptide-based drugs.
References
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (n.d.). PubMed Central. [Link]
-
Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022). Frontiers in Nutrition. [Link]
-
DPP4 ACTIVITY ASSAY KIT. (n.d.). Life Technologies (India) Pvt. Ltd. [Link]
-
Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav - The Royal Society of Chemistry. (n.d.). [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Nature Protocols. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014). [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Chemistry. [Link]
-
Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs. (2024). Journal of Biomolecular Structure and Dynamics. [Link]
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (2011). Molecules. [Link]
-
A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. (2013). Diabetes, Obesity and Metabolism. [Link]
-
NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. (2025). ACS Fall 2025. [Link]
-
Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited. (2021). New Journal of Chemistry. [Link]
-
Proline Analogues. (2024). ResearchGate. [Link]
-
Pyrrolidine‐2‐carbonitrile Derivatives as Multifunctional Antidiabetic Agents: Inhibition of α‐Amylase, α‐Glucosidase, and DPP‐IV With Structure‐Activity Relationships, HSA Binding, and Molecular Docking Studies. (2025). ResearchGate. [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). NIH. [Link]
-
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). NIH. [Link]
-
Peptides and Peptidomimetics for Antimicrobial Drug Design. (2012). Pharmaceuticals. [Link]
-
Recent Advances in Amphipathic Peptidomimetics as Antimicrobial Agents to Combat Drug Resistance. (2022). Molecules. [Link]
-
Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. (2024). PubMed. [Link]
-
Proline Analogues. (2024). PubMed. [Link]
-
Beyond natural antimicrobial peptides: multimeric peptides and other peptidomimetic approaches. (2011). Future Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. (2013). Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. (2019). Molecules. [Link]
-
Comparative Study of Allosteric GPCR Binding Sites and Their Ligandability Potential. (2024). Journal of Chemical Information and Modeling. [Link]
-
Proline Analogues in Drug Design: Current Trends and Future Prospects. (2024). PubMed. [Link]
-
Advances in Development of Antimicrobial Peptidomimetics as Potential Drugs. (2016). Molecules. [Link]
-
Mimicry of Host-Defense Peptides by Unnatural Oligomers: Antimicrobial β-Peptides. (n.d.). Biophysics Instrumentation Facility. [Link]
Sources
- 1. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
- 3. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptides and Peptidomimetics for Antimicrobial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Amphipathic Peptidomimetics as Antimicrobial Agents to Combat Drug Resistance [mdpi.com]
- 13. Beyond natural antimicrobial peptides: multimeric peptides and other peptidomimetic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. bif.wisc.edu [bif.wisc.edu]
- 16. rsc.org [rsc.org]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chemistry.du.ac.in [chemistry.du.ac.in]
- 20. chem.uci.edu [chem.uci.edu]
- 21. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 22. lifetechindia.com [lifetechindia.com]
- 23. content.abcam.com [content.abcam.com]
A Senior Application Scientist's Guide to the NMR Analysis of Peptides Containing (2R,4R)-4-Aminopyrrolidine
Introduction: Embracing Conformational Constraint for Advanced Peptide Design
To the researchers, scientists, and drug development professionals at the forefront of peptide therapeutics, the rationale for incorporating non-natural amino acids is clear: to sculpt peptides into specific, bioactive conformations, enhancing their potency, selectivity, and metabolic stability. The rigid five-membered ring of proline is a classic example, but advanced scaffolds offer finer control over geometry and functionality. Among these, (2R,4R)-4-aminopyrrolidine-2-carboxylic acid (a stereoisomer of Apc) stands out. It introduces a fixed, trans-disposed relationship between the C-terminal carboxyl group and a functionalizable amino group on the pyrrolidine ring, offering a unique conformational constraint and a vector for further chemical modification.
This guide provides an in-depth technical comparison and a validated workflow for the Nuclear Magnetic Resonance (NMR) analysis of peptides incorporating this specific moiety. Unlike a flexible peptide or even a standard proline-containing analogue, the (2R,4R)-4-aminopyrrolidine residue presents a distinct set of spectral features. Understanding and leveraging these features is paramount for accurate three-dimensional structure elucidation. This document will explain the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources.
PART 1: The Unique Structural Signature of (2R,4R)-4-Aminopyrrolidine in NMR
The incorporation of a (2R,4R)-4-aminopyrrolidine residue fundamentally alters a peptide's structural ensemble compared to flexible or simple proline-containing peptides. This manifests directly in the NMR data.
Causality Behind the Spectral Differences:
-
Rigid Ring Structure: The pyrrolidine ring dramatically reduces the conformational freedom of the peptide backbone, similar to proline. Proline-rich sequences are known to adopt extended structures like the poly-L-proline type II (PP-II) helix.[1] The substituted pyrrolidine ring will likewise favor specific backbone dihedral angles (φ, ψ).
-
Fixed Stereochemistry: The (2R,4R) configuration locks the Cα-carboxyl and C4-amino groups into a pseudo-axial/pseudo-equatorial relationship depending on the ring pucker, creating a predictable spatial arrangement.
-
Unique Spin System: The aminopyrrolidine ring contains a set of non-exchangeable protons (Hα, Hβ, Hβ', Hγ, Hγ', Hδ, Hδ') that form a distinct, coupled network. This spin system is more complex than that of alanine but provides a wealth of structural information through scalar (J) couplings.
-
Additional Amine Group: The primary amine at the C4 position offers a potential hydrogen bond donor and a site for chemical shift perturbations upon changes in pH or interaction with binding partners.
A Comparative Framework
To objectively illustrate the analytical process, we will compare the expected NMR features of a hypothetical peptide containing our moiety of interest, Peptide-Ap , with two controls: a flexible analogue, Peptide-Ala , and a standard constrained analogue, Peptide-Pro .
| Feature | Peptide-Ala (Ac-Gly-Ala-Gly-NH₂) | Peptide-Pro (Ac-Gly-Pro-Gly-NH₂) | Peptide-Ap (Ac-Gly-(2R,4R-Ap)-Gly-NH₂) |
| Backbone Flexibility | High. Samples a wide range of conformations in solution. | Restricted at the Pro residue. φ angle is fixed (~ -60°). | Restricted at the Ap residue. φ angle is fixed. Ring pucker further constrains ψ. |
| Key NMR Observables | Averaged NMR parameters (chemical shifts, couplings). NOEs may be weak or absent due to conformational averaging. | Distinctive Pro Hα, Hβ, Hγ, Hδ chemical shifts. Cis/trans isomerization of the Gly-Pro bond is possible. Strong sequential Hα(i)-Hδ(i+1) NOEs are characteristic.[2][3][4] | Unique Ap spin system with complex splitting patterns. Vicinal and geminal J-couplings within the ring are highly informative of ring conformation.[5][6] |
| Structural Information Content | Limited to statistical descriptions of the conformational ensemble. | Defines local structure around the Pro residue. Can induce turns. | Defines local structure with high precision. Provides long-range constraints via NOEs between the Ap ring and other residues. |
| Assignment Challenge | Low. Simple spin systems. | Moderate. Proline lacks an amide proton, requiring alternative assignment strategies (Hα(i-1) to Hδ(i)). | Moderate to High. Requires careful analysis of COSY/TOCSY to trace the complete Ap spin system. Potential for signal overlap. |
PART 2: A Validated Experimental Workflow for Structural Elucidation
The following workflow is a self-validating system, where information from one experiment is used to confirm and refine data from another, leading to an unambiguous and robust structural model.
Diagram: Overall NMR Analysis Workflow
Caption: Workflow for NMR structure determination of modified peptides.
Step 1: Sample Preparation & 1D ¹H NMR
Expertise & Causality: The quality of the final structure is dictated by the quality of the initial sample. A high-purity (>95%) sample is essential to avoid signals from contaminants. A concentration of 1-5 mM is a trade-off between achieving good signal-to-noise and preventing aggregation. The 1D ¹H spectrum is a critical quality control step; well-dispersed signals, particularly in the amide region (7-9 ppm), suggest a folded, stable peptide suitable for further analysis.
Protocol:
-
Synthesize and purify the peptide containing the (2R,4R)-4-aminopyrrolidine residue using standard solid-phase or solution-phase methods. Confirm mass by mass spectrometry.
-
Dissolve the peptide to a final concentration of 1-5 mM in a suitable solvent system, typically 90% H₂O / 10% D₂O buffered to a pH where the peptide is stable and amide proton exchange is minimized (often pH 4-6).
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Acquire a 1D ¹H spectrum using a water suppression pulse sequence (e.g., presaturation or WATERGATE).
-
Validation: Check for sharp lines and good signal dispersion. Broad lines may indicate aggregation or conformational exchange on an intermediate timescale.
Step 2: Resonance Assignment via 2D Homonuclear NMR
Expertise & Causality: Unambiguous assignment of every proton signal to its specific atom in the peptide is the most critical and labor-intensive step. We use a combination of through-bond correlation experiments (COSY, TOCSY) to identify the amino acid spin systems.
-
COSY (Correlation Spectroscopy): Identifies protons that are directly coupled (typically 2-3 bonds apart). It is the primary tool for linking Hα to Hβ protons.
-
TOCSY (Total Correlation Spectroscopy): Extends the correlation along an entire coupled spin system. For example, a single cross-peak to the Hα of a Leucine residue can reveal the Hβ, Hγ, and Hδ protons. This is essential for identifying the complete spin system of the aminopyrrolidine ring.
Protocol:
-
Acquire a 2D ¹H-¹H TOCSY spectrum with a mixing time of ~60-80 ms. This duration is optimal for transferring magnetization across most amino acid side chains.
-
Acquire a 2D ¹H-¹H COSY spectrum (or DQF-COSY for higher resolution).
-
Assignment Strategy:
-
Identify the unique spin systems for standard amino acids in the TOCSY spectrum.
-
Locate the aminopyrrolidine (Ap) spin system. It will be characterized by a unique pattern of cross-peaks. Start from the Hα proton and trace its correlations to the Hβ protons in the COSY. Then, use the TOCSY to connect to the Hγ and Hδ protons.
-
Use the "fingerprint region" of the NOESY/ROESY spectrum (see Step 3) to sequentially connect the identified spin systems. The dαN(i, i+1) NOE, which connects the Hα of one residue to the amide proton (HN) of the next, is the cornerstone of sequential assignment.
-
-
Validation: Assignments must be self-consistent. A connection seen in the COSY spectrum must also be present in the TOCSY. The sequential walk must account for all spin systems identified. For the Ap residue, which lacks an amide proton, the connection is made from the Hα of the preceding residue (i-1) to the Hδ and Hδ' protons of the Ap ring (i).
Step 3: Deriving Structural Restraints (NOESY/ROESY & J-Couplings)
Expertise & Causality: Once assignments are complete, we extract the geometric information needed to calculate a 3D structure.
-
NOESY/ROESY (Nuclear Overhauser Effect / Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (< 5 Å), regardless of whether they are bonded. The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons, providing powerful distance restraints. ROESY is often preferred for peptides in the molecular weight range of 1-3 kDa, as it avoids the problem of near-zero NOEs.[7]
-
J-Coupling Constants: The magnitude of the ³J coupling constant between two vicinal protons is related to the dihedral angle between them via the Karplus equation.[8] This is invaluable for determining backbone (φ) and side-chain (χ) torsion angles, and critically, the conformation (pucker) of the pyrrolidine ring.[5][6]
Protocol:
-
Acquire a 2D ¹H-¹H ROESY (or NOESY) spectrum with a mixing time of 150-300 ms.
-
Carefully measure ³J(HN,Hα) coupling constants from a high-resolution 1D ¹H spectrum or a 2D experiment like DQF-COSY.
-
Measure the vicinal coupling constants within the aminopyrrolidine ring (e.g., J(Hα,Hβ), J(Hβ,Hγ), etc.) from the fine structure of cross-peaks in the DQF-COSY spectrum.
-
Data Interpretation & Validation:
-
Distance Restraints: Integrate all ROESY/NOESY cross-peaks and classify them as strong (1.8-2.7 Å), medium (1.8-3.5 Å), or weak (1.8-5.0 Å).
-
Dihedral Angle Restraints: Use the measured ³J(HN,Hα) values to restrain the φ angle. A large value (> 8 Hz) suggests a trans conformation, while a small value (< 5 Hz) suggests a gauche conformation.
-
Ring Pucker Analysis: Compare the set of measured J-couplings within the Ap ring to established values for different envelope and twisted conformations of five-membered rings to determine its preferred pucker.[6][9]
-
Diagram: Key NOE Restraints for a Peptide with (2R,4R)-Ap
Caption: Key sequential and intra-residue NOEs defining conformation.
Step 4: Structure Calculation and Refinement
Expertise & Causality: The final step involves using the collected restraints as input for structure calculation algorithms. These programs, such as CYANA or XPLOR-NIH, use computational methods like distance geometry and simulated annealing to generate an ensemble of 3D structures that are consistent with the experimental data. It is crucial to present the result as an ensemble, not a single structure, to reflect the dynamic nature of peptides in solution.[10]
Protocol:
-
Compile all distance restraints (from NOESY/ROESY) and dihedral angle restraints (from J-couplings) into a formatted list.
-
Perform structure calculations to generate a large number of initial structures (e.g., 100).
-
Select the 10-20 lowest-energy structures that have no significant restraint violations.
-
Validation: Analyze the final ensemble for convergence, typically measured by the root-mean-square deviation (RMSD) of the backbone atoms. A low RMSD (< 1 Å) indicates a well-defined structure. The quality of the structures should also be assessed using tools like PROCHECK-NMR. For truly rigorous analysis, combining NMR data with molecular dynamics (MD) simulations can provide a more complete picture of the peptide's conformational landscape.[11]
Conclusion: From Spectrum to Structure
The incorporation of conformationally constraining residues like (2R,4R)-4-aminopyrrolidine is a powerful strategy in modern peptide design. While presenting unique challenges, a systematic and multi-faceted NMR analysis, as outlined in this guide, allows for the precise and confident elucidation of their three-dimensional structures in solution. The key lies in a rigorous, self-validating approach: using through-bond experiments like COSY and TOCSY for unambiguous assignment, and then leveraging through-space NOE/ROE data and through-bond J-couplings to define the global and local geometry. By understanding the causality behind each experimental choice and meticulously analyzing the resulting data, researchers can unlock the full potential of these advanced peptide building blocks, accelerating the development of next-generation therapeutics.
References
-
Vranken, W. F., & Rieping, W. (2013). Using NMR to determine the structures of proteins and their complexes. Nature Protocols, 8(1), 101-122. [Link]
-
Mishra, A., & Verma, S. (2010). Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action. Molecular BioSystems, 6(10), 1793-1803. [Link]
-
Sinnaeve, D., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 2, 795-813. [Link]
-
Hofman, K., et al. (2018). Conformational preferences of fluorinated prolines: a DFT and NMR study. The Journal of Organic Chemistry, 83(15), 8016-8025. [Link]
-
Horng, J. C., & Raines, R. T. (2006). Stereoelectronic effects on the proline-catalyzed aldol reaction. Organic letters, 8(19), 4275-4278. [Link]
-
Graf von Roedern, E., et al. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society, 118(43), 10580-10585. [Link]
-
Wels, B., et al. (2011). CyClick: a versatile and robust method for the synthesis of cyclic peptides. Angewandte Chemie International Edition, 50(44), 10424-10428. [Link]
-
Hofman, K., et al. (2019). Fluorinated prolines as conformational reporters in peptides. Chemistry–A European Journal, 25(63), 14299-14303. [Link]
-
Le Nouen, D., et al. (2016). Synthesis of New 2,5-Disubstituted Pyrrolidines from d-Glucuronolactone and d-Galacturonic Acid as Potential α-l-Iduronidase Inhibitors. ChemistrySelect, 1(18), 5828-5832. [Link]
-
Sani, M. A., et al. (2011). Design and NMR Studies of Cyclic Peptides Targeting the N-Terminal Domain of the Protein Tyrosine Phosphatase YopH. Journal of Medicinal Chemistry, 54(6), 1689-1698. [Link]
-
Aris, M., et al. (2018). Syntheses and Antibiotic Evaluation of 2-{[(2R,4R)-4-Carboxy-2-hydroxypyrrolidin-1-yl]carbonyl}benzene-1,5-dicarboxylic Acids and 2-Carbamoylbenzene-1,5-dicarboxylic Acid Analogues. Molecules, 23(11), 2901. [Link]
-
Fesik, S. W., et al. (1988). Structure refinement of a cyclic peptide from two-dimensional NMR data and molecular modeling. Biochemistry, 27(21), 8297-8301. [Link]
-
Napolitano, J. G., et al. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry, 17(23), 6338-6347. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5310984, (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid. Retrieved January 7, 2026, from [Link].
-
Al-Said, M. S., et al. (2012). Synthesis, characterization and antimicrobial activity of new spirooxindolo-pyrrolidines and -pyrrolizidines. European Journal of Medicinal Chemistry, 54, 493-500. [Link]
-
Napolitano, J. G., et al. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry, 17(23), 6338-6347. [Link]
-
Bhunia, A., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. International Journal of Molecular Sciences, 22(3), 1184. [Link]
-
Kudryavtsev, D. S., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry, 6, 75. [Link]
-
Tripodi, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]
-
Ohmura, T., et al. (2022). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 13(1), 1-8. [Link]
-
van der Wel, P. C., et al. (2020). Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. Molecules, 25(18), 4153. [Link]
-
Oyler, N. A., & Tycko, R. (2007). Conformational constraints in solid-state NMR of uniformly labeled polypeptides from double single-quantum-filtered rotational echo double resonance. Magnetic Resonance in Chemistry, 45(S1), S101-S106. [Link]
-
Grygorenko, O. O., et al. (2013). Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid (2PyMS) residue. Organic & Biomolecular Chemistry, 11(6), 975-983. [Link]
-
Szostak, M., et al. (2016). 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity. Chemical Communications, 52(75), 11269-11272. [Link]
-
BMS TV. (2024, March 12). Conformational Analysis of Peptidomimetic Drug Leads by NMR [Video]. YouTube. [Link]
-
TMP Chem. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. [Link]
-
Acar, Ç., & Yilmaz, I. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1243179. [Link]
-
Gribkov, D. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6567. [Link]
Sources
- 1. Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mr.copernicus.org [mr.copernicus.org]
- 4. mr.copernicus.org [mr.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. On the configuration of five-membered rings: a spin-spin coupling constant approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (2R,4R)-4-Aminopyrrolidine-2-carboxylic acid | 1217598-26-9 [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Mass Spectrometry Characterization of Modified Peptides
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Sequence – The Critical Role of Post-Translational Modifications
In the landscape of modern proteomics and drug development, the primary amino acid sequence of a protein tells only part of its story. The true functional diversity and regulatory complexity of the proteome are unlocked through post-translational modifications (PTMs). These covalent additions to amino acid residues—from simple phosphorylation to complex glycosylation—govern nearly all aspects of cellular life, including signaling, protein degradation, and immune responses.[1][2] Consequently, the precise identification and localization of PTMs are paramount for understanding disease mechanisms and developing targeted therapeutics.
However, the path to characterizing these modifications is fraught with analytical challenges. Modified peptides are often present at very low stoichiometric levels compared to their unmodified counterparts.[3][4] Furthermore, many PTMs are labile, meaning they are prone to being lost during the analytical process, which can obscure crucial information.[5][6] This guide provides an in-depth comparison of mass spectrometry-based strategies for the robust characterization of modified peptides, explaining the causality behind experimental choices to empower you to navigate these challenges effectively.
The Analytical Blueprint: A General Workflow for PTM Analysis
A successful PTM characterization experiment is a multi-stage process, where each step is critical for the final outcome. The overall workflow begins with sample preparation and culminates in data analysis and biological interpretation. Each stage requires careful consideration of the specific PTMs of interest and the biological question at hand.
Caption: General workflow for mass spectrometry-based PTM analysis.
Part 1: Foundational Steps – Sample Preparation and Enrichment
Given the substoichiometric nature of most PTMs, enrichment is not just recommended; it is essential for a deep and meaningful analysis.[7][8][9] Enrichment strategies aim to increase the concentration of modified peptides relative to the vast excess of unmodified peptides, thereby overcoming the detection limits of the mass spectrometer.[10] The choice of enrichment is dictated by the chemical nature of the PTM.
| PTM Type | Common Enrichment Strategy | Principle of Operation | Key Considerations |
| Phosphorylation | Immobilized Metal Affinity Chromatography (IMAC); Metal Oxide Affinity Chromatography (MOAC) | Negatively charged phosphate groups chelate with positively charged metal ions (e.g., Fe³⁺, Ga³⁺, Ti⁴⁺).[8] | Non-specific binding of acidic peptides can be an issue; optimization of washing steps is critical. |
| Glycosylation | Lectin Affinity Chromatography (LAC); Hydrophilic Interaction Liquid Chromatography (HILIC) | Lectins are proteins that bind specifically to certain sugar moieties. HILIC separates based on the hydrophilicity of the large glycan structures.[8][11][12] | Lectin choice determines which glycoforms are captured. HILIC is less specific but broader in coverage. |
| Ubiquitination | Immunoaffinity Purification | Utilizes antibodies that specifically recognize the di-glycine (K-ε-GG) remnant left on lysine residues after tryptic digestion.[13][14] | Highly specific and effective. Requires high-quality antibodies and efficient immunoprecipitation. |
| Acetylation | Immunoaffinity Purification | Employs antibodies that target acetylated lysine (Ac-K) residues.[7][8] | Similar to ubiquitination enrichment, antibody quality is paramount for success. |
Part 2: The Core of the Analysis – A Comparative Guide to Fragmentation Techniques
Tandem mass spectrometry (MS/MS) is the engine of peptide identification. In this process, a specific peptide ion (the precursor) is isolated and fragmented to produce a spectrum of product ions that reveals its amino acid sequence. The method used for fragmentation is a critical choice that profoundly impacts the ability to characterize a PTM.[1]
Caption: Comparison of vibrational (CID/HCD) and electron-based (ETD) fragmentation.
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)
CID is the most common fragmentation method, where precursor ions are fragmented by collision with a neutral gas.[15][16] HCD is a related technique specific to Orbitrap mass spectrometers that uses higher collision energy.[3][17]
-
Mechanism: Both methods work by increasing the vibrational energy of the peptide until the weakest chemical bonds—typically the peptide amide bonds—break. This process is "ergodic," meaning the energy is distributed throughout the ion before fragmentation.[15]
-
Products: This process generates a ladder of b- and y-type fragment ions, which correspond to N-terminal and C-terminal fragments, respectively.
-
Best For: Standard peptide sequencing, robust and well-characterized. HCD is particularly useful for isobaric tag-based quantification (e.g., TMT) as it efficiently generates low-mass reporter ions.[17][18]
-
The Critical Limitation: The ergodic nature of CID/HCD is a major drawback for labile PTMs. If the bond connecting the modification to the peptide is weaker than the peptide backbone bonds, the modification will be lost as a neutral molecule.[5] For phosphorylation, this results in a dominant neutral loss of phosphoric acid (98 Da), often leaving little to no peptide backbone fragmentation for sequencing.[19][20]
Electron-Transfer Dissociation (ETD)
ETD is a "soft" fragmentation technique that provides a powerful alternative to CID/HCD, especially for labile PTMs and larger peptides.[21][22]
-
Mechanism: ETD involves an ion-ion reaction where radical anions transfer an electron to the multiply-charged peptide precursor. This induces fragmentation of the peptide backbone in a "non-ergodic" fashion, meaning cleavage occurs rapidly before the energy can be redistributed.[23]
-
Products: This process cleaves the N-Cα bond along the peptide backbone, generating c- and z-type fragment ions.[21]
-
Best For: Characterizing labile PTMs like phosphorylation and glycosylation, as the modification remains intact on the fragment ions.[5][23][24] It is also advantageous for sequencing longer peptides and entire proteins ("top-down" proteomics) that do not fragment well by CID/HCD.[21]
-
Considerations: ETD efficiency is highly dependent on the precursor ion's charge state, working best for peptides with a charge of +3 or higher. It can also be slower than HCD, which may impact the total number of identified peptides in a complex sample analysis.[15]
Hybrid and Alternative Fragmentation Methods
To combine the advantages of different methods, hybrid approaches have been developed:
-
EThcD (Electron-Transfer/Higher-Energy Collision Dissociation): This method activates a precursor ion with ETD and then subjects all ions, including the unreacted precursors, to HCD. This provides a single, rich spectrum containing b, y, c, and z ions, maximizing sequence coverage and confidence in PTM localization.[19][25]
-
Stepped HCD: Applying multiple, stepped collision energies to a precursor can generate a more diverse set of fragment ions, which is beneficial for improving sequence coverage and confidence in phosphorylation site analysis.[18]
| Fragmentation Method | Primary Ion Types | PTM Preservation | Ideal For | Key Limitation |
| CID (Collision-Induced Dissociation) | b, y | Poor for labile PTMs | General peptide identification in ion traps. | Labile PTMs lost; low mass cut-off.[3][15] |
| HCD (Higher-Energy Collisional Dissociation) | b, y | Poor for labile PTMs | High-resolution sequencing, TMT quantification.[17][26] | Labile PTMs lost.[5] |
| ETD (Electron-Transfer Dissociation) | c, z | Excellent | Labile PTMs (phosphorylation, glycosylation), large peptides.[21][23] | Requires higher charge state (≥3+), can be slower.[15][21] |
| EThcD (Hybrid ETD/HCD) | b, y, c, z | Excellent | Comprehensive characterization of challenging PTMs.[19][25] | Instrument-specific, generates complex spectra. |
Part 3: Data Analysis Software for Modified Peptides
Acquiring high-quality spectra is only half the battle. Specialized software is required to match these spectra to peptide sequences and confidently identify and localize PTMs.
-
Database Search Engines: The core of the analysis involves a search engine that compares experimental MS/MS spectra against a theoretical database of protein sequences. Key algorithms must be configured to search for specific mass shifts associated with potential PTMs (variable modifications).
-
Site Localization Algorithms: When a peptide is identified with a PTM, it is crucial to determine which specific amino acid is modified. Algorithms like the A-score or PTM-score analyze the presence and intensity of site-determining fragment ions to calculate the probability of correct localization.
-
Common Software Platforms:
-
MaxQuant: A popular freeware platform for quantitative proteomics, well-suited for PTM analysis with integrated PTM scoring.[2][27]
-
Proteome Discoverer: A comprehensive and flexible software suite from Thermo Fisher Scientific that allows for complex workflows combining multiple search engines (like Sequest and Mascot) and PTM localization algorithms.[27][28]
-
PEAKS: A software that provides powerful de novo sequencing capabilities in addition to standard database searching, which can be valuable for identifying unexpected modifications.[27]
-
Other Tools: Specialized software exists for specific PTMs, such as Byonic for glycoproteomics.[29]
-
Part 4: Experimental Protocol – Phosphopeptide Enrichment and LC-MS/MS Analysis
This protocol provides a validated workflow for the identification of phosphorylated peptides from a complex cell lysate.
Objective: To enrich for and identify phosphopeptides from a tryptic digest of HeLa cell proteins.
A. Phosphopeptide Enrichment using IMAC
-
Sample Preparation: Start with 1-2 mg of lyophilized tryptic peptide digest from a cell lysate. Reconstitute the peptides in 1 mL of IMAC loading buffer (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid).
-
IMAC Resin Equilibration: Use a pre-packed Fe-NTA IMAC column or slurry 50 µL of Fe-NTA resin in a micro-tip. Wash the resin three times with 200 µL of loading buffer.
-
Peptide Loading: Load the reconstituted peptide solution onto the equilibrated IMAC resin. Allow the sample to flow through slowly (by gravity or low-speed centrifugation) to ensure maximum binding.
-
Washing: Wash the resin extensively to remove non-specifically bound, non-phosphorylated peptides. Perform three washes with 200 µL of loading buffer, followed by two washes with 200 µL of wash buffer (e.g., 1% formic acid).
-
Elution: Elute the bound phosphopeptides using an appropriate elution buffer. A common choice is 500 mM dibasic sodium phosphate, pH 7.0. Perform two elutions with 100 µL of elution buffer each.
-
Desalting: The high salt concentration in the elution buffer is incompatible with mass spectrometry. Desalt the eluted phosphopeptides immediately using a C18 StageTip or ZipTip. Wash with 0.1% formic acid and elute with 50% acetonitrile, 0.1% formic acid.
-
Final Preparation: Dry the desalted phosphopeptides in a vacuum centrifuge and reconstitute in a small volume (e.g., 12 µL) of LC-MS loading buffer (e.g., 2% acetonitrile, 0.1% formic acid) for analysis.
B. LC-MS/MS Analysis using an ETD/HCD Decision Tree
This method leverages the strengths of both HCD and ETD for maximal phosphopeptide identification and site localization.
-
Instrumentation: A high-resolution Orbitrap mass spectrometer equipped with ETD capability (e.g., an Orbitrap Fusion Lumos or Orbitrap Ascend).
-
Chromatography: Load 5 µL of the enriched sample onto a nano-flow HPLC system. Separate peptides over a 120-minute gradient from 5% to 40% acetonitrile with 0.1% formic acid.
-
MS Method Setup:
-
MS1 Scan: Acquire full MS scans in the Orbitrap at a resolution of 120,000.
-
Data-Dependent Acquisition (DDA): Set the instrument to select the most intense precursor ions from the MS1 scan for fragmentation (MS/MS). Use a cycle time of 3 seconds.
-
Decision Tree Logic:
-
For precursor ions with a charge state of +2 , trigger an HCD scan. (Reason: ETD is inefficient for +2 ions; HCD will provide good sequence information).
-
For precursor ions with a charge state of +3 or higher , trigger an ETD scan. (Reason: These ions are ideal for ETD, which will preserve the labile phosphate group and provide excellent site-localization data).[15]
-
Optional: If ETD results in poor fragmentation (few product ions), a secondary HCD scan can be triggered on the same precursor (ET-HCD).
-
-
-
Data Analysis:
-
Search the raw data files using a software platform like Proteome Discoverer or MaxQuant.
-
Specify trypsin as the enzyme and allow for up to two missed cleavages.
-
Set precursor and fragment mass tolerances appropriate for the instrument (e.g., 10 ppm and 0.02 Da for Orbitrap).
-
Define variable modifications: Oxidation (M), Acetyl (Protein N-term), and Phospho (STY) .
-
Utilize a PTM localization algorithm (e.g., ptmRS or Ascore) to confidently assign phosphorylation sites. A localization probability of >0.75 is typically considered a confident assignment.
-
Conclusion
The characterization of modified peptides by mass spectrometry is a dynamic and powerful field. There is no single "best" method; instead, the optimal strategy is a carefully considered series of choices tailored to the specific modification and biological question. By understanding the fundamental principles of enrichment and fragmentation, researchers can move beyond simply identifying peptides to confidently localizing PTMs and unraveling their complex roles in biology and disease. Choosing vibrational fragmentation (CID/HCD) for robust sequencing and quantitation, while reserving electron-based fragmentation (ETD) for the delicate task of analyzing labile modifications, provides a powerful and versatile framework for success.
References
- Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry. (2012). PMC - NIH.
- The challenge of detecting modifications on proteins. (n.d.). Essays in Biochemistry.
- Application of different fragmentation techniques for the analysis of phosphopeptides using a hybrid linear ion trap-FTICR mass spectrometer. (n.d.). PubMed.
- Tandem Mass Spectrometry for Structural Characterization of Glycopeptides. (n.d.).
- Detection of Protein Ubiquitination Sites by Peptide Enrichment and Mass Spectrometry. (2020). Journal of Visualized Experiments.
- Intact glycopeptide characterization using mass spectrometry. (n.d.). PubMed - NIH.
- Dissecting the ubiquitin pathway by mass spectrometry. (n.d.). PMC - PubMed Central.
- Detection of Protein Ubiquitination Sites by Peptide Enrichment and Mass Spectrometry. (2020). Journal of Visualized Experiments.
- Mass Spectrometric Determination of Protein Ubiquitination. (n.d.).
- Prediction of Collision-Induced-Dissociation Spectra of Peptides with Post-translational or Process-Induced Modifications. (n.d.).
- Precision Profiling of the Cardiovascular Post-Translationally Modified Proteome. (n.d.). MDPI.
- Characterization of protein glycosylation by mass spectrometry. (n.d.). PubMed.
- Electron-transfer dissoci
- Decoding Protein Glycosylation by an Integrative Mass Spectrometry-Based De Novo Sequencing Strategy. (n.d.).
- The challenge of detecting modifications on proteins. (n.d.).
- Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling. (n.d.). PMC - NIH.
- Multimodal Tandem Mass Spectrometry Techniques for the Analysis of Phosphopeptides. (n.d.). Journal of the American Society for Mass Spectrometry.
- The Utility of ETD Mass Spectrometry in Proteomic Analysis. (n.d.). NIH.
- Protein Glycosylation Investigated by Mass Spectrometry: An Overview. (n.d.). PubMed Central.
- Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques. (n.d.). PMC - NIH.
- CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modific
- The Challenge of Detecting Modific
- Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Upd
- A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. (n.d.). Molecular & Cellular Proteomics.
- Prediction of Collision-Induced-Dissociation Spectra of Peptides With Post-Translational or Process-Induced Modific
- Automatic analysis of peptide and proteins mass spectrometry d
- The challenge of detecting modifications on proteins. (n.d.). Semantic Scholar.
- Peptide Enrichment for Mass Spectrometry-Based Analysis. (n.d.).
- Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows. (n.d.). NIH.
- Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update. (2018).
- The Role of Electron Transfer Dissociation in Modern Proteomics. (n.d.). Analytical Chemistry.
- Proteomic Software for Mass Spec Data Analysis. (n.d.). Thermo Fisher Scientific - US.
- What Are Some Software Programs for Mass Spectrometry Analysis. (n.d.). MtoZ Biolabs.
- Application of electron transfer dissociation (ETD)
- Digging deeper into the immunopeptidome: characterization of post-translationally modified peptides presented by MHC I. (2021). NIH.
- Collision-induced dissociation – Knowledge and References. (n.d.). Taylor & Francis.
- List of mass spectrometry software. (n.d.). Wikipedia.
- Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot. (n.d.). NIH.
- Dealing with the Challenges of Post Translational Modific
- Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling. (n.d.).
- Phosphopeptide fragmentation and analysis by mass spectrometry. (n.d.). Semantic Scholar.
- Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modific
- A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry. (2024). PreOmics.
- MS Software. (n.d.). Bruker.
- Post-translational Modifications and Mass Spectrometry Detection. (2012). Molecular & Cellular Proteomics.
- Characterization of Proteoform Post-Translational Modifications by Top-Down and Bottom-Up Mass Spectrometry in Conjunction with Annotations. (2023).
- Status of Large-scale Analysis of Post-translational Modifications by Mass Spectrometry. (n.d.). PMC - PubMed Central.
- Advances in proteomics sample preparation and enrichment for phosphorylation and glycosylation analysis. (2025).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. publications.aston.ac.uk [publications.aston.ac.uk]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The challenge of detecting modifications on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Enrichment for Mass Spectrometry-Based Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Status of Large-scale Analysis of Post-translational Modifications by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry [preomics.com]
- 11. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Detection of Protein Ubiquitination Sites by Peptide Enrichment and Mass Spectrometry [jove.com]
- 14. Detection of Protein Ubiquitination Sites by Peptide Enrichment and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-level Tandem Mass Tag Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phosphopeptide fragmentation and analysis by mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 21. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 22. Application of electron transfer dissociation (ETD) for the analysis of posttranslational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Utility of ETD Mass Spectrometry in Proteomic Analysis: BIOCHIMICA ET BIOPHYSICA ACTA Proteins and Proteomics Posttranslational Modifications in Proteomics Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. What Are Some Software Programs for Mass Spectrometry Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 28. Proteomic Software for Mass Spec Data Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 29. List of mass spectrometry software - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Metabolic Stability of Peptides Featuring Pyrrolidine Scaffolds
For researchers, scientists, and drug development professionals, the Achilles' heel of peptide therapeutics has long been their susceptibility to metabolic degradation. The rapid clearance of these potent and specific molecules by endogenous proteases severely limits their bioavailability and therapeutic window, demanding innovative strategies to enhance their in vivo half-life. This guide provides an in-depth comparative analysis of one of the most effective strategies: the incorporation of pyrrolidine scaffolds, primarily through the amino acid proline, to confer proteolytic resistance.
We will explore the mechanistic basis for this enhanced stability, provide objective comparisons with peptides lacking this structural feature, and detail the experimental protocols required to validate these claims in your own laboratory.
The Challenge: Proteolytic Vulnerability of Peptide Therapeutics
Native peptides are readily recognized and cleaved by a host of peptidases and proteases found throughout the body, particularly in the plasma, liver, and kidneys.[1][2] This enzymatic degradation is a primary elimination route for most peptide drugs.[3] Two key enzyme families responsible for this rapid metabolism are:
-
Aminopeptidases and Carboxypeptidases: These exopeptidases cleave amino acids from the N-terminus and C-terminus of the peptide chain, respectively.
-
Endopeptidases: These enzymes, including Dipeptidyl Peptidase-IV (DPP-IV) and Neprilysin (NEP), cleave internal peptide bonds.[4][5]
The inherent flexibility of linear peptides allows them to fit readily into the active sites of these enzymes, leading to short in vivo half-lives, often on the order of minutes.[2][6] This necessitates strategies that can shield the peptide backbone from enzymatic attack without compromising its biological activity.
The Solution: The Pyrrolidine Scaffold's Protective Power
The incorporation of a pyrrolidine ring, the five-membered saturated heterocycle characteristic of the amino acid proline, is a cornerstone of modern peptide drug design.[7][8][[“]] Proline's unique structure, where the side chain cycles back to form a covalent bond with the backbone amide nitrogen, imparts significant and beneficial conformational constraints.[10][11]
Mechanisms of Stabilization:
-
Conformational Rigidity: The pyrrolidine ring locks the peptide backbone into a specific conformation. This rigidity prevents the peptide from adopting the extended shape required to bind effectively to the active site of many proteases.[12] Proteases that normally cleave peptide bonds linked to other amino acids often fail to hydrolyze bonds adjacent to a proline residue.[4]
-
Resistance to Specific Enzymes: The structure is particularly effective at inhibiting cleavage by specific, prevalent enzymes.
-
Dipeptidyl Peptidase-IV (DPP-IV): This serine protease specifically cleaves dipeptides from the N-terminus of peptides that have a proline or alanine residue in the second position (P1 position).[13][14] By placing a proline at this key position, the peptide becomes a poor substrate for or an inhibitor of DPP-IV, significantly extending its half-life.[15][16][17] This is a clinically validated strategy used in the development of DPP-IV inhibitors for type 2 diabetes.[14]
-
Neprilysin (NEP): This metalloendopeptidase preferentially cleaves peptides on the amino side of hydrophobic residues.[5][18] While not an absolute rule, the kink introduced by a proline residue can disrupt the recognition sequence for NEP, slowing degradation.
-
The stabilizing effect is not merely theoretical; it has been demonstrated empirically. Studies have shown that proline-containing peptides exhibit significantly higher stability in various biological media, including blood plasma and in the presence of specific peptidases, compared to their non-proline counterparts.[19][20]
Visualizing the Protective Mechanism
The following diagram illustrates how a typical linear peptide is degraded by DPP-IV, while a peptide incorporating a proline at the P1 position resists cleavage.
Caption: Pyrrolidine scaffold (Proline) at P1 position inhibits DPP-IV cleavage.
Comparative Performance: Pyrrolidine vs. Non-Pyrrolidine Peptides
To objectively assess the impact of the pyrrolidine scaffold, we compare the metabolic stability of peptides with and without this feature. The most common metric for this comparison is the in vitro half-life (t½) when incubated in a metabolically active matrix like plasma, serum, or liver S9 fractions.[21][22]
| Peptide Class | Representative Structure | Typical Proteolytic Susceptibility | Expected In Vitro Half-Life (Human Plasma) | Rationale for Stability |
| Linear Peptide | (e.g., Leu-Enkephalin: Y-G-G-F-L) | High | Minutes | Flexible backbone is an ideal substrate for multiple endo- and exopeptidases. |
| Proline-Containing Peptide | (e.g., Y-P-G-F-L) | Low to Moderate | Hours to Days[23] | Proline's pyrrolidine ring induces a rigid backbone kink, sterically hindering protease access and preventing cleavage by enzymes like DPP-IV.[4][12] |
| Cyclic Peptide | (e.g., Cyclosporin A) | Very Low | > 24 hours[24] | N-to-C terminal cyclization prevents degradation by exopeptidases and constrains the backbone, reducing susceptibility to endopeptidases.[6] |
Note: The half-life values are illustrative and can vary significantly based on the full peptide sequence and specific experimental conditions.
While backbone cyclization is another powerful strategy for enhancing stability, the introduction of a pyrrolidine scaffold is a more synthetically tractable, site-specific modification that can be easily incorporated using standard solid-phase peptide synthesis (SPPS) techniques.
Experimental Protocols for Assessing Metabolic Stability
A self-validating system is crucial for obtaining trustworthy and reproducible stability data. The following protocols describe a standard workflow for an in vitro metabolic stability assay using LC-MS analysis, a powerful methodology for separating and quantifying analytes in complex mixtures.[25][26]
Workflow Overview
The general workflow involves incubating the test peptide in a biological matrix, quenching the reaction at various time points, processing the sample to remove proteins, and analyzing the remaining parent peptide concentration via LC-MS.
Caption: A streamlined workflow for quantifying peptide stability via LC-MS.
Detailed Step-by-Step Protocol: Plasma Stability Assay
This protocol is designed to determine the half-life of a peptide in plasma, which contains a variety of esterases and proteases.[21]
1. Preparation of Reagents:
- Test Peptide Stock: Prepare a 10 mM stock solution of the test peptide in dimethyl sulfoxide (DMSO).
- Plasma: Use pooled human plasma (or from another species of interest), thawed on ice. Ensure it is collected with an appropriate anticoagulant (e.g., heparin).[27]
- Quenching Solution: Prepare ice-cold acetonitrile (ACN) containing a suitable internal standard (IS). The IS should be a structurally similar but non-degradable peptide to account for sample processing variability.[28]
2. Incubation Procedure:
- Pre-warm the required volume of plasma in a water bath at 37°C for 5 minutes.
- To initiate the reaction (t=0), spike the test peptide stock solution into the pre-warmed plasma to achieve a final concentration (e.g., 1-10 µM). The final DMSO concentration should be <1% to avoid affecting enzyme activity. Vortex gently to mix.
- Incubate the mixture at 37°C, typically with gentle shaking.
3. Sample Collection and Quenching:
- At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
- Immediately add the aliquot to a tube containing a fixed volume of the ice-cold quenching solution (e.g., 150 µL of ACN with IS). The 3:1 ratio of organic solvent to plasma is effective for protein precipitation.[23][29] Vortex vigorously.
4. Sample Processing:
- Incubate the quenched samples on ice for at least 10 minutes to ensure complete protein precipitation.
- Centrifuge the samples at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a new set of vials or a 96-well plate for LC-MS analysis.
5. LC-MS/MS Analysis:
- Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method should be optimized to separate the parent peptide from potential metabolites and the internal standard.
- Quantify the peak area of the parent peptide relative to the peak area of the internal standard at each time point.
6. Data Analysis and Interpretation:
- Plot the natural logarithm of the percentage of the remaining parent peptide versus time.
- The slope of the linear regression of this plot represents the elimination rate constant (k).
- Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
Causality and Trustworthiness: This self-validating protocol includes critical controls. The t=0 time point establishes the initial concentration before degradation. The internal standard normalizes for variations in sample extraction and injection volume, ensuring that any observed decrease in the peptide signal is due to metabolic degradation and not experimental artifact.[28] Using well-characterized matrices like pooled plasma ensures consistency across experiments.[21]
Conclusion
The challenge of metabolic instability is a significant hurdle in peptide drug development, but it is not insurmountable. The strategic incorporation of pyrrolidine scaffolds, most commonly via proline residues, offers a robust and synthetically accessible method to confer significant proteolytic resistance. By imparting conformational rigidity and blocking the action of key degrading enzymes like DPP-IV, this approach can dramatically extend a peptide's in vivo half-life. The experimental protocols detailed herein provide a reliable framework for quantifying these stability enhancements, empowering researchers to make data-driven decisions in the design of next-generation peptide therapeutics.
References
- Gubarev, M. I., Sviriaeva, I. V., & Seredenin, S. B. (n.d.). [Stability of prolin-containing peptides in biological media]. PubMed.
- Kohler, A., Jülke, E., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Lurlaro, N., et al. (n.d.).
- Frontage Labor
- Kohler, A., Jülke, E., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- WuXi AppTec Lab Testing Division. (n.d.). Metabolic Stability Assays.
- Creative Proteomics. (n.d.). Metabolic Stability Analysis of Peptide Drug.
- Lurlaro, N., et al. (n.d.). A Streamlined High‐Throughput LC–MS Assay for Quantifying Peptide Degradation in Cell Culture.
- Kohler, A., Jülke, E., Stichel, J., & Beck-Sickinger, A. G. (2024).
- Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
- Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central.
- WuXi AppTec DMPK. (2025). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues.
- Vanhoof, G., Goossens, F., De Meester, I., Hendriks, D., & Scharpé, S. (1995). Proline residues in the maturation and degradation of peptide hormones and neuropeptides. PubMed.
- Lurlaro, N., et al. (2024).
- Phang, J. M., Liu, W., & Zabirnyk, O. (2010). Proline Metabolism and Microenvironmental Stress. PubMed Central.
- Vlieghe, P., et al. (2018). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One.
- Nongonierma, A. B., & Fitzgerald, R. J. (n.d.). Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing casein-derived peptides. UL Research Repository.
- Chen, Y., & Russell, J. B. (1989).
- Nongonierma, A. B., & Fitzgerald, R. J. (2025). Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing peptides.
- Vanhoof, G., Goossens, F., De Meester, I., Hendriks, D., & Scharpé, S. (1995). Proline motifs in peptides and their biological processing. Semantic Scholar.
- Nongonierma, A. B., & FitzGerald, R. J. (n.d.). Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing casein-derived peptides. Europe PMC.
- Zhong, J., Maiseyeu, A., & Rajagopalan, S. (2013). The Nonglycemic Actions of Dipeptidyl Peptidase-4 Inhibitors. PubMed Central.
- Wikipedia. (n.d.). Amino acid.
- Wang, C. K., et al. (2019). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. PubMed Central.
- GWR. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI.
- Turner, A. J., Isaac, R. E., & Coates, D. (2001).
- Li, Y., et al. (2024). Comprehensive review on neprilysin (NEP)
- Chay, C. S., et al. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.
- Kim, E., & Weizmann, Y. (2021). A biomimetic approach for enhancing the in vivo half-life of peptides. PubMed Central.
- Petri, G. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Consensus.
Sources
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 2. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Proline residues in the maturation and degradation of peptide hormones and neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neprilysin and amyloid beta peptide degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals | MDPI [mdpi.com]
- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Proline Metabolism and Microenvironmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amino acid - Wikipedia [en.wikipedia.org]
- 12. Proline motifs in peptides and their biological processing | Semantic Scholar [semanticscholar.org]
- 13. The Nonglycemic Actions of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DSpace [researchrepository.ul.ie]
- 16. researchgate.net [researchgate.net]
- 17. pure.ul.ie [pure.ul.ie]
- 18. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
- 19. [Stability of prolin-containing peptides in biological media] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Resistance of proline-containing peptides to ruminal degradation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 22. Metabolic Stability Analysis of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 23. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 28. biorxiv.org [biorxiv.org]
- 29. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Boc/Bzl versus Fmoc/tBu Protection Strategies in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic peptide chemistry, Solid-Phase Peptide Synthesis (SPPS) stands as the preeminent technique, enabling the routine construction of peptides for a vast array of research, therapeutic, and diagnostic applications. The success of SPPS is critically dependent on the strategic use of protecting groups to mask reactive functionalities and direct the stepwise assembly of the peptide chain. Two methodologies, the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies, have dominated the field, each with a distinct chemical philosophy and a unique set of advantages and disadvantages.
This comprehensive guide provides a detailed, head-to-head comparison of the Boc/Bzl and Fmoc/tBu protection strategies. We will delve into the fundamental chemical principles, present a comparative analysis of their performance with supporting data, explore common side reactions, and provide detailed experimental protocols to empower researchers to make informed decisions for their synthetic endeavors.
The Chemical Divide: A Tale of Two Orthogonalities
The core difference between Boc and Fmoc SPPS lies in their protection schemes, which dictate the reagents and conditions employed throughout the synthesis.
The Boc/Bzl Strategy: A Classic Approach with Graduated Acid Lability
The Boc strategy, pioneered by R.B. Merrifield and foundational to the development of SPPS, utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[1][2] Deprotection is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[1][3] Side-chain protecting groups are generally benzyl-based (Bzl) and necessitate a much stronger acid, such as the highly corrosive and hazardous hydrofluoric acid (HF), for their removal during the final cleavage step.[1][4] This reliance on graduated acid lability means the Boc/Bzl strategy is not truly orthogonal.[5]
The Fmoc/tBu Strategy: A Milder, Orthogonal Alternative
Developed as a milder alternative, the Fmoc strategy employs the base-labile Fmoc protecting group for the α-amino terminus.[] This group is readily cleaved by a secondary amine, most commonly piperidine.[] The side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based, allowing for their simultaneous removal with cleavage from the resin using TFA.[5][7] This true orthogonality, where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms (base versus acid), is a key advantage of the Fmoc approach.[5][]
At a Glance: Key Differences Between Boc/Bzl and Fmoc/tBu SPPS
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Rationale & Implications |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) | Dictates the deprotection chemistry for each cycle. |
| Nα-Deprotection | Moderately strong acid (e.g., 50% TFA in DCM)[3] | Mild base (e.g., 20% piperidine in DMF)[] | Fmoc deprotection is significantly milder, preserving acid-sensitive functionalities. |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-butyl-based (tBu) | Determines the final cleavage conditions and compatibility with modified amino acids. |
| Final Cleavage Reagent | Strong acid (e.g., HF, TFMSA)[1] | Moderate acid (e.g., TFA)[5] | The use of HF in Boc-SPPS requires specialized, corrosion-resistant equipment. |
| Orthogonality | Quasi-orthogonal (graduated acid lability)[2] | Fully orthogonal[5][] | True orthogonality in Fmoc-SPPS allows for greater flexibility in synthesizing complex and modified peptides. |
| Reaction Conditions | Harsher, repetitive acid treatment | Milder, with base deprotection and final acid cleavage | Milder conditions in Fmoc-SPPS generally lead to higher crude product purity.[8] |
| Handling of "Difficult" Sequences | Can be advantageous for hydrophobic/aggregating sequences[4] | Can be challenging with aggregating peptides | The protonated N-terminus after Boc deprotection can disrupt interchain hydrogen bonding.[4][8] |
| Cost of Amino Acid Derivatives | Generally less expensive[9] | Generally more expensive[9] | While Boc-amino acids are often cheaper, the overall process cost of Fmoc-SPPS can be competitive due to higher efficiency and reduced purification needs.[9][] |
| Safety Considerations | Requires specialized equipment for handling highly corrosive HF | Avoids the use of HF | The safety profile of Fmoc-SPPS is a significant advantage. |
Performance Insights: A Quantitative Comparison
While direct, side-by-side quantitative comparisons of the same peptide synthesized by both methods are not abundant in the literature, performance can be inferred from available data and extensive practical application. The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%.[]
Case Study: Synthesis of the "Difficult" Acyl Carrier Protein (ACP) (65-74) Fragment
The synthesis of the ACP (65-74) fragment, a sequence known to be challenging due to its hydrophobicity and tendency to aggregate, has been used to evaluate the efficiency of SPPS protocols.
| Strategy | Modifications/Coupling | Crude Purity (%) | Overall Yield (%) | Reference |
| Fmoc/tBu SPPS | HCTU coupling, microwave assistance | 87% | 67% | [11] |
| Fmoc/tBu SPPS | Standard Fmoc/tBu SPPS | 33% | Not Reported | [11] |
| Fmoc/tBu SPPS | With pseudoproline dipeptides | 57% | Not Reported | [11] |
| Boc/Bzl SPPS | Data not readily available for direct comparison |
It is generally accepted that for routine peptide synthesis, the Fmoc approach often provides higher purity crude products due to its milder deprotection steps, which can minimize side reactions.[8] However, for certain hydrophobic sequences prone to aggregation, the Boc strategy can sometimes offer advantages.[4][8] The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation.[8]
A Deeper Dive into Side Reactions: An Inevitable Challenge
Several side reactions can occur during both Boc and Fmoc SPPS, potentially compromising the purity and yield of the final peptide. A thorough understanding of these side reactions is crucial for troubleshooting and optimizing synthesis protocols.
| Side Reaction | Boc/Bzl Strategy | Fmoc/tBu Strategy | Mitigation Strategies |
| Diketopiperazine Formation | Less prone due to protonated N-terminus after deprotection. Can be suppressed with in situ neutralization protocols.[3] | More prevalent, especially with Pro or Gly at the C-terminus.[12] | Use of sterically hindered resins (e.g., 2-chlorotrityl chloride), or coupling of dipeptide units.[13] |
| Aspartimide Formation | Can occur, particularly with Asp-Gly, Asp-Ala, or Asp-Ser sequences.[3] | A major issue due to base-catalyzed cyclization during piperidine treatment.[14][15] | Use of sterically hindered side-chain protecting groups for Asp (e.g., OMpe, OBno), or backbone protection strategies.[15][16] |
| Racemization | Generally lower risk, especially for sensitive residues like His and Cys, due to the absence of a strong base in the deprotection step.[9] | Higher risk, particularly for His and Cys, due to the basic conditions of piperidine treatment and coupling.[17] | Use of racemization-suppressing coupling reagents (e.g., DIC/Oxyma), and side-chain protected His derivatives (e.g., Fmoc-His(Boc)-OH).[17] |
| Alkylation of Sensitive Residues (Trp, Met, Cys, Tyr) | Can occur due to the generation of reactive carbocations during TFA deprotection and HF cleavage. | Can occur during final TFA cleavage due to carbocation generation from side-chain protecting groups. | Use of scavenger cocktails in the cleavage reagent to trap reactive carbocations.[2] |
Visualizing the Workflows: Boc/Bzl vs. Fmoc/tBu SPPS
To further clarify the experimental workflows, the following diagrams illustrate the cyclical nature of both Boc and Fmoc solid-phase peptide synthesis.
Experimental Protocols: A Step-by-Step Guide
The following are detailed, generalized protocols for the key manual steps in both Boc and Fmoc SPPS. Volumes and quantities are based on a 0.1 mmol synthesis scale.
Protocol 1: Boc Solid-Phase Peptide Synthesis
1. Resin Swelling:
-
Place the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a fritted reaction vessel.
-
Add sufficient Dichloromethane (DCM) to cover the resin.
-
Gently agitate the resin for 30-60 minutes at room temperature to ensure complete swelling.[5]
-
Drain the DCM from the vessel.
2. Nα-Boc Deprotection:
-
To the swollen resin, add a solution of 50% (v/v) Trifluoroacetic acid (TFA) in DCM.
-
Agitate the mixture for 1-2 minutes for a pre-wash, then drain.
-
Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[3]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x) to remove residual TFA.[3]
3. Neutralization:
-
Add a solution of 10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes and drain. Repeat the neutralization step.[2]
-
Wash the resin thoroughly with DCM (3x) to remove excess base.
4. Amino Acid Coupling (using HBTU):
-
In a separate vial, dissolve the Boc-amino acid (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in N,N-Dimethylformamide (DMF).
-
Add DIEA (0.8 mmol, 8 eq.) to the vial and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
5. Final Cleavage and Deprotection (HF Cleavage): Caution: This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Dry the final peptide-resin under vacuum.
-
Place the dried resin in the HF cleavage vessel.
-
Add appropriate scavengers (e.g., anisole, p-cresol).
-
Cool the vessel to -5 to 0 °C.
-
Condense liquid HF into the vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether, collect by filtration, and wash multiple times with cold ether.
-
Dry the crude peptide under vacuum.
Protocol 2: Fmoc Solid-Phase Peptide Synthesis
1. Resin Swelling:
-
Place the appropriate resin (e.g., Wang for peptide acids, Rink Amide for peptide amides) in a fritted reaction vessel.
-
Add sufficient N,N-Dimethylformamide (DMF) to cover the resin.
-
Gently agitate the resin for 30-60 minutes at room temperature.[18]
-
Drain the DMF from the vessel.
2. Nα-Fmoc Deprotection:
-
To the swollen resin, add a solution of 20% (v/v) piperidine in DMF.
-
Agitate the mixture for 3-5 minutes at room temperature.[19]
-
Drain the deprotection solution.
-
Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete Fmoc removal.[19]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[19]
3. Amino Acid Coupling (using HATU):
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in DMF.
-
Add DIEA (0.8 mmol, 8 eq.) to the vial and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.
-
Drain the coupling solution and wash the resin with DMF (3x).
4. Final Cleavage and Deprotection (TFA Cleavage):
-
After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3x) and dry under vacuum.
-
Prepare the cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol).[19]
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[19]
-
Centrifuge the ether suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Conclusion and Recommendations
Both Boc/Bzl and Fmoc/tBu SPPS are powerful and effective methods for peptide synthesis, each with a distinct set of advantages and disadvantages. The choice between them is often dictated by the specific requirements of the peptide being synthesized, the available resources, and the expertise of the researcher.
The Fmoc/tBu strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions, which are compatible with a wider range of sensitive amino acids and post-translational modifications.[8] Its true orthogonality and amenability to automation have also been significant factors in its widespread adoption.[8] For most applications, especially those involving complex or modified peptides, the Fmoc strategy is the recommended starting point.
The Boc/Bzl strategy , while requiring more hazardous reagents and specialized equipment, remains a valuable tool, particularly for the synthesis of long and difficult sequences prone to aggregation.[4][8] For certain industrial-scale productions with established protocols, Boc chemistry continues to be employed.
Ultimately, a thorough understanding of the chemical principles, potential side reactions, and practical considerations of both Boc and Fmoc SPPS will enable the researcher to make an informed decision and successfully synthesize the desired peptide target.
References
-
Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences.
-
Minimal Protection Strategies for SPPS - DriveHQ.
-
Overview of Solid Phase Peptide Synthesis (SPPS) - AAPPTec.
-
Application Notes and Protocols for the Synthesis of Hydrophobic Peptides Using Fmoc-Bip(4,4')-OH - Benchchem.
-
A Head-to-Head Battle in Peptide Synthesis: Cost-Benefit Analysis of Boc-DL-Phg-OH - Benchchem.
-
Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port.
-
Boc / Bzl Solid Phase Synthesis - Sunresin.
-
Navigating the Economics of Peptide Synthesis: A Cost-Benefit Analysis of BOC-L-Alanine Benzyl Ester in Large-Scale Production - Benchchem.
-
Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis - Benchchem.
-
Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences.
-
Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis - Benchchem.
-
A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PubMed Central.
-
Application Notes & Protocols: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Phe-Phe-OMe Building Blocks - Benchchem.
-
A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz - Benchchem.
-
OH vs. Fmoc-His(Trt)-OH for Minimizing Racemization in Peptide Synthesis - Benchchem.
-
Synthesis of ACP(65-74) - ResearchGate.
-
Comparing Fmoc and Boc strategies in solid-phase peptide synthesis - Benchchem.
-
Application Notes and Protocols: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Gly-OH-¹³C₂,¹⁵N - Benchchem.
-
Understanding the Boc protection strategy in peptide synthesis. - Benchchem.
-
strategies for synthesizing difficult sequences with Boc-DL-Phg-OH - Benchchem.
-
Peptide Synthesis - FAQ - AAPPTec.
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies.
-
Rapid Flow-Based Peptide Synthesis - Pentelute Lab.
-
Fmoc Amino Acids for SPPS - AltaBioscience.
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - Wiley Online Library.
-
Rapid Flow-Based Peptide Synthesis - PubMed Central.
-
SYNTHESIS NOTES - Aapptec Peptides.
-
A Comparative Guide to Aspartic Acid Protecting Groups in Fmoc Solid-Phase Peptide Synthesis - Benchchem.
-
(A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... - ResearchGate.
-
Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides - ResearchGate.
-
The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups - Benchchem.
-
Solid Phase Peptide Synthesis (SPPS) explained - Bachem.
-
Solid phase peptide synthesis processes and associated systems - Google Patents.
-
Advances in Fmoc solid‐phase peptide synthesis - PubMed Central.
-
Boc Solid Phase Peptide Synthesis - ChemPep.
-
A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed.
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - ScienceDirect.
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - ResearchGate.
-
T boc fmoc protocols in peptide synthesis - Slideshare.
-
The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PubMed Central.
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PubMed Central.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Chemistry.
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - ResearchGate.
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - ACS Publications.
Sources
- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A-Comparative-Guide-to-the-Structural-Analysis-of-(2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic-acid-and-its-Mercapto-Analog
Introduction: The Significance of 4-Substituted Proline Analogs in Drug Design
Proline, unique among the canonical amino acids for its cyclic structure, imparts significant conformational constraints on peptides and proteins.[1][2] This inherent rigidity makes proline and its analogs powerful tools in drug design, enabling the stabilization of specific secondary structures like β-turns and polyproline helices.[1][3] The 4-position of the pyrrolidine ring is a particularly attractive point for modification, as substituents at this position can profoundly influence the ring's puckering (its three-dimensional conformation), thereby fine-tuning the structure and function of peptides and proteins.[2][3][4][5]
This guide provides an in-depth comparison of two key proline analogs: (2R,4R)-1-Boc-4-aminopyrrolidine-2-carboxylic acid and its corresponding mercapto analog, (2R,4R)-1-Boc-4-mercaptopyrrolidine-2-carboxylic acid. We will explore how the substitution of an amino group (-NH2) with a mercapto group (-SH) alters the molecule's structural and electronic properties. Understanding these subtle yet critical differences is paramount for researchers in medicinal chemistry and drug development, as they can dictate a molecule's binding affinity to its target, metabolic stability, and overall pharmacological profile.[6][7][8]
This analysis will be grounded in the primary experimental and computational techniques used to elucidate these structures, providing not just data, but a framework for understanding the causality behind the observed conformational preferences.
The Decisive Factor: Pyrrolidine Ring Pucker
The five-membered pyrrolidine ring is not planar. It adopts puckered conformations to minimize steric strain, typically described as "envelope" or "twist" forms.[1] For 4-substituted prolines, the two predominant pucker modes are Cγ-endo (down) and Cγ-exo (up), where the Cγ (or C4) atom is displaced either towards or away from the carboxyl group, respectively.[1][9]
The preference for one pucker over the other is dictated by a combination of steric and stereoelectronic effects.[5][10]
-
Steric Effects : Bulky substituents generally prefer a pseudo-equatorial position to minimize steric clashes.[9][11][12]
-
Stereoelectronic Effects : These arise from interactions between electron orbitals. A key principle is the gauche effect, where hyperconjugation between the σ orbitals of C-H bonds and the antibonding σ* orbital of the C-X bond (where X is the substituent) can stabilize what would otherwise be a sterically disfavored conformation.[3] Electron-withdrawing substituents, like fluorine or a nitrobenzoate group, strongly favor an endo ring pucker due to these hyperconjugative effects.[3][4][10]
The choice between an amino (-NH2) and a mercapto (-SH) group at the 4-position introduces significant electronic differences. The amino group is less electronegative and a better hydrogen bond donor, while the mercapto group is more polarizable, has a larger atomic radius, and is a weaker hydrogen bond donor. These differences are expected to manifest in distinct conformational preferences.
Comprehensive Analytical Workflow
A multi-faceted approach combining experimental and computational methods is essential for a complete structural understanding. Solid-state analysis provides a static, high-resolution picture, while solution-phase and computational methods reveal the dynamic conformational landscape relevant to biological systems.
Caption: Overall workflow for comparative structural analysis.
Part 1: Experimental Determination of Structure
Single-Crystal X-ray Diffraction: The Solid-State Benchmark
X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[13][14] This technique is the gold standard for determining precise bond lengths, bond angles, and torsional angles, which collectively define the ring pucker.
Causality of Experimental Choices:
-
Crystal Growth: Obtaining high-quality single crystals is the most critical and often challenging step. Slow evaporation or vapor diffusion techniques are typically employed.[13] The choice of solvent system is crucial; a solvent/anti-solvent combination is used to gradually decrease the solubility of the compound, promoting ordered crystal growth rather than rapid precipitation.
-
Cryo-Cooling: Data is collected at low temperatures (typically 100 K) to minimize thermal vibrations and radiation damage from the X-ray beam, resulting in a sharper diffraction pattern and a more precise structural model.[13]
Expected Data & Comparison:
The primary output will be a set of crystallographic parameters. We would expect to observe differences in the key torsional angles that define the pyrrolidine ring conformation. For a (2R,4R) stereochemistry, an amino group, being less sterically demanding and capable of intermolecular hydrogen bonding, might allow for a conformation influenced by crystal packing forces. In contrast, the larger sulfur atom of the mercapto group might exert a stronger intrinsic bias on the ring pucker, independent of the crystal lattice.
| Parameter | (2R,4R)-Amido Analog (Expected) | (2R,4R)-Mercapto Analog (Expected) | Significance |
| Ring Pucker | Cγ-exo or Cγ-endo | Cγ-exo or Cγ-endo | Defines the overall 3D shape |
| Puckering Amplitude (q) | ~0.3 - 0.4 Å | ~0.3 - 0.4 Å | Measures the degree of non-planarity |
| Phase Angle of Pseudorotation (P) | Varies | Varies | Specifies the exact envelope/twist form |
| C4-Substituent Position | Pseudo-axial/equatorial | Pseudo-axial/equatorial | Reveals steric influence |
| Intermolecular Interactions | H-bonds via -NH2 and -COOH | H-bonds via -SH and -COOH | Influences crystal packing and conformation |
NMR Spectroscopy: Conformation in Solution
While crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the time-averaged conformation of molecules in solution, which is more representative of the physiological environment.[15][16][17] For conformational analysis, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable.[18][19]
Causality of Experimental Choices:
-
NOESY vs. ROESY: Both experiments detect protons that are close in space (< 5 Å), regardless of through-bond connectivity.[18][20] The choice depends on the molecule's size. For small molecules like these (< 500 Da), NOESY is typically sufficient and provides positive cross-peaks.[18][19] ROESY is more complex but is essential for intermediate-sized molecules where the NOE effect can be close to zero.[19]
-
Mixing Time: This is a key experimental parameter that allows for the transfer of magnetization between spatially close protons.[19][21] A series of experiments with varying mixing times can be used to build up a more accurate picture of internuclear distances, as the NOE intensity is proportional to the inverse sixth power of the distance between protons (I ∝ 1/r⁶).[18]
-
Sample Preparation: For small molecules, it is crucial to remove dissolved oxygen by degassing the sample (e.g., via the freeze-pump-thaw method), as paramagnetic oxygen can quench the NOE effect.[19][22]
Expected Data & Comparison:
By analyzing the cross-peaks in a NOESY spectrum, we can map the proximities between protons on the pyrrolidine ring. For example, a strong NOE between the Hα proton and one of the Hδ protons would indicate a specific ring pucker that brings them close together. Comparing the NOE patterns for the amino and mercapto analogs will reveal differences in their preferred solution-state conformations. A greater number of observed NOEs or a different pattern for one analog would suggest a more rigid or a distinctly different conformation compared to the other.[15][16]
| NOE Correlation (Example) | Amino Analog (Expected Intensity) | Mercapto Analog (Expected Intensity) | Structural Implication |
| Hα ↔ Hδ (cis) | Medium | Weak | Suggests an exo pucker is less favored |
| Hβ ↔ Hδ (trans) | Strong | Strong | Consistent with a puckered ring |
| Hα ↔ Hγ (trans) | Weak | Medium | A stronger signal may indicate a shift in pucker preference |
Part 2: Computational Modeling
Computational methods complement experimental data by providing insights into the relative energies of different conformers and their dynamic behavior.[23][24]
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical method used to calculate the electronic structure of molecules.[23][25] It can be used to perform a conformational search, optimizing the geometry of various possible puckers and calculating their relative energies to predict the most stable conformer(s).[24][26][27]
Causality of Methodological Choices:
-
Functional and Basis Set: The choice of the DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) is a trade-off between accuracy and computational cost.[25] For molecules with potential for weak intramolecular interactions, dispersion-corrected functionals (e.g., B3LYP-D3) are often necessary for accurate energy predictions.[26]
-
Solvation Model: Performing calculations in a simulated solvent (e.g., using the Polarizable Continuum Model, PCM) is critical, as solvation can significantly influence conformational preferences, especially for charged or polar molecules.
Molecular Dynamics (MD) Simulations
MD simulations model the physical movements of atoms and molecules over time. Starting from an experimentally or computationally derived structure, an MD simulation can reveal the dynamic equilibrium between different ring puckers and how the substituent influences the flexibility of the ring.[15][16]
Comparative Summary and Implications
The combination of these techniques provides a robust, multi-dimensional view of the structural landscape of each molecule.
Key Predicted Differences:
-
(2R,4R)-Amido Analog: The amino group is less electronegative than a mercapto group (on the Pauling scale, N ~3.04, S ~2.58). Based on established stereoelectronic principles, the weaker inductive effect of the amino group might lead to a more flexible ring or a conformation that is more influenced by steric factors and hydrogen bonding.
-
(2R,4R)-Mercapto Analog: The larger, more polarizable sulfur atom and the slightly more electron-withdrawing nature of the C-S bond compared to the C-N bond may lead to a more pronounced and rigid preference for a specific ring pucker. The potential for the thiol to act as a hydrogen bond acceptor could also influence its conformation in protic solvents.
These structural biases have profound implications for drug design:
-
Receptor Binding: A pre-organized, rigid conformation that matches the geometry of a receptor's binding pocket can lead to higher affinity and selectivity, as less conformational entropy is lost upon binding.
-
Pharmacokinetics: The nature of the substituent (-NH2 vs. -SH) directly impacts properties like pKa, lipophilicity, and metabolic stability. Thiols can be susceptible to oxidation, while amines are common sites for metabolic transformations.
-
Peptide Mimetics: When incorporated into a peptide, the biased ring pucker of the analog can enforce a specific turn or secondary structure, which is a key strategy in designing peptidomimetics with enhanced stability and activity.[2][10][28]
Experimental Protocols
Protocol 1: 2D NOESY for Conformational Analysis
Caption: Standard workflow for a 2D NOESY experiment.
-
Sample Preparation: Dissolve 5-10 mg of the Boc-protected amino acid in ~0.5 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). Transfer to a high-quality NMR tube. Degas the sample thoroughly using a minimum of three freeze-pump-thaw cycles to remove dissolved oxygen.[19][22]
-
Initial Setup: Lock and shim the spectrometer. Acquire a standard 1D proton spectrum to ensure sample integrity and proper referencing. Determine the 90° pulse width for the proton channel.[18]
-
NOESY Experiment Acquisition: Load a standard 2D NOESY pulse sequence (e.g., noesygpph on Bruker systems). Set the key parameters:
-
Mixing Time (d8): For small molecules, start with a mixing time in the range of 0.5-1.0 seconds.[19] This value can be optimized based on the molecule's relaxation properties (T1).
-
Number of Increments (ni): A value of 256 or 512 in the indirect dimension (F1) is typical for good resolution.
-
Number of Scans (nt): Use a multiple of 8 or 16 for proper phase cycling; increase to improve the signal-to-noise ratio.[18]
-
-
Data Processing: After acquisition, apply a sine-bell or squared sine-bell window function in both dimensions. Perform a two-dimensional Fourier transform. Carefully phase the spectrum in both dimensions.
-
Analysis: Symmetrize the spectrum if necessary. Identify off-diagonal cross-peaks, which indicate spatial proximity between the protons corresponding to the diagonal peaks. The volume of these cross-peaks is inversely proportional to the sixth power of the distance between the protons.[18]
Protocol 2: Crystallization and X-ray Data Collection
Caption: General workflow for single-crystal X-ray diffraction.
-
Crystallization:
-
Vapor Diffusion Method: Prepare a concentrated solution of the compound (~5-20 mg/mL) in a suitable solvent (e.g., methanol, ethyl acetate) in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, diethyl ether). Slow diffusion of the anti-solvent vapor into the compound's solution will gradually induce crystallization.[13]
-
-
Crystal Selection and Mounting: Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Using a cryoloop, carefully scoop up the crystal with a small amount of cryoprotectant (e.g., Paratone-N oil) to prevent ice formation.[13]
-
Data Collection: Mount the loop on the goniometer head of the X-ray diffractometer. Cool the crystal to 100 K in a stream of nitrogen gas. Collect a series of diffraction images while rotating the crystal through a range of angles.[13]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match closely.
-
Validation: The final model is validated for geometric correctness and agreement with the data. The coordinates are then typically deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).
Conclusion
The substitution of a 4-amino group with a 4-mercapto group on the (2R,4R)-1-Boc-pyrrolidine-2-carboxylic acid scaffold introduces subtle but significant changes in size, electronegativity, and hydrogen bonding potential. These changes are predicted to manifest as distinct preferences in the pyrrolidine ring pucker. A comprehensive analysis using X-ray crystallography, NMR spectroscopy, and computational modeling is essential to fully characterize these differences. The resulting structural insights are not merely academic; they provide a rational basis for the design of next-generation peptide mimetics and small molecule therapeutics, where precise conformational control is the key to unlocking enhanced potency, selectivity, and desirable pharmacokinetic properties.
References
-
The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. PMC - PubMed Central. Available at: [Link]
-
Conformational Analysis of Furanoid ε-Sugar Amino Acid Containing Cyclic Peptides by NMR Spectroscopy, Molecular Dynamics Simulation, and X-ray Crystallography: Evidence for a Novel Turn Structure. Journal of the American Chemical Society. Available at: [Link]
-
Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure. PubMed. Available at: [Link]
-
Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. MDPI. Available at: [Link]
-
Toward accurate prediction of amino acid derivatives structure and energetics from DFT: glycine conformers and their interconversions. ResearchGate. Available at: [Link]
-
2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). IU NMR Facility. Available at: [Link]
-
Improved Atomistic Monte Carlo Simulations Demonstrate that Poly-L-Proline Adopts Heterogeneous Ensembles of Conformations of Semi-Rigid Segments Interrupted by Kinks. NIH. Available at: [Link]
-
NOESY and ROESY. University of Missouri-St. Louis. Available at: [Link]
-
Efficient Amino Acid Conformer Search with Bayesian Optimization. PMC - NIH. Available at: [Link]
-
A general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. PubMed. Available at: [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Available at: [Link]
-
Effects of ring contraction on the conformational preferences of α-substituted proline analogs. Europe PMC. Available at: [Link]
-
High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. MDPI. Available at: [Link]
-
Crystal structure analysis of N ‐acetylated proline and ring‐size analogs. ResearchGate. Available at: [Link]
-
Guide to NOE Experiments. Australian National University NMR / EPR Facility. Available at: [Link]
-
Conformational landscape of substituted prolines. PMC - PubMed Central - NIH. Available at: [Link]
-
Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Sciforum. Available at: [Link]
-
Proline Analogues. PubMed. Available at: [Link]
-
Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: Evidence for a novel turn structure. ResearchGate. Available at: [Link]
-
Conformational Analysis by Nuclear Magnetic Resonance Spectroscopy: 15N NMR of a Cyclic Pentapeptide. ElectronicsAndBooks. Available at: [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central. Available at: [Link]
-
Complex NMR experiments: 2D, selective, etc.. University of Rochester. Available at: [Link]
-
NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Available at: [Link]
-
Peptide Conformers Dataset. Figshare+. Available at: [Link]
-
Properties, metabolisms, and applications of (L)-proline analogues. PubMed. Available at: [Link]
-
Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines. ResearchGate. Available at: [Link]
-
Figure 2. Solution-phase synthesis of 4-substituted proline derivatives... ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of N-mercaptoacylproline and N-mercaptoacylthiazolidine-4-carboxylic acid derivatives as leukotriene A4 hydrolase inhibitors. PubMed. Available at: [Link]
-
Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines.. Semantic Scholar. Available at: [Link]
-
N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Gr. ChemRxiv. Available at: [Link]
-
Theoretical Analysis of Pyrrolidine Ring Puckering and the Conformational Energies of Proline and 5-Methylproline Dimers. ACS Publications. Available at: [Link]
-
Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]
-
Secondary structural preferences of 2,2-disubstituted pyrrolidine-4-carboxylic acid oligomers: beta-peptide foldamers that cannot form internal hydrogen bonds. PubMed. Available at: [Link]
-
Crystal structures of proline-derived enamines. PubMed. Available at: [Link]
-
Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. PubMed. Available at: [Link]
-
Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. ResearchGate. Available at: [Link]
-
Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. PubMed. Available at: [Link]
-
Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid. PubMed. Available at: [Link]
-
(2R,4R)-4-aminopyrrolidine-2,4-dicarboxylic acid. PubChem. Available at: [Link]
-
Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. PubMed. Available at: [Link]
-
Crystallographic Fragment Screening of a Bifunctional Proline Catabolic Enzyme Reveals New Inhibitor Templates for Proline Dehydrogenase and L-Glutamate-γ-semialdehyde Dehydrogenase. MDPI. Available at: [Link]
Sources
- 1. Improved Atomistic Monte Carlo Simulations Demonstrate that Poly-L-Proline Adopts Heterogeneous Ensembles of Conformations of Semi-Rigid Segments Interrupted by Kinks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline Analogues in Drug Design: Current Trends and Future Prospects - Enamine [enamine.net]
- 7. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. | Semantic Scholar [semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Crystal structures of proline-derived enamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 20. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 21. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 22. Guide to NOE Experiments [bloch.anu.edu.au]
- 23. mdpi.com [mdpi.com]
- 24. Efficient Amino Acid Conformer Search with Bayesian Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sciforum.net [sciforum.net]
- 26. researchgate.net [researchgate.net]
- 27. Item - Peptide Conformers Dataset - PeptideCs - Figshare+ - Figshare [plus.figshare.com]
- 28. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Conformation of Cyclic Peptides Derived from Pyrrolidine Building Blocks
For researchers, medicinal chemists, and drug development professionals, the precise three-dimensional structure of a cyclic peptide is paramount. This is especially true for peptides incorporating pyrrolidine building blocks, such as proline and its derivatives, which introduce unique conformational constraints that significantly influence biological activity. This guide provides an in-depth comparison of the primary experimental and computational techniques used to validate the conformation of these valuable molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Molecular Dynamics (MD) Simulations.
The inclusion of the five-membered pyrrolidine ring restricts the available conformational space of the peptide backbone, often inducing turns and specific secondary structures.[1] The puckering of the pyrrolidine ring itself, which can be influenced by substituents, further dictates the overall peptide architecture.[1][2][3][4] Understanding these structural nuances is critical for establishing structure-activity relationships (SAR) and designing next-generation therapeutics. This guide will delve into the practical application of each technique, offering not just protocols, but also the scientific rationale behind methodological choices.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Structure in Solution
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in a solution state that closely mimics physiological conditions.[5][6] This is a significant advantage, as the conformation of a flexible cyclic peptide can be highly dependent on its environment. For cyclic peptides containing pyrrolidine, NMR is particularly adept at characterizing the cis/trans isomerization of the Xaa-Pro amide bond and defining the local geometry.[2][3][7]
Key NMR Experiments for Conformational Analysis:
-
1D ¹H NMR: Provides initial information on the purity and the presence of conformational isomers.
-
2D COSY (Correlation Spectroscopy): Identifies through-bond proton-proton couplings, aiding in the assignment of amino acid spin systems.[8]
-
2D TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to an entire spin system, facilitating the identification of amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the cornerstone experiments for 3D structure determination. They identify through-space correlations between protons that are close in proximity (typically < 5 Å), providing the distance restraints necessary for structure calculation.[8][9][10][11] ROESY is often preferred for medium-sized molecules where the NOE signal may be close to zero.[9][10]
Experimental Workflow: NMR-Based Structure Determination
Detailed Protocol: 2D NOESY/ROESY Experiment
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified cyclic peptide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is often preferred for observing amide protons).[8]
-
Filter the sample to remove any particulate matter.
-
For optimal results, especially for NOESY, degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect.
-
-
Instrument Setup:
-
Tune and match the probe for the desired nucleus (¹H).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition of a 1D ¹H Spectrum:
-
Acquire a standard 1D proton spectrum to check the sample concentration, purity, and spectral width.
-
Reference the spectrum to the residual solvent peak or an internal standard.
-
-
Setup of the 2D NOESY/ROESY Experiment:
-
Choose the appropriate pulse program (e.g., noesyesgpph for NOESY with water suppression).
-
Set the spectral width in both dimensions to encompass all proton signals.
-
Crucial Step: Set the mixing time (d8 for NOESY, p15 for ROESY). This is the time during which magnetization transfer occurs. Typical mixing times for small to medium-sized peptides range from 100 to 500 ms.[8][9] It is often beneficial to acquire spectra at multiple mixing times to monitor the NOE buildup and ensure that spin diffusion is not complicating the interpretation.
-
Set the number of scans (ns) and the number of increments in the indirect dimension (ni) to achieve the desired signal-to-noise ratio and resolution. ns should be a multiple of 8 for standard phase cycling.[9]
-
-
Data Processing and Analysis:
-
Apply a window function (e.g., sine-bell) to the FID and perform a two-dimensional Fourier transform.
-
Phase the spectrum in both dimensions.
-
Calibrate the cross-peak intensities to derive interproton distance restraints. This is typically done by classifying NOEs as strong (1.8-2.7 Å), medium (1.8-3.3 Å), and weak (1.8-5.0 Å).
-
Strengths and Limitations of NMR for Pyrrolidine-Containing Cyclic Peptides
| Strengths | Limitations |
| Provides information on the solution-state conformation, which is often biologically relevant.[5] | Can be challenging for peptides with low solubility. |
| Can characterize dynamic processes, such as conformational exchange and cis/trans isomerization.[5][6] | Requires relatively large amounts of pure sample (mg scale).[6] |
| Does not require crystallization, which can be a major bottleneck for some peptides.[5][6] | Structure determination relies on distance averaging, which may not fully represent a single conformation. |
| Provides a wealth of information on local geometry through J-coupling analysis. | Spectral overlap can be a significant issue for larger or more complex peptides.[12] |
II. X-ray Crystallography: The Atomic Resolution Snapshot
X-ray crystallography is an unparalleled technique for obtaining a high-resolution, static picture of a molecule's three-dimensional structure.[12][13] It provides precise atomic coordinates, offering unambiguous insights into bond lengths, bond angles, and the overall molecular architecture. For cyclic peptides, this method can definitively resolve the conformation of the pyrrolidine ring and the surrounding peptide backbone.[1][14]
Experimental Workflow: X-ray Crystallography
Detailed Protocol: Peptide Crystallization and Structure Determination
-
Peptide Preparation:
-
The peptide must be of very high purity (>98%).
-
A concentrated solution of the peptide is required (typically 5-20 mg/mL).
-
-
Crystallization Screening:
-
This is often the most challenging step.[15]
-
Use commercially available screens that cover a wide range of precipitants, buffers, and salts.
-
The hanging drop or sitting drop vapor diffusion method is commonly used.[16] A small drop of the peptide solution is mixed with the screen solution and allowed to equilibrate against a larger reservoir of the screen solution.
-
-
Crystal Optimization and Harvesting:
-
Once initial "hits" (small crystals) are identified, the conditions are optimized by fine-tuning the concentrations of the components to grow larger, single crystals.
-
Crystals are carefully harvested using a small loop and are often flash-cooled in liquid nitrogen to prevent radiation damage during data collection. A cryoprotectant is typically added to the crystal before freezing.
-
-
X-ray Diffraction Data Collection:
-
The frozen crystal is mounted on a goniometer in an X-ray beam.
-
The crystal is rotated, and a series of diffraction images are collected.[15]
-
-
Data Processing and Structure Solution:
-
The diffraction spots are indexed, integrated, and scaled using specialized software.[17]
-
The phase problem is solved to generate an electron density map. For small molecules like cyclic peptides, direct methods are often successful.
-
An atomic model of the peptide is built into the electron density map.
-
-
Structure Refinement and Validation:
-
The model is refined to improve the fit between the calculated and observed diffraction data.
-
The final structure is validated using various geometric and statistical criteria.
-
Strengths and Limitations of X-ray Crystallography
| Strengths | Limitations |
| Provides an unambiguous, high-resolution 3D structure.[5][12] | The peptide must form well-ordered crystals, which can be a significant challenge.[6][13] |
| The resulting atomic coordinates are highly precise. | The crystal packing forces may influence the peptide conformation, which might not be the same as in solution.[18] |
| Can be used for a wide range of peptide sizes. | It is a static method and does not provide information about molecular dynamics.[6][13] |
| Well-established technique with a large community and extensive software support.[15] | Can be time-consuming and resource-intensive.[12] |
III. Computational Methods: Exploring the Conformational Landscape
Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable for studying the conformational behavior of cyclic peptides.[19] MD simulations provide a dynamic view of the molecule, allowing researchers to explore the accessible conformational space and understand the relative stabilities of different structures.[19][20] These methods are especially powerful when used in conjunction with experimental data from NMR or X-ray crystallography.
The Role of Molecular Dynamics Simulations
MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.[21] This allows for the characterization of:
-
Conformational ensembles: Identifying the different shapes a peptide can adopt and their relative populations.[19]
-
Flexibility and dynamics: Understanding how different parts of the peptide move and fluctuate.
-
Solvent effects: Explicitly modeling the influence of the solvent on the peptide's conformation.[19]
Experimental Workflow: Molecular Dynamics Simulation
Detailed Protocol: Setting up and Running an MD Simulation with GROMACS
-
Prepare the Initial Structure:
-
Start with a reasonable 3D structure of the cyclic peptide. This can be generated using peptide building software or taken from an experimental structure (if available).
-
Ensure the protonation states of the amino acids are correct for the desired pH.
-
-
System Preparation using GROMACS:
-
Energy Minimization:
-
Perform a steepest descent energy minimization to relax the system and remove any bad contacts.[22]
-
-
Equilibration:
-
Perform a two-stage equilibration: first under an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble. This allows the solvent to equilibrate around the peptide and the system to reach the target temperature and pressure.
-
-
Production MD:
-
Run the production simulation for as long as computationally feasible (typically nanoseconds to microseconds). The length of the simulation will depend on the conformational flexibility of the peptide.
-
-
Trajectory Analysis:
-
Analyze the trajectory to understand the conformational behavior of the peptide. Common analyses include:
-
Root Mean Square Deviation (RMSD) to assess the stability of the simulation.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions.
-
Cluster analysis to identify the most populated conformations.
-
Analysis of hydrogen bonds and other interactions.
-
-
Strengths and Limitations of Computational Methods
| Strengths | Limitations |
| Provides a dynamic picture of the peptide's conformational landscape.[20] | The accuracy of the simulation is highly dependent on the chosen force field.[19] |
| Can be used to study systems that are difficult to analyze experimentally. | Requires significant computational resources. |
| Can provide insights into the thermodynamics of conformational changes. | Adequate sampling of the conformational space can be challenging, especially for flexible peptides. Enhanced sampling methods may be required. |
| Can be used to generate hypotheses that can be tested experimentally. | The starting structure can influence the outcome of the simulation. |
IV. A Comparative Overview
| Feature | NMR Spectroscopy | X-ray Crystallography | Molecular Dynamics Simulations |
| State of Matter | Solution | Solid (crystal) | In silico (typically simulating solution) |
| Resolution | Low to medium, provides ensemble-averaged data | High, atomic resolution | Dependent on force field and sampling |
| Dynamics | Yes, can probe conformational exchange | No, provides a static picture | Yes, explicitly models molecular motion |
| Sample Required | High (mg) | Low (µg), but requires high-quality crystals | None (computational) |
| Key Challenge | Spectral overlap, interpretation of data | Crystallization | Force field accuracy, conformational sampling |
| Best For... | Studying solution conformation and dynamics | Obtaining a definitive, high-resolution structure | Exploring the conformational landscape and flexibility |
V. The Pyrrolidine Advantage: A Synergistic Approach
The most robust validation of a cyclic peptide's conformation comes from a synergistic approach that combines the strengths of these techniques. For instance:
-
NMR + MD: NMR-derived distance and dihedral angle restraints can be used to guide and validate MD simulations, leading to a more accurate and experimentally-grounded conformational ensemble.
-
X-ray + MD: A crystal structure can serve as an excellent starting point for MD simulations to explore the peptide's dynamics in solution and assess the influence of the crystal packing.
-
NMR + X-ray: Comparing the solution structure from NMR with the solid-state structure from X-ray crystallography can reveal the extent of the peptide's conformational flexibility and the influence of its environment.
The conformationally constrained nature of pyrrolidine-containing cyclic peptides makes them particularly amenable to this integrated approach. The rigidity imparted by the pyrrolidine ring often leads to well-defined structures that are easier to characterize by all three methods.
By carefully selecting the appropriate techniques and integrating their results, researchers can gain a comprehensive and reliable understanding of the three-dimensional structure of these important molecules, paving the way for the rational design of new and improved peptide-based therapeutics.
References
-
Barchi, J. J., Jr. (2001). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. The Journal of Organic Chemistry, 66(19), 6299-6307. [Link]
-
Scheraga, H. A. (1995). Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. Biochemistry, 34(34), 10796-10805. [Link]
-
Barchi, J. J., Jr. (2001). The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. The Journal of Organic Chemistry. [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]
-
Koskinen, A. M. P. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6271-6276. [Link]
-
MtoZ Biolabs. (n.d.). CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? [Link]
-
News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. [Link]
-
kbDNA. (2020). Structural Characterization Methods: NMR, X-Ray Crystallography. [Link]
-
Gáspári, Z. (n.d.). Comparison of NMR and X-ray as methods of protein structure determination. [Link]
-
Decatur, J. (2018). NOESY and ROESY. [Link]
-
Nowick, J. S. (2013). A Newcomer's Guide to Peptide Crystallography. Peptide Science, 100(4), 389-401. [Link]
-
Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4895. [Link]
-
IMSERC. (n.d.). 2D ROESY Experiment. [Link]
-
IU NMR Facility. (n.d.). 1D Selective NOESY / ROESY for Small Molecules (VnmrJ ChemPack). [Link]
-
Epistemeo. (2012). How to interpret a NOESY NMR spectrum. [Link]
-
GROMACS. (n.d.). Molecular Dynamics Simulation Tutorial. [Link]
-
RedShiftBio. (2022). X Ray Crystallography. [Link]
-
London, R. E. (2019). Crystal Structures of Protein-Bound Cyclic Peptides. Journal of Medicinal Chemistry, 62(17), 7799-7813. [Link]
-
Physics LibreTexts. (2022). X-ray Protein Crystallography. [Link]
-
ResearchGate. (2025). X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N′-Diacetyl-cyclo(Gly-Gly). [Link]
-
Tarek, M. (2005). Molecular Dynamics Investigation of an Oriented Cyclic Peptide Nanotube in DMPC Bilayers. Biophysical Journal, 88(6), 3929-3943. [Link]
-
Lemkul, J. A. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Journal of Chemical Education. [Link]
-
Jiang, F., et al. (2021). Structure prediction of cyclic peptides by molecular dynamics + machine learning. Chemical Science, 12(42), 14195-14205. [Link]
-
Tieleman, D. P. (2021). Molecular Dynamics Simulations of Transmembrane Cyclic Peptide Nanotubes Using Classical Force Fields, Hydrogen Mass Repartitioning, and Hydrogen Isotope Exchange Methods: A Critical Comparison. International Journal of Molecular Sciences, 22(16), 8753. [Link]
Sources
- 1. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. news-medical.net [news-medical.net]
- 7. Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. 2D ROESY Experiment [imserc.northwestern.edu]
- 11. youtube.com [youtube.com]
- 12. CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. kbdna.com [kbdna.com]
- 14. Crystal Structures of Protein-Bound Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. phys.libretexts.org [phys.libretexts.org]
- 18. Comparison of NMR and X-ray [cryst.bbk.ac.uk]
- 19. Structure prediction of cyclic peptides by molecular dynamics + machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular Dynamics Investigation of an Oriented Cyclic Peptide Nanotube in DMPC Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpc.uni-frankfurt.de [bpc.uni-frankfurt.de]
- 22. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A-Scientist's Guide to the Safe Disposal of (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid
For Immediate Release: This document provides essential, immediate safety and logistical information for the proper disposal of (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid (CAS No. 132622-98-1). As a specialized amino acid derivative used as a building block in pharmaceutical research, its handling and disposal require a meticulous approach to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Core Principle: Hazard Identification and Risk Mitigation
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. While a specific, supplier-issued Safety Data Sheet (SDS) is the definitive source of information, data from the European Chemicals Agency (ECHA) and PubChem provide a reliable hazard assessment for this compound.[1]
The Globally Harmonized System (GHS) classifications indicate the following potential hazards[1]:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.
This profile necessitates that the compound and any contaminated materials be treated as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of via standard laboratory trash or down the drain.[2]
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Hazard Class & Category | GHS Pictogram | Precautionary Statement | Required Personal Protective Equipment (PPE) |
| Skin Irritation (Cat. 2) | Warning | H315: Causes skin irritation | Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) inspected before use.[2][3] |
| Eye Irritation (Cat. 2A) | Warning | H319: Causes serious eye irritation | Eye Protection: Tightly fitting chemical safety goggles or a face shield.[2][3] |
| STOT SE 3 | Warning | H335: May cause respiratory irritation | Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[2][4] If dusts are generated, a NIOSH-approved respirator is recommended. |
| General Handling | N/A | P280: Wear protective gloves/protective clothing/eye protection/face protection. | Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[2][4] |
Disposal Decision Workflow
Effective disposal is a systematic process. The following workflow diagram illustrates the key decision points, from initial waste generation to final removal by a certified vendor.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocols
Adherence to a detailed, procedural methodology is critical for safety and regulatory compliance. These steps are grounded in guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5]
Step 3.1: Waste Segregation and Containerization
-
Identify and Classify: Identify the waste as a non-halogenated organic solid.[4] This classification is crucial for proper waste stream management.
-
Segregate at the Source: Never mix this compound with other waste streams, such as halogenated solvents, aqueous solutions, or oxidizers.[6][7] Incompatible mixtures can lead to dangerous chemical reactions.
-
Select a Compatible Container: Collect the waste in a dedicated, clearly labeled, and sealable container.[2] The container must be made of a material that does not react with the chemical and must have a secure, tight-fitting screw cap.[6] Fill containers to no more than 90% capacity to allow for expansion.[5]
Step 3.2: Labeling and Storage
-
Proper Labeling: The waste container must be clearly marked with the words "Hazardous Waste."[8] The label must also include:
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[6][8] This area must be at or near the point of generation and under the direct control of laboratory personnel.[9] The SAA should be a secure, well-ventilated area away from incompatible materials.[2][5]
Step 3.3: Disposal of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste until properly decontaminated.[2]
-
Triple Rinsing: If permitted by your institution's Environmental Health and Safety (EHS) department, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[2][7]
-
Collect Rinsate: The solvent rinsate must be collected as hazardous liquid waste and should not be disposed of down the drain.[7]
-
Final Container Disposal: Once triple-rinsed, the original container can typically be disposed of as non-hazardous waste (e.g., regular lab glass or plastic recycling), after defacing or removing the original label.
Step 3.4: Final Disposal Coordination
-
Engage Professionals: The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.[2][3]
-
Contact EHS: Coordinate with your institution's EHS department for the pickup of the hazardous waste from the SAA.[2] They will manage the transfer to a Central Accumulation Area (CAA) and arrange for final transport by the certified vendor.
-
Maintain Records: Keep detailed records of all disposal activities, including the date, quantity of waste, and the name of the disposal company. This documentation is crucial for regulatory compliance.[2]
Spill Management Protocol
In the event of a spill, immediate and correct action can prevent a minor incident from escalating.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1.
-
Contain the Spill: For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a labeled hazardous waste container.[10][11] For a liquid solution spill, absorb it with an inert material like vermiculite or sand, then collect the absorbed material into the waste container.[12][13]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
References
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]
-
Loba Chemie. (2025, July 17). PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]
-
American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (2R,4R)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid - Safety Data Sheet. Retrieved from [Link]
-
McGill University. (n.d.). Chemical waste | Hazardous Waste Management. Retrieved from [Link]
-
University of Hawai'i. (n.d.). Biological Waste Disposal Guidelines. Retrieved from [Link]
Sources
- 1. (2R,4R)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | C10H18N2O4 | CID 14842628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. epa.gov [epa.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. peptide.com [peptide.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid
As a cornerstone in the synthesis of novel therapeutics, particularly protease inhibitors and other biologically active compounds, (2R,4R)-1-Boc-4-Aminopyrrolidine-2-carboxylic acid is a reagent that demands meticulous handling.[1] This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) rooted in the chemical nature of the compound. Our objective is to build your confidence and expertise, ensuring that safety is an integral, self-validating component of your experimental design.
Foundational Risk Assessment: Understanding the Hazard Profile
Before selecting PPE, we must understand the inherent risks. While comprehensive toxicological data for this specific molecule may be limited, a GHS classification from authoritative sources provides a clear directive. The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] These three hazards form the basis of our PPE strategy. The parent pyrrolidine structure can also be corrosive and flammable, reinforcing the need for caution.[3][4][5] As a fine chemical powder, the primary routes of exposure are inhalation of airborne particles and direct contact with skin and eyes.
The Core PPE Ensemble: A Barrier Against Exposure
The following table details the essential PPE required for handling this compound. The rationale behind each selection is critical for understanding and adapting to varying experimental scales and conditions.
| PPE Component | Specification | Rationale for Use |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles.[6] A face shield may be used in addition to goggles for large-scale operations. | Causality: The compound is classified as causing serious eye irritation.[2][7] Goggles provide a 360-degree seal around the eyes, offering superior protection from airborne powder and accidental splashes compared to safety glasses.[8] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 4-5 mil thickness). | Causality: This provides a necessary barrier to prevent skin irritation, a known hazard of the compound.[2] Nitrile is a robust choice for protection against a wide range of chemicals.[8] Double-gloving is a best practice for extended procedures. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated particulate respirator. | Causality: The "may cause respiratory irritation" classification necessitates protection against inhalation of fine powders.[2] This is mandatory when handling the solid outside of a certified chemical fume hood or ventilated enclosure.[8][9] |
| Body Protection | A long-sleeved, fully-fastened laboratory coat. | Causality: Protects against incidental skin contact and contamination of personal clothing.[4][9] |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Causality: A fundamental laboratory requirement to protect feet from spills and falling objects. |
Procedural Integrity: The Donning and Doffing Workflow
The sequence of putting on (donning) and taking off (doffing) PPE is as important as the equipment itself. An incorrect sequence can lead to self-contamination. The following workflow is designed to minimize this risk.
Caption: Logical workflow for donning and doffing PPE to prevent cross-contamination.
Operational and Disposal Plans
Step-by-Step Handling Protocol:
-
Preparation: Before any work, review the Safety Data Sheet (SDS).[8] Ensure an eyewash station and safety shower are accessible. All handling of the solid powder should occur within a certified chemical fume hood or a ventilated balance enclosure to control dust.[9]
-
Weighing: Use static-dissipative tools and weigh paper. Avoid creating dust clouds.
-
Dissolution: When adding the solid to a solvent, add it slowly and stir gently to prevent splashing and aerosol generation.
-
Post-Handling Decontamination: After completing the task, wipe down the work surface, balance, and any equipment with a suitable solvent (e.g., 70% ethanol).
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[9]
Emergency First Aid Measures:
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[10]
-
In Case of Eye Contact: Immediately and thoroughly rinse the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, consult a physician.[10]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician.[10]
Waste Disposal Plan:
-
Collection: All materials contaminated with this compound, including gloves, weigh boats, and excess reagent, are to be considered hazardous chemical waste.
-
Containment: Place all waste into a clearly labeled, sealable container. The label should include the full chemical name and appropriate hazard warnings.
-
Storage and Disposal: Store the sealed waste container in a designated satellite accumulation area. Follow all institutional and local regulations for disposal via your organization's environmental health and safety department.[9]
References
- How to Choose PPE for Chemical Work. Vertex AI Search.
- PYRROLIDINE. CAMEO Chemicals - NOAA.
- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid, N-BOC protected. Apollo Scientific.
- SAFETY D
- ICSC 1315 - PYRROLIDINE. Inchem.org.
- Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health.
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY D
- Proper Use of Personal Protective Equipment PPE. JoVE.
- (2R,4R)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid. PubChem.
- Discover the Various Types of PPE for Optimal Chemical Safety. Seton.
- The importance of Personal Protective Equipment in the handling of chemicals. Servier.
- Personal Protective Equipment (PPE). CHEMM.
- (2S,4R)
- (2R,4R)
- SAFETY D
- Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
- (2R,4R)
- SAFETY D
- This compound. MySkinRecipes.
- BOC-ON. Sigma-Aldrich.
- BOC deprotection. Hebei Boze Chemical Co.,Ltd.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- BOC Protection and Deprotection. J&K Scientific LLC.
- MSDS of (2R,4R)-4-aminopyrrolidine-2-carboxylic acid.
Sources
- 1. This compound [myskinrecipes.com]
- 2. (2R,4R)-4-amino-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | C10H18N2O4 | CID 14842628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. ICSC 1315 - PYRROLIDINE [inchem.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Video: Proper Use of Personal Protective Equipment PPE [jove.com]
- 7. echemi.com [echemi.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. capotchem.cn [capotchem.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
